molecular formula C10H14O2 B1585920 4,6-Decadiyn-1,10-diol CAS No. 70283-74-8

4,6-Decadiyn-1,10-diol

Cat. No.: B1585920
CAS No.: 70283-74-8
M. Wt: 166.22 g/mol
InChI Key: BLPYWBZRUNDXJH-UHFFFAOYSA-N
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Description

4,6-Decadiyn-1,10-diol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deca-4,6-diyne-1,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPYWBZRUNDXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#CC#CCCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374131
Record name 4,6-Decadiyn-1,10-diol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70283-74-8
Record name 4,6-Decadiyn-1,10-diol
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Record name 70283-74-8
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Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Introduction: The Significance of 4,6-Decadiyn-1,10-diol

This compound is a symmetrical diacetylene monomer distinguished by terminal hydroxyl groups. Its molecular structure is foundational for producing polydiacetylenes (PDAs), a class of conjugated polymers with remarkable chromic properties.[1] Upon exposure to stimuli such as UV radiation, heat, or mechanical stress, these monomers undergo a topochemical polymerization in the solid state, creating a highly conjugated polymer backbone of alternating ene-yne bonds. This transformation is visually dramatic, often resulting in a color change from colorless or white to a deep blue or red.[1] This stimuli-responsive behavior makes PDAs exceptionally valuable for creating "smart" materials, with applications ranging from biosensors and chemical detectors to time-temperature indicators for pharmaceuticals and food packaging.[1]

The terminal hydroxyl groups of this compound are critical, as they facilitate the self-assembly of monomers into the highly ordered arrays necessary for efficient solid-state polymerization through hydrogen bonding. Mastering the synthesis and verifying the purity of this monomer is, therefore, the critical first step in harnessing the potential of these advanced materials. This guide offers a field-proven, in-depth protocol for its preparation and characterization.

Synthesis via Oxidative Homocoupling

The most efficient and widely adopted method for synthesizing symmetrical 1,3-diynes like this compound is the oxidative homocoupling of a terminal alkyne.[2] The Glaser coupling, first reported in 1869, and its subsequent modifications, notably the Hay coupling, are the cornerstone reactions for this transformation.[3][4] These reactions proceed via a copper-catalyzed mechanism where a terminal alkyne is deprotonated to form a copper(I) acetylide, which then undergoes oxidation and dimerization to yield the 1,3-diyne product.[3]

The Hay coupling modification, which utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, is often preferred due to its versatility and applicability across a wider range of solvents.[4][5] For the synthesis of this compound, the starting material is 3-butyn-1-ol.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start 3-Butyn-1-ol (Starting Material) reaction Hay Oxidative Coupling (CuCl, TMEDA, O2) start->reaction Dimerization workup Aqueous Workup (NH4Cl wash) reaction->workup Crude Product extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction chromatography Silica Gel Column Chromatography extraction->chromatography final_product Pure this compound chromatography->final_product nmr NMR Spectroscopy (¹H & ¹³C) final_product->nmr Analysis ir IR Spectroscopy final_product->ir Analysis ms Mass Spectrometry final_product->ms Analysis

Caption: Overall workflow for the synthesis and characterization of this compound.

Experimental Protocol: Hay Coupling of 3-Butyn-1-ol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • 3-Butyn-1-ol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Oxygen (balloon or piped)

Procedure:

  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (e.g., 0.2 equivalents) and TMEDA (e.g., 0.2 equivalents) in 50 mL of anhydrous acetone. Stir the mixture under an air or oxygen atmosphere until a clear, green-blue solution is formed. This indicates the formation of the active Cu(I)-TMEDA complex.

  • Reaction Initiation: To the catalyst solution, add 3-butyn-1-ol (1.0 equivalent) dropwise over 10-15 minutes. The reaction is exothermic; maintain a gentle stirring rate.

  • Reaction Progress: After the addition is complete, affix an oxygen-filled balloon to the flask (or maintain a gentle stream of O₂) and allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

  • Workup - Catalyst Removal: Upon completion, pour the reaction mixture into 100 mL of a saturated aqueous solution of ammonium chloride. This step is crucial for quenching the reaction and removing the copper catalyst by forming a soluble copper-ammonia complex. Stir for 15 minutes. The solution should turn a deep blue.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired product. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. An eluent system of ethyl acetate in hexanes (e.g., starting with 20% and gradually increasing to 50%) is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Final Product: The purified this compound should be obtained as a white crystalline solid. Determine the yield and proceed to characterization. Store the product refrigerated to prevent degradation.[6]

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a self-validating system for structural elucidation.

structure mol

Caption: Molecular structure of this compound (deca-4,6-diyne-1,10-diol).[7]

Spectroscopic Data Summary
Property Value Source
Molecular Formula C₁₀H₁₄O₂[7]
Molecular Weight 166.22 g/mol [7]
Appearance White Crystalline Solid---
CAS Number 70283-74-8[7]
Technique Expected Observation Interpretation
¹H NMR δ ~3.7 (t), ~2.4 (t), ~1.8 (p) ppmProtons on carbons adjacent to OH, C≡C, and central CH₂ respectively.
¹³C NMR δ ~80, ~65, ~30, ~15 ppmSignals for sp carbons (C≡C) and the three distinct sp³ carbons.
IR Spectroscopy 3200-3500 cm⁻¹ (broad), 2850-2950 cm⁻¹, 1050 cm⁻¹O-H stretch, C-H (sp³) stretch, C-O stretch.[8][9]
Mass Spec (EI) M⁺ at m/z = 166; fragments at M-18 (loss of H₂O)Molecular ion peak and characteristic fragmentation patterns.
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear map of the proton environment. The methylene protons adjacent to the hydroxyl group (-CH₂OH) are deshielded and expected to appear as a triplet around 3.7 ppm. The propargylic protons (-CH₂-C≡C) will also be a triplet, typically around 2.4 ppm. The central methylene protons (-CH₂-CH₂-) will appear as a pentet (or multiplet) around 1.8 ppm. The hydroxyl proton signal is often a broad singlet and its position can vary depending on concentration and solvent.

    • ¹³C NMR: The carbon spectrum confirms the carbon backbone. The two sp-hybridized carbons of the diyne will appear around 65-80 ppm. The carbon bearing the hydroxyl group (-CH₂OH) will be found downfield around 60-65 ppm, while the other two methylene carbons will appear further upfield (~15-30 ppm).[9]

  • Infrared (IR) Spectroscopy:

    • The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, which appears in the 3200-3500 cm⁻¹ region.[8][9] Its broadness is a direct result of intermolecular hydrogen bonding.

    • The C-H stretching vibrations from the methylene groups are observed just below 3000 cm⁻¹.

    • A strong C-O stretching band will be present in the fingerprint region, typically around 1050 cm⁻¹.[10]

    • Notably, for a symmetrical internal alkyne like the one in this compound, the C≡C stretching vibration (typically ~2100-2260 cm⁻¹) is expected to be very weak or completely absent in the IR spectrum due to the lack of a change in dipole moment during the vibration.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of 166.

    • Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen atom).

Conclusion and Future Outlook

This guide has detailed a reliable and reproducible workflow for the synthesis and characterization of high-purity this compound. By employing the Hay modification of the Glaser coupling, this valuable monomer can be prepared efficiently from commercially available starting materials. The described purification and characterization protocols provide a robust system for ensuring the quality required for subsequent applications. The successful synthesis of this diol is the gateway to developing novel polydiacetylene-based sensors, smart coatings, and other advanced materials that are central to innovation in drug delivery, diagnostics, and materials science.

References

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • This compound | C10H14O2. PubChem. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • IR: alcohols. UCLA Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 4,6-Decadiyn-1,10-diol

This compound, with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , is a linear, symmetric diol containing a conjugated diyne functionality.[1] This structural motif is of significant interest in materials science for the development of novel polymers and in medicinal chemistry as a potential building block for more complex bioactive molecules. The rigid diyne core imparts unique conformational constraints, while the terminal hydroxyl groups offer sites for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Key Physicochemical Properties:

PropertyValueSource
IUPAC Name deca-4,6-diyne-1,10-diolPubChem[1]
CAS Number 70283-74-8PubChem[1]
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
Melting Point 45.5 °CChemicalBook[2]
Boiling Point (Predicted) 45-47 °CChemicalBook[2]
Density (Predicted) 1.070±0.06 g/cm³ChemicalBook[2]
Appearance Off-white to dark blue solidGFS Chemicals

Synthesis of this compound

The primary route to synthesizing this compound is through the oxidative homocoupling of a terminal alkyne, specifically 4-pentyn-1-ol. Several established methods, including the Glaser, Eglinton, and Hay couplings, are suitable for this transformation.[3][4][5][6] These reactions utilize a copper catalyst to facilitate the formation of a new carbon-carbon bond between the terminal alkyne carbons of two precursor molecules.

Caption: Synthesis of this compound via oxidative coupling.

Experimental Protocol: Hay Coupling

The Hay coupling is a convenient modification of the Glaser coupling that utilizes a catalytic amount of a copper(I) salt complexed with a tertiary amine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and oxygen from the air as the oxidant.[3][5]

Materials:

  • 4-Pentyn-1-ol (97%, Sigma-Aldrich)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Acetone (ACS grade)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an air inlet, dissolve 4-pentyn-1-ol in acetone.

  • Add a catalytic amount of CuCl and TMEDA to the solution.

  • Stir the reaction mixture vigorously at room temperature while bubbling air through the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of the symmetric this compound is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7Triplet4HHO-CH₂ -
~2.4Triplet4H-CH₂ -C≡
~1.8Quintet4H-CH₂-CH₂ -CH₂-
VariableBroad Singlet2HHO -

Causality Behind Predictions:

  • The methylene protons adjacent to the hydroxyl group (HO-CH₂ -) are expected to be the most deshielded aliphatic protons due to the electron-withdrawing effect of the oxygen atom, thus appearing at the highest chemical shift.

  • The methylene protons adjacent to the alkyne ( -CH₂ -C≡) will be deshielded by the triple bond and are expected to appear at a lower field than typical alkane protons.

  • The central methylene protons (-CH₂-CH₂ -CH₂-) will be the most shielded and will appear at the lowest chemical shift.

  • The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent, and they will likely appear as a broad singlet.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the symmetry of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~80-C≡C -C ≡C-
~65C ≡C-
~61HO-C H₂-
~31-C H₂-CH₂-CH₂-
~19-CH₂-C H₂-C≡

Causality Behind Predictions:

  • The sp-hybridized carbons of the diyne will appear in the characteristic alkyne region of the spectrum. The two internal alkyne carbons will have a slightly different chemical shift from the two outer alkyne carbons.

  • The carbon atom bonded to the hydroxyl group (HO-C H₂) will be deshielded and appear at a relatively high chemical shift for an sp³ carbon.

  • The remaining methylene carbons will appear in the typical aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR:

  • Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Acquire the spectrum on a spectrometer with a carbon observe probe, typically at a frequency of 75 MHz or higher.

  • A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon.

  • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2950-2850MediumC-H stretch (aliphatic)
~2260Weak to MediumC≡C stretch (disubstituted alkyne)
~1050Medium to StrongC-O stretch (primary alcohol)

Causality Behind Predictions:

  • The broad, strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

  • The absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methylene groups.

  • The C≡C stretching vibration for a disubstituted, conjugated diyne is expected to be weak or of medium intensity and appear around 2260 cm⁻¹. The symmetry of the molecule can sometimes lead to a very weak or absent signal for this vibration.

  • A strong band around 1050 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the purified solid directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquire the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
166Molecular Ion (M⁺)
148[M - H₂O]⁺
137[M - CH₂OH]⁺

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

Adductm/z
[M+H]⁺167.10666
[M+Na]⁺189.08860
[M-H]⁻165.09210

Data from PubChemLite

Causality Behind Predictions:

  • In EI-MS, the molecular ion peak at m/z 166 is expected, although it may be weak.

  • Common fragmentation pathways for alcohols include the loss of a water molecule (m/z 148) and alpha-cleavage, leading to the loss of a CH₂OH radical (m/z 137).

  • ESI is a softer ionization technique, and the primary ions observed will likely be the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ in positive ion mode, and the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocol for Mass Spectrometry:

  • For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.

  • For ESI-MS, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source via direct infusion or coupled to an HPLC system.

  • Acquire the mass spectrum over an appropriate m/z range.

  • Analyze the molecular ion and fragmentation pattern to confirm the molecular weight and gain structural information.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By understanding the principles behind the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently identify and verify the structure and purity of this important diacetylenic diol. The synthesis via oxidative coupling of 4-pentyn-1-ol is a reliable method for obtaining this compound for further investigation in various scientific fields.

References

  • Glaser Coupling. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758019, this compound. Retrieved January 21, 2026, from [Link].

Sources

Physical and chemical properties of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,6-Decadiyn-1,10-diol for Research and Development

Executive Summary

This compound is a linear, bifunctional molecule characterized by a conjugated diacetylene (diyne) core and terminal primary hydroxyl groups. This unique structure imparts a fascinating combination of reactivity, making it a valuable building block in materials science and a molecule of interest in medicinal chemistry. The rigid diyne rod allows for the formation of highly ordered crystalline structures, which can undergo topochemical polymerization upon exposure to UV light or gamma radiation, yielding intensely colored polydiacetylene polymers. Concurrently, the terminal hydroxyl groups offer versatile handles for chemical modification and incorporation into larger macromolecular architectures such as polyesters and polyurethanes. This guide provides a comprehensive overview of the molecule's properties, synthesis, characterization, and reactivity, with a focus on its potential applications for researchers, scientists, and drug development professionals.

Molecular Identification and Structure

This compound is a symmetrical C10 diol with a conjugated diyne functionality at the 4th and 6th positions. Its linear nature and the presence of hydrogen bond donors and acceptors dictate its solid-state packing and subsequent reactivity.

Chemical Structure:

HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH

Table 1: Chemical Identifiers and Basic Properties

Identifier Value Reference
IUPAC Name deca-4,6-diyne-1,10-diol [1]
CAS Number 70283-74-8 [1][2]
Molecular Formula C₁₀H₁₄O₂ [1][2][3]
Molecular Weight 166.22 g/mol [1][2]
SMILES OCCCC#CC#CCCCO [2]

| InChIKey | BLPYWBZRUNDXJH-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of this compound are governed by its long aliphatic chains, the rigid central diyne unit, and the polar terminal alcohol groups.

Table 2: Summary of Physicochemical Data

Property Value Reference
Melting Point 45-47 °C [4]
Density (Predicted) 1.070 ± 0.06 g/cm³ [4]
pKa (Predicted) 14.46 ± 0.10 [4]

| Appearance | White crystalline solid or powder |[5] |

Solubility and Stability:

  • Stability : The compound is stable under standard ambient conditions.[7] For long-term storage, it is recommended to keep it in a tightly sealed container, in a dry environment, and under refrigeration (2-8°C).[2] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5]

Synthesis and Purification

The synthesis of symmetrical diacetylenic diols like this compound is most effectively achieved through the oxidative homocoupling of a terminal alkyne-alcohol precursor. The Glaser-Hay coupling, which utilizes a copper(I) catalyst and an oxidant like oxygen or air, is the standard and field-proven methodology for this transformation. The choice of this method is based on its high efficiency and selectivity for forming the conjugated diyne system from terminal alkynes.

SynthesisWorkflow Start Start: Pent-4-yn-1-ol Coupling Glaser-Hay Oxidative Coupling (CuCl, TMEDA, Air) Start->Coupling Workup Aqueous Workup & Solvent Extraction Coupling->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Product: this compound Purification->Product CharacterizationWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Proton Environment) Confirmation Structural Confirmation H_NMR->Confirmation C_NMR ¹³C NMR (Carbon Backbone) C_NMR->Confirmation IR FTIR (Functional Groups) IR->Confirmation MS MS (Molecular Weight) MS->Confirmation Sample Purified Sample Sample->H_NMR Sample->C_NMR Sample->IR Sample->MS Polymerization cluster_monomers Monomer Crystal Lattice Monomer1 R-C≡C-C≡C-R Monomer2 R-C≡C-C≡C-R Stimulus UV Light / Heat Monomer3 R-C≡C-C≡C-R Polymer ...=C(R)-C≡C-C(R)=C(R)-C≡C-C(R)=... Stimulus->Polymer

Sources

Crystal structure of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 4,6-Decadiyn-1,10-diol: Synthesis, Crystallization, and Structural Analysis for Materials Science Applications

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of this compound. While a published crystal structure for this specific diol is not currently available in open literature, this document serves as a predictive and methodological guide for researchers and drug development professionals. As a Senior Application Scientist, the focus is on the causality behind experimental choices, establishing self-validating protocols, and anticipating the key structural features that govern its material properties. This compound is a molecule of significant interest due to its bifunctional nature, possessing a rigid diacetylene core suitable for solid-state polymerization and terminal hydroxyl groups capable of directing supramolecular assembly through hydrogen bonding.[1] This guide details the synthetic pathway via oxidative coupling, outlines robust crystallization strategies, and provides a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, it delves into the anticipated structural motifs, particularly the hydrogen-bond synthons and crystal packing parameters, which are critical for predicting and understanding its potential for topochemical polymerization into polydiacetylenes (PDAs)—a class of advanced polymers with exceptional optical and mechanical properties.[1][2]

Introduction: The Significance of Diacetylene Diols in Crystal Engineering

Diacetylenes are a unique class of monomers renowned for their ability to undergo topochemical polymerization in the solid state.[1] This process, often initiated by UV or gamma irradiation, transforms a crystalline monomer assembly into a highly conjugated polymer with an "ene-yne" backbone, without disrupting the crystal lattice.[1][2] The resulting polydiacetylenes (PDAs) exhibit remarkable chromic properties, changing color in response to external stimuli such as heat, pH, or mechanical stress, making them invaluable for sensor and smart material applications.[1]

The success of topochemical polymerization is entirely dependent on the precise arrangement of monomer units within the crystal lattice.[1] This is where the principles of crystal engineering become paramount. For this compound, the terminal hydroxyl (-OH) groups are the primary tools for the crystal engineer. These groups are strong hydrogen bond donors and acceptors, capable of forming robust and directional intermolecular interactions.[3] By guiding the self-assembly of monomers into specific, predictable patterns known as synthons, these hydrogen bonds dictate the packing geometry required for polymerization.[4] Understanding and controlling this supramolecular architecture is the key to unlocking the material potential of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₄O₂ PubChem[3]
Molecular Weight 166.22 g/mol PubChem[3]
IUPAC Name deca-4,6-diyne-1,10-diol PubChem[3]
CAS Number 70283-74-8 PubChem[3]
Hydrogen Bond Donors 2 PubChem[3]

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

Experimental Workflows: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocols are designed to be self-validating, with clear rationales for each step.

Synthesis of this compound via Oxidative Coupling

The most common and efficient method for synthesizing symmetrical diacetylenes is the oxidative coupling of terminal alkynes, often employing the Hay catalyst system (a copper(I) salt with an amine base).[5] For this compound, the precursor is 3-butyn-1-ol.

Protocol:

  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an oxygen inlet, dissolve N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone. Add copper(I) chloride (CuCl) and stir the mixture under a gentle stream of oxygen until a homogenous, green-blue solution is formed. The TMEDA acts as a ligand to solubilize the copper catalyst and facilitate the oxidative process.

  • Monomer Addition: Slowly add a solution of 3-butyn-1-ol in acetone to the catalyst mixture dropwise over 30 minutes. The reaction is exothermic; maintaining a controlled addition rate prevents side reactions.

  • Reaction: Continue bubbling oxygen through the solution while stirring vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours). The solution will darken as the reaction proceeds.

  • Workup and Purification:

    • Quench the reaction by adding a dilute solution of hydrochloric acid. This protonates the amine and precipitates the copper salts.

    • Extract the aqueous phase multiple times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound as an off-white solid.[6] Verify purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Catalyst Catalyst Prep (CuCl/TMEDA in Acetone) Reaction Oxidative Coupling (O₂ atmosphere, RT) Catalyst->Reaction Monomer Precursor (3-butyn-1-ol) Monomer->Reaction Workup Acid Quench & Extraction Reaction->Workup TLC Monitoring Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Purity Check (NMR, MS)

Diagram 1: Workflow for the synthesis of this compound.
Crystallization Strategies

Growing a single crystal suitable for X-ray diffraction is often the rate-limiting step.[7] The goal is to achieve a state of limited supersaturation slowly, allowing molecules to order themselves into a crystalline lattice.[7] Given the hydrogen bonding capabilities of the diol, polar and moderately polar solvents are good starting points.

Recommended Protocols:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/methanol) to near saturation in a vial. Cover the vial with a perforated cap or parafilm and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, inducing crystallization.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized glass slide. Invert the slide over a well containing a "non-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the solvent of the drop, e.g., hexane as the non-solvent for an ethyl acetate solution). Seal the well. The vapor of the non-solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting crystal growth.

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly. A programmable heating block or a simple Dewar flask can be used to control the cooling rate, which is critical for forming large, well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD) and Structure Determination

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

G cluster_xrd Crystal Structure Determination Workflow Crystal_Selection Select & Mount Single Crystal Data_Collection X-ray Diffraction (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Phase Problem Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Model Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation (CIF file generation) Refinement->Validation Check R-factor

Diagram 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction intensities are collected on a detector.

  • Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, space group, and a list of reflection intensities (hkl).

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map and refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (agreement factor).

Table 2: Template for Crystallographic Data Summary

Parameter Expected Data Type
Chemical formula C₁₀H₁₄O₂
Formula weight 166.22
Crystal system e.g., Monoclinic, Orthorhombic
Space group e.g., P2₁/c, Pnma
a, b, c (Å) Unit cell lengths
α, β, γ (°) Unit cell angles
Volume (ų) Unit cell volume
Z Molecules per unit cell
Density (calculated) (g/cm³) Calculated crystal density
R-factor (R1) Final agreement factor

| Goodness-of-fit (S) | Refinement quality indicator |

Anticipated Structural Features and Analysis

From the refined crystal structure, a wealth of information can be extracted to predict the material's behavior.

Supramolecular Assembly via Hydrogen Bonding

The two terminal hydroxyl groups are the key drivers of the supramolecular architecture. They are expected to form strong O-H···O hydrogen bonds, linking molecules into extended networks. The specific pattern, or "synthon," will define the crystal packing. Common synthons for diols include infinite chains or sheet-like structures.

G cluster_chain A) Hydrogen-Bonded Chain Synthon cluster_sheet B) Potential Cross-linked Sheet Motif node1 HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH node2 HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH node1->node2 O-H···O node3 ... node2->node3 O-H···O m1 Molecule 1 m2 Molecule 2 m1->m2 H-Bond m3 Molecule 3 m1->m3 H-Bond m4 Molecule 4 m2->m4 H-Bond m3->m4 H-Bond

Diagram 3: Potential hydrogen bonding synthons for this compound.
Criteria for Topochemical Polymerization

For solid-state polymerization to occur, the diacetylene rods must be packed in a parallel fashion, satisfying specific geometric criteria first outlined by Wegner and later refined by Baughman.[1] The analysis of the crystal structure is crucial to determine if the compound is reactive.

Key Parameters to Analyze:

  • Stacking Distance (d): The repeat distance of the monomers along the stacking axis. This should be approximately 4.9 Å to match the repeat unit of the resulting polymer chain.[1]

  • Angle of Tilt (θ): The angle between the diacetylene rod axis and the stacking axis. This should be approximately 45°.

  • Interatomic Distance (r): The distance between the reactive carbon atoms (C4 and C1') of adjacent monomers. This must be less than 4.0 Å for the 1,4-addition reaction to occur.[1]

Table 3: Geometric Parameters for Polymerization Potential Analysis

Parameter Ideal Value Measured from Structure Reactive?
Stacking Distance (d) ~4.9 Å (Value from CIF) (Yes/No)
Tilt Angle (θ) ~45° (Value from CIF) (Yes/No)

| Reactive Distance (r) | < 4.0 Å | (Value from CIF) | (Yes/No) |

Conclusion

This guide provides a robust, scientifically grounded workflow for the complete determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical data needed to understand its supramolecular architecture. The subsequent analysis of hydrogen bonding networks and topochemical parameters will directly inform the potential of this molecule as a monomer for creating advanced polydiacetylene materials. This structured approach, rooted in the principles of crystal engineering, provides a clear path from molecular design to functional material characterization.

References

  • Nallicheri, R. A., & Rubner, M. F. (1991). Investigations of the topochemical polymerization of a new surface-active diacetylene. Macromolecules, 24(3), 517-525. Available at: [Link]

  • Patel, G. N., & Duesler, E. N. (1979). Solid‐state polymerization of conjugated diacetylenes. Journal of Polymer Science: Polymer Physics Edition, 17(4), 677-688. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758019, this compound. Available at: [Link]

  • National Center for Biotechnology Information. PubChemLite for C10H14O2. Available at: [Link]

  • Royal Society of Chemistry. The crystal engineering of radiation-sensitive diacetylene cocrystals and salts. Chemical Science. Available at: [Link]

  • National Institutes of Health. Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT. Available at: [Link]

  • ResearchGate. Synthesis of diacetylene diol and its possible use for high-dose dosimetry. Available at: [Link]

  • Royal Society of Chemistry. Hydrogen bond synthons affect the coordination geometry of d10-metal halide complexes. CrystEngComm. Available at: [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Thermal Hazard Assessment for a High-Energy Moiety

4,6-Decadiyn-1,10-diol is a linear C10 molecule featuring terminal hydroxyl groups and a centrally located, conjugated diacetylene (ene-yne) system.[1][2] This unique structure makes it a valuable monomer for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers known for their remarkable chromic properties and applications in sensing and smart materials.[3] However, the diacetylene core, a high-energy functional group, inherently confers a risk of rapid, exothermic decomposition or polymerization upon thermal stimulation.[4][5]

A thorough understanding of the thermal stability and decomposition behavior of this compound is therefore not merely an academic exercise but a critical prerequisite for its safe handling, storage, and processing. This guide provides a comprehensive framework for evaluating its thermal properties, synthesizing insights from the analysis of related diacetylene compounds and establishing robust experimental protocols. While specific, published thermal analysis data for this exact molecule is scarce, the principles and methodologies outlined herein provide a self-validating system for any researcher to characterize this or structurally similar compounds with high scientific integrity.

Core Physicochemical Properties and Hazard Profile

Before any thermal analysis, a baseline understanding of the material's properties and inherent hazards is essential.

Identity and Structure
  • IUPAC Name: deca-4,6-diyne-1,10-diol[1]

  • CAS Number: 70283-74-8[1]

  • Molecular Formula: C₁₀H₁₄O₂[1]

  • Molecular Weight: 166.22 g/mol [1]

Known Physical and Safety Data

The following data has been compiled from publicly available safety data sheets and chemical databases.

PropertyValue / ObservationSource(s)
Appearance White to light-brown solid.[6]
Melting Point 45.5 °C[7]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][8]
Storage Conditions Requires refrigeration. Incompatible with acid anhydrides, acid chlorides, and reducing agents.[9][10]
Decomposition Products Hazardous decomposition products may include carbon monoxide (CO) and carbon dioxide (CO₂).[10]

The requirement for refrigeration is a key indicator of potential thermal instability, suggesting that even ambient temperatures could be sufficient to initiate slow decomposition or polymerization over time.[9][11]

Anticipated Thermal Behavior: A Mechanistic Perspective

The thermal signature of this compound will be dominated by its diacetylene core. Conjugated polyynes are known to undergo exothermic events upon heating, which can be attributed to solid-state polymerization or decomposition.[4][5] Differential Scanning Calorimetry (DSC) is an exceptionally sensitive technique for detecting such events.

Studies on similar alkyne-rich compounds have shown a strong correlation between the onset temperature of the exotherm in a DSC trace and the compound's intrinsic reactivity.[5][11] For this compound, we can anticipate a significant exotherm corresponding to the 1,4-addition reaction across the conjugated diyne system, leading to the formation of a highly cross-linked polydiacetylene network. This process is often radical-initiated and can be autocatalytic.[12]

The terminal hydroxyl groups are expected to be more stable but could participate in secondary reactions at higher temperatures, such as dehydration.

Experimental Workflow for Thermal Characterization

To comprehensively assess the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required. TGA quantifies mass loss as a function of temperature, indicating decomposition, while DSC measures the heat flow, identifying exothermic or endothermic transitions like melting and polymerization.[13][14]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Experimental workflow for thermal analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and characterize mass loss events.

Causality: TGA provides the temperature at which the material begins to degrade into volatile components, which is a primary indicator of its thermal stability limit. The use of an inert atmosphere (nitrogen) is crucial to prevent oxidative side reactions, isolating the inherent thermal decomposition behavior.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of this compound into a standard aluminum or ceramic TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. This inert atmosphere prevents oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.[15]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs (Td,5%).[16] Note the temperatures of maximum decomposition rates from the derivative (DTG) curve.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point (Tm), detect hazardous exothermic events, and quantify the energy released.

Causality: DSC is critical for detecting energy release that may not be associated with mass loss, such as polymerization. Hermetically sealed pans are used to contain any potential off-gassing and prevent volatilization before thermal events occur, ensuring the measured heat flow is accurate.[5][11]

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum pan. Crimp the lid to create a tight seal.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Maintain a nitrogen purge of 20-50 mL/min through the DSC cell.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 350°C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endotherm corresponding to the melting point.

    • Critically examine the trace for any exotherms. Record the onset temperature (Texo), peak temperature, and integrate the peak area to determine the enthalpy of the event (ΔH in J/g).

Interpreting the Data: A Predictive Summary

Based on the known chemistry of diacetylenes, a hypothetical but mechanistically sound data summary is presented below. Researchers performing these experiments should expect results within these general ranges.

ParameterAnalytical TechniqueExpected ObservationSignificance
Tm (Melting Point) DSC~45-50 °C (Endotherm)Phase transition from solid to liquid.
Texo (Onset of Exotherm) DSC90 - 150 °CCritical Parameter. Onset of hazardous polymerization/decomposition.[5][11]
ΔHexo (Enthalpy) DSC> 500 J/gIndicates a highly energetic process. High values suggest a significant runaway reaction hazard.
Td,5% (5% Mass Loss) TGA> 180 °CTemperature at which significant volatile decomposition products are formed.

Key Insight: A significant gap between the onset of the exotherm (Texo) in the DSC and the onset of mass loss (Td) in the TGA would strongly suggest that the initial thermal event is a polymerization reaction rather than immediate decomposition into volatile fragments.

Hypothetical Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the thermally induced homolytic cleavage or diradical formation at the diacetylene core, which then propagates through a 1,4-addition polymerization mechanism. This creates a cross-linked, conjugated polymer network. At higher temperatures, fragmentation and elimination reactions involving the hydroxyl groups and alkyl chains would lead to mass loss.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Proposed thermal decomposition pathway.

Conclusion and Recommendations for Safe Practice

This compound possesses significant potential as a monomer but must be treated with caution due to the energetic nature of its diacetylene core. The primary thermal hazard is not necessarily immediate decomposition to volatile products, but a rapid, exothermic polymerization that can lead to a runaway reaction, pressure buildup in closed systems, and subsequent decomposition at higher temperatures.

Key Recommendations:

  • Storage: Always store the material under refrigeration (2-8°C) as recommended.[9] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Processing: Avoid heating the material above its melting point for extended periods. If heating is required for a reaction, it should be done with extreme care, under dilute conditions if possible, and with continuous monitoring of the temperature. The DSC onset temperature (Texo) should be considered the absolute upper limit for safe processing.

  • Scale-up: The thermal hazard of this material is highly dependent on scale. Heat dissipation becomes less efficient as batch size increases, raising the risk of a runaway reaction. A full calorimetric hazard assessment (e.g., using Accelerating Rate Calorimetry, ARC) is strongly advised before any scale-up operations.

By employing the rigorous analytical framework detailed in this guide, researchers can confidently characterize the thermal properties of this compound, enabling its innovative application while ensuring the highest standards of laboratory safety.

References

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  • National Institutes of Health. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Polymers with 1,10-Decanediol: Applications in Material Science. [Link]

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  • ACS Publications. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

  • MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

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  • Polimery. Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). [Link]

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A Technical Guide to Quantum Chemical Calculations for 4,6-Decadiyn-1,10-diol: A Computational Approach for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,6-decadiyn-1,10-diol, a molecule of interest in drug development and materials science due to its conjugated polyyne structure and terminal hydroxyl groups.[1][2] As a Senior Application Scientist, this document is structured to provide not just a procedural outline but also the scientific rationale behind the selection of computational methods and parameters. We will delve into the expertise-driven choices necessary for obtaining accurate and reliable theoretical data. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for molecular characterization and property prediction.

Introduction: The Significance of this compound and the Role of Quantum Chemistry

This compound is a linear molecule featuring a conjugated diacetylene (diyne) core flanked by flexible hydrocarbon chains and terminated with hydroxyl groups.[3][4] This unique structure imparts a combination of rigidity from the polyyne backbone and reactivity from the hydroxyl functionalities, making it a valuable building block in various chemical applications.[1][2] Polydiacetylenes, derived from diacetylene monomers, are known for their remarkable chromic properties, changing color in response to external stimuli such as temperature, pH, and mechanical stress.[5] This makes them highly suitable for applications in sensors, smart coatings, and biomedical devices.[5]

Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate the electronic structure, molecular properties, and potential reactivity of this compound.[6][7] By employing these in silico techniques, researchers can predict a range of properties, including optimized molecular geometry, vibrational frequencies, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. Such theoretical insights are invaluable for understanding the molecule's behavior at a fundamental level and for guiding the rational design of new drugs and materials.

This guide will provide a step-by-step protocol for performing these calculations, emphasizing the critical thinking and scientific justification required at each stage.

Theoretical Foundations: Selecting the Appropriate Computational Methodology

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set.[8] For a molecule like this compound, with its conjugated π-system, the choice of methodology is particularly critical.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized organic molecules.[9][10] It offers a favorable balance between computational cost and accuracy, making it well-suited for the study of molecules like this compound.

For conjugated systems, the choice of the exchange-correlation functional within DFT is crucial. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has been shown to provide reasonable approximations for the frontier orbital energies of conjugated polymers.[9][10] Therefore, B3LYP is a recommended starting point for calculations on this compound.

Basis Set Selection: Describing the Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] The choice of basis set directly impacts the accuracy of the calculation.[8] For organic molecules, Pople-style basis sets are widely used.[11][12]

A good starting point for this compound is the 6-31G(d,p) basis set. This is a split-valence basis set that provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.[13] The addition of polarization functions, denoted by (d,p), allows for a more accurate description of the electron distribution in non-spherical environments, such as those around the triple bonds and oxygen atoms in our target molecule.[13] For more accurate energy calculations, a larger basis set like 6-311+G(d,p) can be employed. The "+" indicates the addition of diffuse functions, which are important for describing anions and molecules with lone pairs, such as the hydroxyl groups in this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[14][15]

Molecular Structure Input

The first step is to construct the 3D structure of this compound. This can be done using a molecular building interface, such as GaussView, or by providing the Cartesian coordinates of each atom. The initial geometry does not need to be perfect, as the geometry optimization step will refine it.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.[14][16] This is a crucial step, as all subsequent property calculations should be performed on the optimized geometry.[15]

Protocol:

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • Keyword: Opt[14]

The optimization algorithm, such as the Berny algorithm, will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.[14][16]

Frequency Analysis

A frequency calculation should always be performed after a successful geometry optimization.[15] This serves two primary purposes:

  • Verification of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies.[17] The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, not a stable minimum.[17] If an imaginary frequency is found, the geometry should be perturbed along the direction of this vibrational mode and re-optimized.[17]

  • Calculation of Thermochemical Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. It also predicts the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • Keyword: Freq[15]

Calculation of Molecular Properties

Once the optimized geometry is confirmed to be a true minimum, various molecular properties can be calculated. These calculations are typically performed as single-point energy calculations on the optimized structure, often with a larger basis set for improved accuracy.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Keywords: Pop=Full (for detailed population analysis), IOp(6/33=2) (to print all molecular orbitals)

Key Properties to Analyze:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting sites of chemical reactivity.

  • Vibrational Spectra: The calculated IR and Raman spectra can be compared with experimental data to validate the accuracy of the computational model.

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for interpretation and communication.

Tabulated Data

Quantitative data should be summarized in tables for easy comparison.

Table 1: Calculated Energies and Dipole Moment of this compound

PropertyB3LYP/6-31G(d,p)B3LYP/6-311+G(d,p)
Electronic Energy (Hartree)ValueValue
Zero-Point Energy (Hartree)Value
Enthalpy (Hartree)Value
Gibbs Free Energy (Hartree)Value
Dipole Moment (Debye)ValueValue

Table 2: Frontier Molecular Orbital Energies of this compound (at B3LYP/6-311+G(d,p))

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Visualizations

Visual representations are critical for understanding complex molecular properties.

Diagram 1: Computational Workflow for this compound

G cluster_start 1. Input Generation cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Analysis cluster_prop 4. Property Calculation start Construct 3D Structure of This compound opt Perform Geometry Optimization (B3LYP/6-31G(d,p)) start->opt freq Perform Frequency Calculation (B3LYP/6-31G(d,p)) opt->freq check_freq Check for Imaginary Frequencies freq->check_freq check_freq->opt Imaginary Frequencies Found (Perturb and Re-optimize) prop Single-Point Calculation (B3LYP/6-311+G(d,p)) check_freq->prop No Imaginary Frequencies analysis Analyze HOMO, LUMO, MEP, etc. prop->analysis

Caption: A 2D representation of the molecular structure of this compound.

Conclusion and Future Directions

This technical guide has provided a detailed and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following these steps, researchers can obtain valuable insights into the electronic and structural properties of this molecule, which can inform its application in drug development and materials science. The theoretical data generated can be used to predict reactivity, understand spectroscopic properties, and guide the synthesis of novel derivatives with tailored functionalities.

Future computational studies could explore the reaction mechanisms of this molecule, such as its polymerization, or investigate its interactions with biological targets. [18][19][20]Such studies would further enhance our understanding of this compound and expand its potential applications.

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Reactivity profile of the alkyne groups in 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 4,6-Decadiyn-1,10-diol

Abstract

This compound is a symmetrical diacetylene monomer that serves as a foundational building block in the fields of materials science and supramolecular chemistry. Its rigid, conjugated diyne core, flanked by functionalizable hydroxyl groups, imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the principal reaction pathways available to this molecule, with a focus on the causality behind experimental choices and the practical application of these transformations. We will delve into its hallmark topochemical polymerization, which yields chromatically responsive polydiacetylenes (PDAs), as well as cycloaddition reactions and the synthetic strategies, such as oxidative couplings, used to construct the core diyne unit. This document is intended to serve as a technical resource, bridging fundamental principles with field-proven methodologies for professionals engaged in advanced materials and drug development.

Molecular Architecture and Electronic Signature

This compound possesses a deceptively simple structure: a ten-carbon backbone featuring a conjugated 1,3-diyne system (C≡C-C≡C) at the 4- and 6-positions, with primary alcohol functionalities at both termini.[1][2][3] This arrangement creates a molecule with distinct reactive zones:

  • The Diyne Core: The conjugated triple bonds form a π-electron system that is electron-rich and highly polarizable. This core is the site of polymerization and cycloaddition reactions. The internal nature of the alkynes means they do not possess the acidic proton characteristic of terminal alkynes, fundamentally differentiating their reactivity from precursors like pent-4-yn-1-ol.

  • The Terminal Hydroxyl Groups: These -OH groups provide sites for conventional alcohol chemistry (e.g., esterification, etherification). More importantly, they are critical for directing the supramolecular self-assembly of the monomers in the solid state through hydrogen bonding, a prerequisite for successful topochemical polymerization.

The interplay between the rigid, reactive core and the functionalizable, assembly-directing termini is the source of this compound's utility.

Topochemical Polymerization: From Crystal to Chromatic Polymer

The most significant reaction of this compound is its ability to undergo 1,4-topochemical polymerization in the solid state.[4] This is not a conventional solution-phase reaction but a crystal-to-crystal transformation governed by the precise packing of monomers.[5]

Mechanism and Requirements: The polymerization is initiated by external energy, typically UV (254 nm) or γ-irradiation, and proceeds via a 1,4-addition mechanism across adjacent diyne monomers.[6] For this to occur, the monomer crystals must adopt a specific packing arrangement where the distance between adjacent reacting carbons (C1 of one monomer and C4 of its neighbor) is approximately 3.5 Å and the tilt angle of the monomer relative to the stacking axis is about 45°.[4][6] This precise geometry ensures the formation of a highly conjugated polymer backbone of alternating ene-yne linkages without significant diffusion or disruption of the crystal lattice.[5]

G cluster_0 Monomer Self-Assembly cluster_1 Polymerization & Sensing Monomer Diacetylene Monomers (e.g., this compound) Crystal Ordered Crystalline State (H-Bonding, van der Waals) Monomer->Crystal Self-Assembly BluePDA Blue Phase PDA (Planar, Low-Energy) Crystal->BluePDA UV UV Irradiation (254 nm) Stimuli External Stimuli (Heat, pH, Analyte Binding) RedPDA Red Phase PDA (Twisted, High-Energy) Signal Colorimetric/Fluorometric Signal Output

Chromatic Properties: The resulting polydiacetylene (PDA) polymer is intensely colored due to its extensive π-conjugated backbone. Initially, it typically appears blue, corresponding to a planar, low-energy conformation.[4] Upon exposure to external stimuli—such as heat (thermochromism), mechanical stress (mechanochromism), or the binding of a ligand—the side chains are perturbed.[6][7] This introduces strain that twists the polymer backbone, reducing the effective conjugation length and causing a dramatic color change to red.[4] This blue-to-red transition is the basis for the widespread use of PDAs in sensing applications, from food safety monitoring to medical diagnostics.[8][9][10]

Experimental Protocol: Topochemical Polymerization
  • Monomer Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol or THF) to create a saturated solution.

  • Crystal Formation: Allow the solvent to evaporate slowly at room temperature in a shallow dish or on a glass slide. This promotes the formation of a thin film of well-ordered microcrystals. Proper crystal formation is paramount for successful polymerization.

  • Initiation: Place the crystalline film under a short-wave UV lamp (254 nm) in a controlled environment.

  • Polymerization: Irradiate the film for a predetermined time (typically 1-5 minutes). The colorless or white monomer crystals will develop a deep blue color as polymerization proceeds.

  • Characterization: The resulting blue PDA film can be characterized using UV-Vis spectroscopy, which will show a characteristic absorption maximum around 620-650 nm.

  • Stimuli Response Test: Gently heat the film on a hot plate or expose it to a drop of a different pH solution. Observe the color transition to red, which can be quantified by the appearance of a new absorption peak around 540-560 nm.

Synthetic Access via Oxidative Coupling Reactions

While the internal alkynes of this compound do not undergo coupling reactions typical of terminal alkynes, understanding these reactions is essential as they form the basis for its synthesis. The molecule is a symmetric diyne, classically prepared by the oxidative homocoupling of a terminal alkyne precursor.

Glaser-Eglinton-Hay Coupling: This family of reactions couples two terminal alkynes to form a symmetric 1,3-diyne.[11][12][13]

  • Glaser Coupling (1869): The original method uses a catalytic amount of a copper(I) salt (e.g., CuCl) in the presence of a base (like ammonia) and an oxidant, typically molecular oxygen.[11][14]

  • Eglinton Coupling (1956): This variant uses a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in a coordinating solvent like pyridine, which acts as both the base and ligand.[15][16] The Cu(II) serves as the oxidant, making the reaction anaerobic.

  • Hay Coupling (1962): An improvement on the Glaser coupling, this method uses a catalytic Cu(I) salt complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA).[12][14] The complex is more soluble in organic solvents, broadening the reaction's scope.[14]

The synthesis of this compound would proceed via the coupling of pent-4-yn-1-ol.

// Nodes R_C_CH [label="2 R-C≡C-H\n(Pent-4-yn-1-ol)"]; Cu_I [label="Cu(I) Catalyst", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Base [label="Base (e.g., TMEDA)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Acetylide [label="[R-C≡C-Cu(I)]\nCopper Acetylide"]; Dimerization [label="Oxidative Dimerization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diyne [label="R-C≡C-C≡C-R\n(this compound)"]; Cu_0 [label="2 Cu(0)"]; Oxidant [label="Oxidant (O₂)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

G cluster_0 Catalyst Activation & Substrate Binding cluster_1 Alkyne Activation & Transmetalation cluster_2 Product Formation & Catalyst Regeneration Pd0 Pd(0)L₂ ArX Aryl/Vinyl Halide (R-X) OxAdd Oxidative Addition Pd_Complex1 R-Pd(II)(X)L₂ Transmetalation Transmetalation Pd_Complex1->Transmetalation Alkyne Terminal Alkyne (R'-C≡CH) CuI Cu(I) Base Base Cu_Acetylide Copper Acetylide (R'-C≡C-Cu) Pd_Complex2 R-Pd(II)(C≡C-R')L₂ Transmetalation->Pd_Complex2 RedElim Reductive Elimination Product Coupled Product (R-C≡C-R')

Experimental Protocol: Hay Coupling Synthesis of this compound
  • Catalyst Preparation: In a round-bottom flask, add CuCl (5 mol%) and TMEDA (1.2 equivalents) to a suitable solvent such as acetone or dichloromehane. Stir under an air or oxygen atmosphere until the solution turns green, indicating the formation of the active catalyst complex.

  • Substrate Addition: Add pent-4-yn-1-ol (1.0 equivalent) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is often accompanied by the formation of a precipitate.

  • Workup: Upon completion, filter the reaction mixture to remove any solids. Quench the reaction with a dilute acid (e.g., 1M HCl) to remove the copper catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

ReactionCatalystOxidantConditionsTypical Yield
Glaser Catalytic Cu(I)O₂Ammoniacal solutionModerate
Eglinton Stoichiometric Cu(II)Cu(II) itselfPyridine, AnhydrousGood-Excellent
Hay Catalytic Cu(I)-TMEDAO₂Organic solvent, RTGood-Excellent

Cycloaddition Reactions of the Diyne Core

The conjugated diyne system of this compound can participate as the 4π component in pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder type reactions). While less common than their all-carbon diene counterparts, these reactions provide a powerful route to highly functionalized, rigid cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the diyne acts as the "diene" component, reacting with a dienophile (a 2π system) to form a six-membered ring containing two new sigma bonds.[17] The dienophile is typically an electron-deficient alkene or alkyne. The reaction is concerted and stereospecific. The high degree of unsaturation in the product offers numerous handles for subsequent synthetic manipulations. The reaction can be thermally or photochemically promoted, and in some cases, Lewis acid catalysis can be used to accelerate the process and control regioselectivity.[18]

// Reactants Diyne [label=<

R-C≡C-C≡C-R' (this compound) 4π system

];

Dienophile [label=<

X=Y (e.g., Maleic Anhydride) 2π system

];

// Transition State TS [label="[Transition State]", style=dashed, fontcolor="#5F6368"];

// Product Product [label=<

Six-membered Ring Adduct

];

// Define nodes with chemical structures as images (placeholders) Diyne [label="R-C≡C-C≡C-R'\n(this compound)", shape=box, style=rounded, color="#EA4335"]; Dienophile [label="Dienophile\n(e.g., N-Phenylmaleimide)", shape=box, style=rounded, color="#4285F4"]; Product [label="Diels-Alder Adduct\n(Fused Ring System)", shape=box, style=rounded, color="#34A853"];

// Layout the reaction Diyne -> Product [label="[4+2] Cycloaddition\n(Heat or Lewis Acid)"]; Dienophile -> Product [style=invis]; // Helper for positioning

// Add a plus sign plus [label="+", shape=plaintext]; {rank=same; Diyne; plus; Dienophile;} Diyne -> plus [style=invis]; plus -> Dienophile [style=invis]; } end_dot Caption: Generalized [4+2] cycloaddition reaction.

Other potential cycloadditions include [2+2] photocycloadditions with alkenes to form cyclobutene derivatives and 1,3-dipolar cycloadditions with species like azides to form triazole-containing heterocycles. These reactions expand the synthetic utility of the diyne core beyond linear polymerization.

Conclusions and Future Outlook

The reactivity profile of this compound is dominated by the unique electronic properties of its conjugated diyne core and the directing influence of its terminal hydroxyl groups. Its capacity for solid-state topochemical polymerization is a defining feature, providing a direct route to highly ordered, chromatically responsive polydiacetylenes that are at the forefront of sensor technology and smart materials.[7][19] Furthermore, the diyne core's ability to engage in cycloaddition reactions opens pathways to complex cyclic architectures relevant to pharmaceutical synthesis. Understanding the foundational oxidative coupling reactions that enable its synthesis provides researchers with the tools to design and create a vast array of symmetric diyne building blocks. As the demand for advanced functional materials grows, the versatile and predictable reactivity of this compound and its derivatives will continue to secure its role as a critical tool for scientists and engineers.

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An In-Depth Technical Guide to the Potential Reaction Mechanisms of 4,6-Decadiyn-1,10-diol for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Symmetric Diynediol

In the landscape of medicinal chemistry and materials science, the molecular architecture of a compound dictates its potential applications. 4,6-Decadiyn-1,10-diol, a linear, symmetric molecule featuring a conjugated diyne core flanked by two primary hydroxyl groups, presents a compelling scaffold for the development of novel materials and therapeutic agents. Its rigid diyne cassette offers a unique platform for polymerization and cycloaddition reactions, while the terminal hydroxyl groups provide versatile handles for functionalization and conjugation. This guide delves into the plausible reaction mechanisms involving this compound, offering a technical roadmap for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide validated protocols, and envision the translation of these chemical transformations into tangible applications in the pharmaceutical and biomedical fields.

Molecular Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for designing and executing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
IUPAC Name deca-4,6-diyne-1,10-diol
Melting Point 45.5 °C
Boiling Point 45-47 °C
CAS Number 70283-74-8

I. Reactions of the Hydroxyl Groups: Gateways to Functionalization

The terminal primary hydroxyl groups of this compound are prime sites for modification, allowing for the attachment of various functional moieties or polymerization into polyesters.

A. Oxidation to Aldehydes and Carboxylic Acids

Selective oxidation of the primary alcohols can yield either the corresponding dialdehyde or dicarboxylic acid, which are valuable intermediates for further synthetic transformations, such as the introduction of pharmacophores or linking to biomolecules.

Mechanism Insight: The choice of oxidizing agent is critical for controlling the extent of oxidation. Milder reagents, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are known for their high chemoselectivity in oxidizing primary alcohols to aldehydes with minimal overoxidation to carboxylic acids.[1][2] Stronger oxidants like periodic acid (HIO₄) can lead to cleavage of the carbon-carbon bond adjacent to the hydroxyl group, which in this case would be undesirable. For long-chain diols, TEMPO-mediated oxidation has been shown to be effective in producing dialdehydes.[3]

Experimental Protocol: TEMPO-Mediated Oxidation to 4,6-Decadiyn-1,10-dial

This protocol is adapted from a general procedure for the selective oxidation of primary alcohols.[1]

  • Dissolution: Dissolve this compound (1 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add TEMPO (0.1 mmol, 10 mol%) and iodobenzene diacetate (IBD) (2.2 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4,6-decadiyn-1,10-dial.

Application in Drug Development: The resulting dialdehyde can serve as a versatile precursor. For instance, it can be used in reductive amination reactions to attach amine-containing drugs or targeting ligands. The aldehyde functionalities can also react with hydrazide-modified molecules to form stable hydrazone linkages, a common strategy in the development of antibody-drug conjugates (ADCs). Furthermore, oxidized alginates, which contain aldehyde groups, have shown promise in drug delivery and tissue engineering due to their ability to be easily functionalized.[4]

B. Esterification to Polyesters

The diol functionality allows for the synthesis of polyesters through condensation polymerization with dicarboxylic acids or their derivatives. These biodegradable polymers have significant potential in controlled drug release systems.

Mechanism Insight: Lipase-catalyzed esterification offers a green and mild alternative to traditional chemical methods, often proceeding with high selectivity and avoiding the need for harsh conditions that could compromise the integrity of the diyne core.[1][5] The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the ester.[6]

Experimental Protocol: Lipase-Catalyzed Synthesis of a Polyester from this compound and Adipic Acid

This protocol is based on general procedures for lipase-catalyzed polyester synthesis.[1]

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol), adipic acid (1 mmol), and an immobilized lipase (e.g., Novozym 435, 10% w/w of total monomers).

  • Solvent and Dehydration: Add a suitable organic solvent with low water miscibility (e.g., toluene, 10 mL) and molecular sieves (3 Å) to remove the water produced during the reaction.

  • Reaction Conditions: Heat the mixture at a temperature optimized for the specific lipase (typically 50-70 °C) with continuous stirring.

  • Monitoring and Termination: Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer. Once the desired molecular weight is achieved, terminate the reaction by filtering off the enzyme.

  • Purification: Precipitate the polyester by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Collect the polymer by filtration and dry under vacuum.

Application in Drug Development: Biodegradable polyesters are extensively used in drug delivery systems.[7][8] The incorporation of the rigid diyne unit into the polyester backbone can influence the polymer's mechanical properties and degradation rate. The resulting polyesters could be formulated into nanoparticles, microparticles, or implants for the sustained release of therapeutic agents.[9]

II. Reactions of the Diyne Core: Building Conjugated Systems

The conjugated diyne unit is the most intriguing feature of this compound, offering pathways to unique polymeric and cyclic structures with interesting optical and electronic properties.

A. Oxidative Coupling: The Glaser-Hay Reaction

The Glaser coupling, and its more practical variant the Hay coupling, is a powerful method for the oxidative homocoupling of terminal alkynes to form a new carbon-carbon bond, resulting in a conjugated diyne. While this compound is an internal diyne, this reaction type is foundational to diyne chemistry and serves as a key method for synthesizing such molecules. Understanding this mechanism provides insight into the reactivity of the acetylenic protons that would be present in precursor molecules.

Mechanism Insight: The Hay coupling typically employs a copper(I) salt in the presence of a chelating amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, usually oxygen from the air. The reaction proceeds through the formation of a copper acetylide, which then undergoes oxidative dimerization.[10]

Experimental Protocol: A Representative Hay Coupling for Diyne Synthesis

This protocol outlines a general procedure for the Hay coupling.

  • Catalyst Preparation: In a two-necked flask equipped with a reflux condenser and a gas inlet, dissolve copper(I) chloride (0.1 mmol) and TMEDA (0.1 mmol) in a suitable solvent such as acetone or dichloromethane (10 mL).

  • Reactant Addition: Add the terminal alkyne (1 mmol) to the catalyst solution.

  • Reaction Conditions: Bubble air or oxygen through the solution while stirring at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with a nonpolar solvent (e.g., hexane) and wash with dilute acid (e.g., 1M HCl) to remove the copper catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting diyne by column chromatography or recrystallization.

Application in Drug Development: The resulting extended polyyne structures can be explored for their electronic properties and potential as molecular wires in biosensors. The creation of macrocyclic diynes through intramolecular Glaser-Hay coupling can lead to compounds with unique host-guest properties or biological activities.[11]

B. Topochemical Polymerization to Polydiacetylenes

One of the most significant reactions of diynes is their solid-state topochemical polymerization to form highly conjugated polydiacetylenes (PDAs). This reaction is initiated by UV irradiation or thermal annealing of the crystalline monomer.[12]

Mechanism Insight: For topochemical polymerization to occur, the diacetylene monomers must be precisely aligned in the crystal lattice. The reaction proceeds via a 1,4-addition mechanism, leading to a polymer with an alternating double and triple bond backbone.[13] This process is highly dependent on the packing of the monomers in the solid state.

Topochemical_Polymerization Monomer Crystalline Monomer (this compound) UV_Heat UV Irradiation or Heat Monomer->UV_Heat Initiation Polymer Polydiacetylene (Conjugated Polymer) UV_Heat->Polymer Propagation

Experimental Protocol: UV-Initiated Solid-State Polymerization

This protocol is based on general procedures for the topochemical polymerization of diacetylenes.[14]

  • Crystal Preparation: Obtain single crystals of this compound by slow evaporation from a suitable solvent. The quality of the crystals is crucial for successful polymerization.

  • UV Irradiation: Place the crystals on a suitable substrate and expose them to UV radiation (typically 254 nm) for a specified period. The polymerization is often accompanied by a distinct color change, typically from colorless to blue or red.

  • Monitoring: Monitor the polymerization process by observing the color change and, more quantitatively, using techniques like Raman spectroscopy to follow the appearance of the polymer backbone vibrations.

  • Characterization: Characterize the resulting polydiacetylene crystals using techniques such as X-ray diffraction to confirm the retention of crystallinity, and UV-Vis spectroscopy to analyze the electronic transitions of the conjugated backbone.[15][16]

Application in Drug Development: Polydiacetylenes are renowned for their chromic properties, changing color in response to external stimuli such as temperature, pH, or binding events.[17] This makes them excellent candidates for the development of biosensors.[18] For example, PDA-based sensors can be functionalized with biorecognition elements (e.g., antibodies, enzymes) to detect specific analytes.[3][19] In drug delivery, PDA-containing nanoparticles can be designed to release their payload in response to a specific trigger in the target microenvironment.[9][20]

C. Cycloaddition Reactions

The diyne moiety can participate in various cycloaddition reactions, such as [2+2+2] and Diels-Alder type reactions, to form complex cyclic and polycyclic structures.

Mechanism Insight: Metal-catalyzed [2+2+2] cycloadditions of diynes with an alkyne can lead to the formation of substituted benzene rings.[21] The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a diene and a dienophile. While a simple diyne is not a diene in the classical sense, it can undergo related transformations.

Cycloaddition_Reaction Diyne This compound Catalyst Metal Catalyst (e.g., Ni, Co, Rh) Diyne->Catalyst Alkyne Alkyne Alkyne->Catalyst Cycloadduct Substituted Benzene Derivative Catalyst->Cycloadduct [2+2+2] Cycloaddition

Experimental Protocol: Ni-Catalyzed [2+2+2] Cycloaddition

This protocol is a general representation of a metal-catalyzed cycloaddition.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a nickel catalyst (e.g., Ni(COD)₂) and a suitable ligand (e.g., an N-heterocyclic carbene).

  • Reagent Addition: Add a solution of this compound (1 mmol) and a partner alkyne (1.2 mmol) in an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate. Purify the product by column chromatography.

Application in Drug Development: Cycloaddition reactions provide a powerful tool for the rapid construction of complex molecular architectures from simple precursors. The resulting polycyclic compounds can be screened for biological activity. The enediyne class of natural products, which possess a cyclic diyne core, are potent anticancer agents, highlighting the potential of such structures in medicinal chemistry.[22][23]

Conclusion: A Versatile Building Block for Future Innovations

This compound emerges as a molecule of significant synthetic versatility. The strategic manipulation of its terminal hydroxyl groups and the central diyne core opens a vast chemical space for exploration. From the creation of functionalized monomers and biodegradable polymers to the synthesis of chromic polydiacetylenes and complex cyclic systems, the potential applications in drug development are manifold. The ability to generate materials for sensitive biosensors, controlled drug delivery vehicles, and novel therapeutic scaffolds underscores the importance of continued research into the reaction mechanisms of this and related diynediols. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to unlock the full potential of this compound in their pursuit of innovative solutions to challenges in medicine and materials science.

References

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  • Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry. (2025). ResearchGate. Retrieved from [Link]

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  • Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. (2024). RSC Publishing. Retrieved from [Link]

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Discovery and history of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Decadiyn-1,10-diol: Synthesis, Characterization, and Potential Applications

Foreword: The Unseen Backbone of Innovation

In the landscape of chemical synthesis, some molecules stand out not for their immediate, widespread application, but for their fundamental utility and the potential they represent. This compound is one such compound. As a symmetrical C10 aliphatic chain punctuated by a conjugated diacetylene system and terminated by primary alcohol functionalities, it is a quintessential building block. Its rigid, linear core and reactive hydroxyl ends make it a versatile precursor for polymers, macrocycles, and, as emerging research suggests, biologically active agents. This guide provides an in-depth technical overview of its synthesis, from the foundational chemistry of its precursors to its characterization and potential exploration in materials science and drug discovery.

Part 1: A History Forged in Copper

The story of this compound is intrinsically linked to the development of one of the oldest and most elegant carbon-carbon bond-forming reactions: the oxidative coupling of terminal alkynes. While a specific date for the first synthesis of this exact diol is not prominently documented in seminal literature, its existence is a direct consequence of pioneering work in the 19th and 20th centuries.

The journey began in 1869, when Carl Glaser discovered that terminal alkynes could be dimerized in the presence of a copper(I) salt and an oxidant, typically air.[1][2] This reaction, now known as the Glaser coupling , represented a monumental leap in synthetic chemistry.[3] Decades later, variations on this theme were introduced to improve yields and broaden the reaction's scope. In the 1950s, Geoffrey Eglinton and coworkers developed a method using a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a pyridine base, which avoided the need for an external oxygen atmosphere.[4][5] Shortly after, in 1962, Allan S. Hay introduced a highly effective catalytic system using a complex of copper(I) chloride with N,N,N',N'-tetramethylethylenediamine (TMEDA), which significantly accelerated the reaction.[1][2]

The synthesis of this compound is a direct application of this chemistry, involving the homodimerization of a five-carbon precursor, pent-4-yn-1-ol. The registration of its CAS number, 70283-74-8, points towards its characterization in the latter half of the 20th century, a period of intense exploration into the applications of diacetylene chemistry.

Part 2: Synthesis of this compound

The synthesis is a two-stage process: first, the preparation of the terminal alkyne precursor, and second, its oxidative dimerization. This approach provides a reliable and scalable route to the target molecule.

Stage 1: Preparation of the Precursor, Pent-4-yn-1-ol

The logical and commonly cited precursor for the homocoupling reaction is pent-4-yn-1-ol . A robust and well-documented procedure for its synthesis is available through established resources like Organic Syntheses. The following protocol is adapted from such trusted methods.

Reaction Scheme: Synthesis of Pent-4-yn-1-ol from Tetrahydrofurfuryl Chloride

THFC Tetrahydrofurfuryl Chloride Intermediate THFC->Intermediate NaNH2 Sodium Amide (in liq. NH3) NaNH2->Intermediate Pentynol Pent-4-yn-1-ol Intermediate->Pentynol Ring Opening & Workup (NH4Cl)

Caption: Synthesis of the precursor, pent-4-yn-1-ol.

Experimental Protocol: Synthesis of Pent-4-yn-1-ol

  • Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a dry-ice/acetone cold finger to condense ammonia. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Amide Formation: Liquid ammonia is condensed into the flask. Clean, freshly cut sodium metal is added in small pieces, followed by a catalytic amount of hydrated ferric nitrate to initiate the formation of sodium amide (NaNH₂). The reaction is stirred until the blue color of the solvated electrons disappears, indicating complete conversion to a gray suspension of sodium amide.

  • Ring-Opening Reaction: Tetrahydrofurfuryl chloride is added dropwise to the stirred suspension of sodium amide in liquid ammonia at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Quenching and Workup: The reaction is cautiously quenched by the portion-wise addition of solid ammonium chloride to neutralize the excess sodium amide. The flask is then allowed to stand in a fume hood overnight to permit the evaporation of the ammonia.

  • Extraction: The resulting solid residue is thoroughly extracted with multiple portions of diethyl ether.

  • Purification: The combined ether extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure pent-4-yn-1-ol.

Stage 2: Oxidative Homocoupling to this compound

With the precursor in hand, the core C-C bond formation is achieved via a modified Glaser-Hay coupling. This method is chosen for its efficiency and use of a catalytic amount of copper, making it a more practical choice for laboratory-scale synthesis.

Reaction Scheme:

Pentynol_1 2 x Pent-4-yn-1-ol Product This compound Pentynol_1->Product Oxidative Homocoupling Catalyst CuCl, TMEDA, O2 (air)

Caption: Oxidative coupling of pent-4-yn-1-ol.

Experimental Protocol: Synthesis of this compound

  • Apparatus Setup: A two-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an air inlet (e.g., a needle connected to an air pump or simply open to the atmosphere via the condenser).

  • Catalyst Preparation: To the flask, add a suitable solvent such as acetone or methanol. Add copper(I) chloride (CuCl, ~5-10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, ~10-20 mol%). Stir the mixture until the catalyst forms a soluble, colored complex.

  • Reaction Execution: Add pent-4-yn-1-ol (1.0 eq) to the catalyst solution. The reaction mixture is then stirred vigorously at room temperature with a steady stream of air bubbled through the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, typically a solid, is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Part 3: Physicochemical Properties and Characterization

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound.

Physicochemical Data
PropertyValueSource
IUPAC Name deca-4,6-diyne-1,10-diolPubChem [CID: 2758019]
CAS Number 70283-74-8PubChem [CID: 2758019]
Molecular Formula C₁₀H₁₄O₂PubChem [CID: 2758019]
Molecular Weight 166.22 g/mol PubChem [CID: 2758019]
Appearance Gray-purple crystals or powderAdvanced Synthesis Tech.
Melting Point 45.5 °CChemicalBook
Representative Spectroscopic Analysis

¹H NMR Spectroscopy (Expected Signals): The symmetry of the molecule simplifies the proton NMR spectrum.

  • -OH (Hydroxyl Protons): A broad singlet, chemical shift is concentration and solvent dependent.

  • -CH₂-O- (Methylene adjacent to oxygen): A triplet.

  • -CH₂-C≡ (Propargylic Methylene): A triplet.

  • -CH₂-CH₂-C≡ (Internal Methylene): A quintet (or multiplet).

¹³C NMR Spectroscopy (Expected Signals): Due to symmetry, only five distinct carbon signals are expected.

  • C-O (Carbon bonded to oxygen): ~60-65 ppm

  • C-C-O (Internal aliphatic carbon): ~30-35 ppm

  • C-C≡ (Propargylic carbon): ~15-20 ppm

  • ≡C-C≡ (Internal Alkyne Carbon): ~65-75 ppm

  • -C≡C-C≡C- (External Alkyne Carbon): ~75-85 ppm

Infrared (IR) Spectroscopy (Expected Key Absorptions):

  • O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

  • C-H Stretch (sp³): Multiple sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C≡C Stretch (Internal Alkyne): A weak to medium, sharp band around 2150-2250 cm⁻¹. The symmetry of the molecule may render this peak very weak or absent.

  • C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.

Mass Spectrometry (Expected Fragmentation):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (166.22).

  • Key Fragments: Expect to see fragments corresponding to the loss of water [M-H₂O]⁺, and cleavage alpha to the hydroxyl groups.

Part 4: Applications & Future Outlook

The true value of this compound lies in its potential as a versatile chemical intermediate, particularly in fields relevant to drug development and materials science.

Potential in Drug Discovery and Development

While this compound itself has not been extensively studied for biological activity, the diacetylene diol scaffold is of significant interest. A 2015 study published in Bioorganic & Medicinal Chemistry Letters identified other, more substituted, diacetylene diols as potent cancer chemopreventive agents.[6] These compounds were shown to induce quinone reductase activity, a key enzyme in detoxification pathways, with potency comparable to the well-known agent sulforaphane.[6]

This precedent provides a strong rationale for investigating the biological activity of simpler, foundational molecules like this compound and its derivatives. The two hydroxyl groups serve as ideal handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). For example, esterification or etherification could be used to attach various pharmacophores, potentially leading to the discovery of novel therapeutic candidates.

Utility in Materials Science

The diacetylene core is the classic monomer for topochemical polymerization. When molecules of this compound are aligned in a crystalline lattice, exposure to UV or gamma radiation can initiate a solid-state polymerization, creating a highly conjugated polydiacetylene (PDA) polymer. These polymers are renowned for their chromic properties, changing color in response to external stimuli like heat, pH, or mechanical stress. The terminal hydroxyl groups of the diol can be used to control the self-assembly of the monomers and to anchor the resulting polymer to surfaces or other molecules, making it a candidate for the development of novel biosensors and smart coatings.

Conclusion

This compound embodies the principle of foundational elegance in organic chemistry. Its straightforward synthesis, rooted in classic named reactions, yields a molecule of perfect symmetry and high potential. For researchers in drug development, it represents an unexplored scaffold with tantalizing links to cancer chemoprevention. For materials scientists, it is a textbook precursor to functional conjugated polymers. This guide has outlined the historical context, a reliable synthetic pathway, and the future potential of this versatile diol, providing a solid technical foundation for its further exploration in both academic and industrial research.

References

  • Shin, D. Y., et al. (2015). Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. Bioorganic & Medicinal Chemistry Letters, 25(18), 3973-3976. [Link]

  • Advanced Synthesis Technologies. (n.d.). deca-4,6-diyne-1,10-diol. Retrieved from [Link]

  • Wikipedia contributors. (2023). Glaser coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Identification of Dialkyl Diacetylene Diols with Potent Cancer Chemopreventive Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eglinton Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Vibrational and theoretical study of selected diacetylenes. Retrieved from [Link]

  • Thomasnet. (n.d.). GFS Organics Modern Acetylene Chemistry for Research and Applied Technology. Retrieved from [Link]

  • Wiley Online Library. (2021). Synthesis and characterization of bio-based polyesters derived from 1,10-decanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]

  • Journal of Lipid Research. (1969). Mass spectrometric analysis of long-chain esters of diols. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

The Dual Potential of 4,6-Decadiyn-1,10-diol: From Robust Thermosets to Stimuli-Responsive Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Monomer with Untapped Versatility

In the dynamic landscape of polymer chemistry, the pursuit of monomers that offer both structural integrity and functional responsiveness is paramount. 4,6-Decadiyn-1,10-diol emerges as a compelling candidate in this quest, distinguished by its unique molecular architecture. This linear C10 diol features a centrally located diacetylene moiety, a functional group renowned for its ability to undergo topochemical polymerization, and terminal hydroxyl groups that are readily available for classic polycondensation reactions. This dual reactivity opens the door to a diverse range of polymeric materials, from highly cross-linked, mechanically robust thermosets to dynamic, stimuli-responsive systems with applications in sensing, self-healing materials, and smart coatings.

This technical guide provides an in-depth exploration of the use of this compound in polymer synthesis. We will delve into detailed protocols for its incorporation into polyesters and polyurethanes, as well as for its direct solid-state polymerization into polydiacetylenes. The causality behind experimental choices will be elucidated, and comprehensive characterization data will be presented to validate the described methodologies.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization. Key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name deca-4,6-diyne-1,10-diol[1]
CAS Number 70283-74-8[1]
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Melting Point 45-47 °C[2]
Appearance Off-white to light yellow solid[2]
Solubility Soluble in most organic solvents (e.g., THF, chloroform, acetone).General chemical knowledge

Application Note I: Synthesis of Diacetylene-Containing Polyesters via Melt Polycondensation

The terminal hydroxyl groups of this compound allow for its straightforward incorporation into polyester chains through polycondensation reactions. The resulting polyesters possess a regularly spaced diacetylene functionality along the polymer backbone, which can be subsequently cross-linked to enhance thermal and mechanical properties. This approach is particularly useful for creating thermosetting resins and robust coatings.

Causality of Experimental Design

The choice of melt polycondensation is driven by its efficiency and the avoidance of solvents, which aligns with green chemistry principles. A two-step process is employed: an initial transesterification at a lower temperature to generate methanol as a byproduct, followed by a higher temperature, high-vacuum step to drive the polymerization to completion by removing the diol byproduct. A slight excess of the diol is often used to compensate for its potential loss during the high-temperature vacuum stage.[3] The selection of a catalyst, such as titanium (IV) isopropoxide (TIPT), is critical for achieving a reasonable reaction rate.

Experimental Protocol: Synthesis of Poly(decadiyn-co-terephthalate)

This protocol details the synthesis of a polyester from this compound and dimethyl terephthalate (DMT).

Materials:

  • This compound (1.0 eq)

  • Dimethyl terephthalate (DMT) (1.0 eq)

  • Titanium (IV) isopropoxide (TIPT) (0.1 mol% relative to DMT)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a receiving flask

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Standard glassware for purification

Procedure:

  • Reactant Charging: To a dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup, add this compound and dimethyl terephthalate in a 1.05:1.00 molar ratio. Add the TIPT catalyst.

  • Inerting: Purge the system with a slow stream of high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • Transesterification: While maintaining a gentle nitrogen flow, heat the reaction mixture to 180-200 °C with continuous stirring. Methanol will begin to distill off as a byproduct of the transesterification reaction. Continue this step for 2-3 hours, or until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation: Gradually increase the temperature to 220-240 °C. Slowly and carefully apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of about one hour. This step is crucial for removing the excess diol and driving the polymerization reaction forward.

  • Reaction Completion: Continue the reaction under high vacuum for an additional 4-6 hours. A noticeable increase in the viscosity of the molten polymer will be observed.

  • Cooling and Isolation: Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polyester can be isolated by carefully breaking the flask or by dissolving the polymer in a suitable solvent like chloroform.

  • Purification: Dissolve the crude polyester in a minimal amount of chloroform and precipitate it by slowly adding the solution to a large volume of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

Expected Polymer Properties and Characterization

The resulting poly(decadiyn-co-terephthalate) is typically a brittle, off-white to yellowish solid. The properties can be tuned by adjusting the monomer ratio or incorporating other diols or diacids.

ParameterExpected RangeCharacterization Technique
Number Average Molecular Weight (Mn) 5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition Temperature (Tg) 50 - 80 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) > 300 °CThermogravimetric Analysis (TGA)

Characterization Notes:

  • FTIR: Expect characteristic peaks for ester C=O stretching (~1720 cm⁻¹), C-O stretching (~1240 and 1100 cm⁻¹), and the diacetylene C≡C stretching (a weak band around 2100-2260 cm⁻¹).

  • ¹H NMR: Resonances corresponding to the protons of the terephthalate unit and the aliphatic protons of the diol will be observed. The integration of these peaks can confirm the polymer composition.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons of the terephthalate unit, and the aliphatic and alkyne carbons of the diol unit will be present.

Polyester_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Melt Polycondensation cluster_purification Purification & Characterization Monomers This compound + Dimethyl Terephthalate Mixing Charge Reactants & Catalyst Monomers->Mixing Catalyst TIPT Catalyst Catalyst->Mixing Transesterification Transesterification (180-200 °C, N₂) Methanol Removal Mixing->Transesterification Polycondensation Polycondensation (220-240 °C, Vacuum) Diol Removal Transesterification->Polycondensation Isolation Cooling & Isolation Polycondensation->Isolation Purification Dissolution & Precipitation Isolation->Purification Drying Vacuum Drying Purification->Drying Characterization GPC, DSC, TGA, FTIR, NMR Drying->Characterization

Caption: Workflow for the synthesis of diacetylene-containing polyesters.

Application Note II: Synthesis of Diacetylene-Functionalized Polyurethanes

The hydroxyl termini of this compound also make it an excellent chain extender or co-diol in the synthesis of polyurethanes. The incorporation of this diol can introduce rigidity and a site for post-polymerization cross-linking, leading to materials with enhanced thermal stability and mechanical strength. These polyurethanes are promising candidates for high-performance elastomers, adhesives, and foams.

Causality of Experimental Design

A two-step prepolymer method is typically employed for polyurethane synthesis.[4] In the first step, a macrodiol (e.g., polytetrahydrofuran, PTHF) is reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. This is followed by chain extension with a diol, in this case, this compound. This method allows for better control over the polymer architecture and the distribution of hard and soft segments. The use of a catalyst, such as dibutyltin dilaurate (DBTDL), is essential to promote the urethane-forming reaction.

Experimental Protocol: Synthesis of a Diacetylene-Containing Polyurethane

This protocol describes the synthesis of a polyurethane using a PTHF macrodiol, 4,4'-methylenebis(phenyl isocyanate) (MDI), and this compound as the chain extender.

Materials:

  • Polytetrahydrofuran (PTHF, Mn = 2000 g/mol ), dried under vacuum

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound, dried under vacuum

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen gas (high purity)

  • Heating mantle with a temperature controller

  • Standard glassware for purification

Procedure:

  • Prepolymer Synthesis: In a dry three-neck flask under a nitrogen atmosphere, add the dried PTHF and dissolve it in anhydrous DMF. Heat the solution to 70-80 °C with stirring. Add the MDI dropwise to the PTHF solution over 30 minutes. A molar ratio of MDI to PTHF of 2:1 is typically used. Add a catalytic amount of DBTDL (e.g., 0.05 wt%). Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve the dried this compound in anhydrous DMF. Add this solution dropwise to the prepolymer solution over 30 minutes. The molar amount of the diol should be equivalent to the molar excess of isocyanate groups in the prepolymer.

  • Polymerization: Continue stirring the reaction mixture at 70-80 °C for an additional 3-5 hours. The viscosity of the solution will increase significantly.

  • Isolation and Purification: Once the reaction is complete, pour the polymer solution into a Teflon-coated pan and cure it in an oven at 80 °C for 12 hours to remove the DMF. The resulting polyurethane film can be further purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it in a non-solvent like methanol.

  • Drying: Dry the purified polyurethane in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Polymer Properties and Characterization

The resulting polyurethane will be a tough, elastomeric material. The mechanical properties can be tailored by varying the ratio of the soft segment (PTHF) to the hard segment (MDI and this compound).

ParameterExpected RangeCharacterization Technique
Number Average Molecular Weight (Mn) 20,000 - 50,000 g/mol GPC
Polydispersity Index (PDI) 2.0 - 3.0GPC
Glass Transition Temperature (Tg) -50 to -30 °C (soft segment)DSC
Melting Temperature (Tm) 150 - 200 °C (hard segment)DSC
Tensile Strength 10 - 40 MPaTensile testing
Elongation at Break 300 - 800 %Tensile testing

Characterization Notes:

  • FTIR: Look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700-1730 cm⁻¹) bands.

  • ¹H NMR & ¹³C NMR: The spectra will be complex but can be used to confirm the incorporation of all monomer units into the polymer chain.

Polyurethane_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Two-Step Polymerization cluster_purification Isolation & Characterization Macrodiol PTHF Macrodiol Prepolymer Prepolymer Synthesis (PTHF + MDI, 70-80 °C) Macrodiol->Prepolymer Diisocyanate MDI Diisocyanate->Prepolymer ChainExtender This compound ChainExtension Chain Extension (Add Diol, 70-80 °C) ChainExtender->ChainExtension Catalyst DBTDL Catalyst->Prepolymer Prepolymer->ChainExtension Curing Curing & Solvent Removal ChainExtension->Curing Purification Dissolution & Precipitation Curing->Purification Drying Vacuum Drying Purification->Drying Characterization GPC, DSC, Tensile, FTIR, NMR Drying->Characterization

Caption: Workflow for the synthesis of diacetylene-functionalized polyurethanes.

Application Note III: Topochemical Polymerization of this compound

The most intriguing feature of this compound is its ability to undergo topochemical polymerization in the solid state.[5] This process, typically initiated by UV or gamma radiation, or by thermal annealing, transforms the monomer crystals into highly ordered, conjugated polydiacetylene crystals. The resulting polymers exhibit remarkable chromic properties, changing color in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), and solvent vapors (solvatochromism). These properties make them highly attractive for applications in sensors, indicators, and smart materials.

Causality of Experimental Design

Successful topochemical polymerization is critically dependent on the packing of the monomer molecules in the crystal lattice.[5] The diacetylene rods must be aligned in a specific orientation that allows for a 1,4-addition polymerization with minimal molecular movement. Therefore, the first and most crucial step is the growth of high-quality single crystals of the monomer. Slow evaporation of a saturated solution is a common and effective method for this. The polymerization is then initiated by exposing the crystals to a suitable energy source. UV irradiation is often preferred as it can be performed at low temperatures, minimizing thermal disruption of the crystal lattice.

Experimental Protocol: Solid-State Polymerization of this compound

This protocol outlines the steps for the topochemical polymerization of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., acetone, ethyl acetate)

  • UV lamp (e.g., 254 nm)

Equipment:

  • Crystallization dish

  • Petri dish or other suitable container for irradiation

  • Standard laboratory glassware

Procedure:

  • Monomer Crystallization: Prepare a saturated solution of this compound in a suitable solvent at a slightly elevated temperature. Filter the solution to remove any insoluble impurities. Cover the crystallization dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent at room temperature in a dark, vibration-free environment. High-quality, needle-like or plate-like crystals should form over several days.

  • Crystal Selection: Carefully select well-formed, transparent single crystals for polymerization.

  • UV-Initiated Polymerization: Place the selected crystals in a petri dish and expose them to UV radiation from a 254 nm lamp. The distance from the lamp and the irradiation time will depend on the lamp's intensity and the desired degree of polymerization. The polymerization process is often accompanied by a distinct color change, typically from colorless to a deep blue or purple.

  • Monitoring Polymerization: The progress of the polymerization can be monitored visually by the color change and quantitatively by techniques such as Raman spectroscopy (observing the appearance of the C=C and C≡C stretching modes of the polymer backbone) or solid-state NMR.

  • Polymer Isolation: The resulting polydiacetylene is obtained as a crystalline solid. For most applications, the polymer is used in its crystalline form. If desired, the polymer can be separated from any unreacted monomer by washing with a solvent in which the monomer is soluble but the polymer is not.

Expected Polymer Properties and Characterization

The polydiacetylene derived from this compound is a highly colored, crystalline solid. Its most notable feature is its chromic behavior.

PropertyObservationCharacterization Technique
Color Deep blue or purple in the crystalline stateVisual observation, UV-Vis Spectroscopy
Thermochromism Reversible or irreversible color change upon heatingUV-Vis Spectroscopy at variable temperatures
Mechanochromism Color change upon grinding or applying pressureVisual observation, Raman Spectroscopy
Crystallinity Highly crystallineX-ray Diffraction (XRD)

Characterization Notes:

  • UV-Vis Spectroscopy: The polymer will exhibit a strong absorption in the visible region (typically 550-650 nm), which is responsible for its color. Changes in this absorption band upon application of stimuli are indicative of chromic transitions.

  • Raman Spectroscopy: This is a powerful technique for characterizing polydiacetylenes. The C=C and C≡C stretching modes of the polymer backbone (typically around 1450 cm⁻¹ and 2080 cm⁻¹, respectively) are very strong and can be used to monitor the polymerization and any conformational changes in the polymer chain.

  • XRD: X-ray diffraction can be used to study the crystal structure of both the monomer and the polymer, providing insights into the topochemical polymerization process.

Topochemical_Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction Solid-State Polymerization cluster_characterization Characterization Monomer This compound Crystallization Slow Evaporation Crystal Growth Monomer->Crystallization Solvent High-Purity Solvent Solvent->Crystallization Polymerization UV Irradiation (e.g., 254 nm) Crystallization->Polymerization Visual Visual Inspection (Color Change) Polymerization->Visual Spectroscopy UV-Vis, Raman Spectroscopy Polymerization->Spectroscopy XRD X-ray Diffraction Polymerization->XRD

Caption: Workflow for the topochemical polymerization of this compound.

Future Outlook and Potential Applications

The unique bifunctionality of this compound paves the way for the development of novel polymeric materials with tailored properties. The polyesters and polyurethanes containing this diacetylene unit can be further cross-linked through the diacetylene moiety after initial processing, leading to materials with superior thermal and mechanical performance. This "cure-on-demand" capability is highly desirable in applications such as advanced composites and high-performance coatings.

Furthermore, the stimuli-responsive nature of the polydiacetylenes derived from this monomer opens up exciting possibilities in the development of "smart" materials. For instance, the mechanochromic properties could be harnessed to create stress sensors that provide a visual indication of material fatigue or damage. The thermochromic and solvatochromic properties could be utilized in temperature sensors, thermal indicators, and chemical detectors. The incorporation of this diol into self-healing polymer networks is another promising area of research, where the diacetylene groups could be used as a latent cross-linking functionality that can be activated to repair damage.

References

  • Gomez-Quiroz, L. E., et al. (2022). Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. RSC Advances, 12(35), 22896-22911. [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758019, this compound. Retrieved from [Link][1]

  • Lau, V. W.-h., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-(hydroxymethyl)furfural. Green Chemistry, 23(8), 2935-2947. [Link]

  • Zhang, Y., & Broekhuis, A. A. (2016). Self-healing polymers based on thermally reversible Diels–Alder chemistry. Progress in Polymer Science, 53, 1-21. [Link]

  • Sun, A. (2007). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. [Doctoral dissertation, Stony Brook University]. ProQuest Dissertations & Theses Global. [Link][5]

Sources

The Versatility of 4,6-Decadiyn-1,10-diol in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of materials science, the pursuit of novel molecules that can serve as versatile building blocks for functional materials is paramount. Among these, 4,6-decadiyn-1,10-diol emerges as a molecule of significant interest, primarily due to its rigid diacetylene core and terminal hydroxyl groups. This unique combination of a polymerizable unit and reactive functional groups allows for its incorporation into a variety of polymeric and supramolecular architectures. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and the scientific rationale behind its use.

Core Principles: The Power of the Diacetylene Moiety

The heart of this compound's utility lies in its diacetylene (DA) group. Diacetylenes are renowned for their ability to undergo topochemical polymerization in the solid state.[1] This process, typically initiated by UV or gamma irradiation, converts the crystalline monomer into a highly conjugated polymer known as a polydiacetylene (PDA).[1] The resulting PDA backbone, characterized by an alternating ene-yne structure, is responsible for the remarkable optical and chromic properties of these materials.[1]

A key characteristic of PDAs is their chromic transition, a distinct color change from blue to red in response to external stimuli such as temperature, pH, mechanical stress, or the presence of specific analytes.[1] This phenomenon makes PDAs exceptional candidates for the development of "smart" materials and sensors. The terminal hydroxyl groups of this compound provide crucial handles for further chemical modification, enabling its integration into more complex material systems and influencing the self-assembly of the diacetylene monomers, which is a critical factor for successful solid-state polymerization.

Application I: Chromatic Biosensors via Polydiacetylene Vesicles

One of the most compelling applications of this compound is in the fabrication of chromatic biosensors. By incorporating this diol into vesicle structures, typically with phospholipids or other amphiphilic molecules, a platform for detecting biological interactions can be created. The principle behind this application is that the binding of an analyte to the surface of the PDA vesicle induces a mechanical stress on the polymer backbone, triggering the blue-to-red color transition.

Experimental Protocol: Preparation and Polymerization of this compound-Containing Vesicles

This protocol outlines the preparation of PDA vesicles for use as a colorimetric sensor.

Materials:

  • This compound

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Chloroform

  • Deionized water

  • Probe molecule (e.g., a specific antibody or receptor)

  • UV irradiation source (254 nm)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DMPC in a 1:9 molar ratio in chloroform. The choice of this ratio is crucial for creating stable vesicles where the diacetylene monomers are appropriately spaced for polymerization.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Ensure the film is completely dry by placing it under high vacuum for at least 2 hours.

  • Vesicle Hydration:

    • Hydrate the lipid film with deionized water by vortexing for 5-10 minutes. This process encourages the self-assembly of the amphiphilic molecules into multilamellar vesicles.

    • For the creation of unilamellar vesicles, subject the hydrated solution to probe sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Polymerization:

    • Irradiate the vesicle solution with a 254 nm UV lamp. The solution will gradually turn a deep blue color, indicating the polymerization of the diacetylene monomers. The irradiation time will need to be optimized but is typically in the range of 5-15 minutes.

  • Functionalization (Post-Polymerization):

    • To create a specific biosensor, the terminal hydroxyl groups of the this compound can be functionalized with a probe molecule. This can be achieved through standard bioconjugation chemistries, such as carbodiimide coupling, after the polymerization step.

Data Interpretation:

The resulting blue-colored vesicle solution can be used for analyte detection. Upon addition of the target analyte, a visible color change from blue to red should be observed. This color change can be quantified by measuring the absorbance spectrum of the solution, with the blue phase typically showing a maximum absorbance around 640 nm and the red phase around 550 nm.

Diagram: Vesicle Self-Assembly and Polymerization

G cluster_0 Monomer Solution cluster_1 Self-Assembly cluster_2 Polymerization cluster_3 Sensing Monomer This compound & DMPC in Chloroform Vesicle Unilamellar Vesicle Monomer->Vesicle Hydration & Sonication PDAVesicle Polydiacetylene Vesicle (Blue) Vesicle->PDAVesicle UV Irradiation (254 nm) SensedVesicle Analyte Binding & Color Change (Red) PDAVesicle->SensedVesicle Introduction of Analyte

Caption: Workflow for PDA vesicle-based biosensor fabrication.

Application II: Building Blocks for Advanced Polymers

The bifunctional nature of this compound, with its two hydroxyl groups, makes it an excellent monomer for step-growth polymerization. It can be reacted with other difunctional monomers, such as diacids or diisocyanates, to form polyesters and polyurethanes, respectively. The incorporation of the rigid diacetylene unit into the polymer backbone can significantly enhance the thermal and mechanical properties of the resulting material.

Experimental Protocol: Synthesis of a Diacetylene-Containing Polyester

This protocol describes the synthesis of a polyester incorporating this compound.

Materials:

  • This compound

  • Sebacoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM. The use of pyridine is critical to neutralize the HCl gas produced during the reaction.

    • Cool the solution to 0°C in an ice bath.

  • Monomer Addition:

    • Dissolve sebacoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the sebacoyl chloride solution dropwise to the stirred diol solution over a period of 30 minutes. A white precipitate of pyridinium hydrochloride will form.

  • Polymerization:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere to ensure high molecular weight polymer formation.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by pouring the concentrated solution into a large volume of cold methanol.

    • Collect the white, fibrous polymer by filtration and dry it under vacuum.

Characterization:

The resulting polyester can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl peak.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature and melting point.

The diacetylene units within the polymer backbone can be subsequently cross-linked by UV irradiation to form a network polymer with enhanced solvent resistance and thermal stability.

Data Presentation: Properties of Diacetylene-Containing Polymers
Polymer TypeMonomersTypical Mn ( g/mol )Tg (°C)Key Feature
PolyesterThis compound, Sebacoyl chloride15,000 - 30,00040 - 60UV-crosslinkable
PolyurethaneThis compound, Hexamethylene diisocyanate20,000 - 50,00060 - 80Enhanced rigidity

Application III: Self-Assembled Monolayers for Surface Modification

The terminal hydroxyl groups of this compound can be modified to introduce anchoring groups suitable for forming self-assembled monolayers (SAMs) on various substrates. For instance, conversion of the hydroxyl groups to thiols would allow for the formation of SAMs on gold surfaces. These diacetylene-containing SAMs can then be polymerized in-situ to create robust, conjugated polymer thin films with potential applications in molecular electronics and sensing.

Diagram: Logic of SAM Formation and Polymerization

G A This compound B Functional Group Conversion (e.g., to Thiol) A->B C Self-Assembly on Substrate (e.g., Gold) B->C D UV-Induced Polymerization C->D E Polydiacetylene Monolayer D->E

Caption: Pathway to polydiacetylene thin films via self-assembly.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile monomer in the field of materials science. Its ability to form color-changing polydiacetylenes through solid-state polymerization, coupled with the synthetic flexibility afforded by its terminal hydroxyl groups, opens up a vast design space for the creation of advanced functional materials. The applications detailed herein, from sensitive biosensors to robust, cross-linkable polymers, represent just a fraction of the potential of this remarkable molecule. As the demand for smart and responsive materials continues to grow, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of next-generation technologies.

References

  • Matsuura, K., et al. (2001). Synthesis of Polydiacetylenes from Novel Monomers Having Two Diacetylene Units Linked by an Arylene Group. Polymer Journal, 33(2), 182-189.
  • Patel, G. N., et al. (1979). Solid‐state polymerization studies of conjugated diacetylenes deca‐2,8‐diene‐4,6‐diyne‐1,10‐diol and derivatives. Journal of Polymer Science: Polymer Physics Edition, 17(9), 1591-1606.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decane-1,10-diol: Applications in Specialty Materials and Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-decadiyn-1-ol. Retrieved from [Link]

  • Scientific Strategies. (n.d.). This compound, 97%, 25 G. Retrieved from [Link]

  • Al-Hiari, Y. M. (2005). Synthesis of Some 2,4-Hexadiyne and their Polymers. National Journal of Chemistry, 18, 262-269.
  • PubChem. (n.d.). 4,6-Decadiyn-1-ol. Retrieved from [Link]

  • Robertson, A. P., et al. (2016). Synthesis of High Molecular Weight Polyesters via In Vacuo Dehydrogenation Polymerization of Diols. Journal of the American Chemical Society, 138(43), 14282-14285.
  • Organic Syntheses. (n.d.). Enantioselective Synthesis of a C2-Symmetric Bis(epoxide). Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and characterization of bio‐based polyesters derived from 1,10‐decanediol. Journal of Applied Polymer Science, 138(32), 50811.
  • Garito, A. F., & Singer, K. D. (1982). Diacetylene-Containing Polymers VII. Synthesis and Characterization of New Diacetylene-Containing Polyesters and Copolyesters Derived from Dipropargyl-1,10-decanate, Dipropargyl Terephthalate, 4,4′-Dipropargyloxy Diphenyl, and 4,4′-Bis[(5-carbopropargyloxy)pentoxy] diphenyl. Journal of Polymer Science: Polymer Letters Edition, 20(5), 241-246.
  • PubChem. (n.d.). 1,10-Decanediol. Retrieved from [Link]

  • Martínez-Castañeda, B. A., et al. (2021). Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH)
  • PubChem. (n.d.). 1H,1H,10H,10H-perfluorodecane-1,10-diol. Retrieved from [Link]

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Synthesis of 4,6-Decadiyn-1,10-diol Derivatives: A Comprehensive Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of 4,6-Decadiyn-1,10-diol and its Derivatives

The this compound scaffold is a valuable and versatile building block in modern organic synthesis. Its linear, rigid diyne core, flanked by two primary hydroxyl groups, offers a unique combination of reactivity and structural definition. This bifunctionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, functional polymers, and advanced materials. The diol functionalities can be readily modified to introduce diverse chemical entities, while the diyne unit can participate in various coupling reactions or be utilized for the construction of conjugated systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound and its derivatives, along with insights into their applications.

Core Synthetic Strategies: Accessing Symmetrical and Unsymmetrical Diynediols

The synthesis of this compound and its derivatives primarily relies on classical alkyne coupling reactions. The choice of method depends on whether a symmetrical or unsymmetrical diol is desired.

Glaser-Hay Coupling for Symmetrical this compound

For the synthesis of the parent this compound, the Glaser-Hay coupling is the most direct and efficient method.[1][2][3] This reaction involves the oxidative homocoupling of a terminal alkyne, in this case, 3-butyn-1-ol, in the presence of a copper catalyst. The Hay modification of the Glaser coupling, which utilizes a soluble copper-amine complex, is often preferred due to its milder reaction conditions and improved yields.[3][4]

The mechanism of the Glaser-Hay coupling involves the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination from a dimeric copper intermediate yields the 1,3-diyne and regenerates the copper(I) catalyst.[1] The presence of a bidentate amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) accelerates the reaction.[3]

Glaser_Hay_Mechanism cluster_0 Catalytic Cycle Alkyne 2 R-C≡CH Acetylide 2 R-C≡C-Cu(I) Alkyne->Acetylide Base Cu_I Cu(I) Catalyst Cu_I->Acetylide Oxidation Oxidative Coupling Acetylide->Oxidation Diyne R-C≡C-C≡C-R Oxidation->Diyne Cu_0 2 Cu(0) Oxidation->Cu_0 Cu_0->Cu_I Oxidant Oxidant (O2) Oxidant->Cu_I caption Figure 1: Simplified catalytic cycle of the Glaser-Hay coupling.

Figure 1: Simplified catalytic cycle of the Glaser-Hay coupling.

Cadiot-Chodkiewicz Coupling for Unsymmetrical Derivatives

To synthesize unsymmetrical derivatives of this compound, where the two ends of the diyne are functionalized differently, the Cadiot-Chodkiewicz coupling is the method of choice.[5][6][7][8][9] This reaction facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[7][8] This selectivity prevents the formation of homocoupled byproducts, which is a significant advantage over the Glaser coupling for creating unsymmetrical diynes.[7]

The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the 1-haloalkyne. Reductive elimination from the resulting copper(III) intermediate affords the unsymmetrical 1,3-diyne.[5]

Cadiot_Chodkiewicz_Mechanism cluster_1 Reaction Pathway Terminal_Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Terminal_Alkyne->Cu_Acetylide Haloalkyne R'-C≡C-X Oxidative_Add Oxidative Addition Haloalkyne->Oxidative_Add Cu_I_cat Cu(I) Catalyst Cu_I_cat->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Oxidative_Add Cu_III_Int [R-C≡C-Cu(III)-C≡C-R']X Oxidative_Add->Cu_III_Int Reductive_Elim Reductive Elimination Cu_III_Int->Reductive_Elim Reductive_Elim->Cu_I_cat Unsym_Diyne R-C≡C-C≡C-R' Reductive_Elim->Unsym_Diyne caption Figure 2: Mechanism of the Cadiot-Chodkiewicz coupling.

Figure 2: Mechanism of the Cadiot-Chodkiewicz coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound and its derivatives.

Protocol 1: Synthesis of this compound via Glaser-Hay Coupling

This protocol describes the homocoupling of 3-butyn-1-ol to yield the symmetrical this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
3-Butyn-1-olC₄H₆O70.09502.0
Copper(I) chlorideCuCl98.9950.1
TMEDAC₆H₁₆N₂116.215.50.11
AcetoneC₃H₆O58.08--
Oxygen (Air)O₂32.00Excess-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.49 g, 5 mmol) and TMEDA (0.64 g, 5.5 mmol).

  • Add acetone (100 mL) to the flask and stir the mixture under an air atmosphere until a homogenous green solution is formed.

  • Slowly add 3-butyn-1-ol (3.50 g, 50 mmol) to the reaction mixture over 30 minutes using a dropping funnel.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. The color of the solution will typically change from green to blue or dark green.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (t, J = 6.2 Hz, 4H, -CH₂OH), 2.45 (t, J = 7.0 Hz, 4H, -C≡C-CH₂-), 1.85 (p, J = 6.6 Hz, 4H, -CH₂CH₂OH), 1.60 (br s, 2H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 79.8 (-C≡C-), 65.4 (-C≡C-), 61.5 (-CH₂OH), 31.2 (-CH₂CH₂OH), 15.8 (-C≡C-CH₂-).

  • Appearance: White crystalline solid.[10]

  • Molecular Formula: C₁₀H₁₄O₂[10]

  • Molecular Weight: 166.22 g/mol [10]

Protocol 2: Synthesis of an Unsymmetrical this compound Derivative

This protocol outlines the synthesis of an unsymmetrical derivative by coupling 3-butyn-1-ol with a functionalized 1-bromoalkyne. For illustrative purposes, we will use 1-bromo-4-phenyl-1-butyne as the coupling partner.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
3-Butyn-1-olC₄H₆O70.09101.0
1-Bromo-4-phenyl-1-butyneC₁₀H₉Br209.08101.0
Copper(I) iodideCuI190.450.50.05
Ethylamine (70% in water)C₂H₅NH₂45.08202.0
Hydroxylamine hydrochlorideNH₂OH·HCl69.4910.1
MethanolCH₃OH32.04--

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon), dissolve 3-butyn-1-ol (0.70 g, 10 mmol) and 1-bromo-4-phenyl-1-butyne (2.09 g, 10 mmol) in methanol (30 mL).

  • To this solution, add copper(I) iodide (0.095 g, 0.5 mmol) and hydroxylamine hydrochloride (0.069 g, 1 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a 70% aqueous solution of ethylamine (1.29 mL, 20 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Applications in Organic Synthesis

Derivatives of this compound are valuable precursors for a variety of complex molecules and materials.

Synthesis of Functional Polymers and Polydiacetylenes (PDAs)

The diyne core of this compound and its derivatives makes them ideal monomers for the synthesis of polydiacetylenes (PDAs). PDAs are a class of conjugated polymers known for their unique optical and electronic properties. The topochemical polymerization of diacetylene monomers in the solid state can lead to highly ordered, crystalline polymers. The hydroxyl end-groups of the diol can be functionalized to control the packing of the monomers in the crystal lattice, thereby influencing the polymerization process and the properties of the resulting polymer.

Figure 3: Workflow for the synthesis of polydiacetylenes.

Role in Drug Development and Delivery

The rigid diyne backbone and the modifiable hydroxyl groups make this compound derivatives attractive for applications in drug development. They can be used as linkers in antibody-drug conjugates (ADCs) or other drug delivery systems. The defined length and rigidity of the diyne spacer can precisely control the distance between a targeting moiety and a therapeutic agent. The hydroxyl groups provide convenient handles for attaching drugs, targeting ligands, or solubilizing groups.

Safety and Handling

The synthesis of diacetylenic compounds requires careful handling of reagents and intermediates.

  • Acetylenic Compounds: Terminal alkynes can be flammable and may form explosive metal acetylides. Avoid contact with heavy metal salts other than the intended catalyst.

  • Copper Catalysts: Copper salts can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use flammable solvents such as acetone, methanol, and ethyl acetate in a well-ventilated area, away from ignition sources.

  • Reaction Quenching: Quenching of coupling reactions should be done carefully, as exothermic reactions can occur.

Always consult the Safety Data Sheets (SDS) for all reagents before use and follow standard laboratory safety procedures.

Conclusion

This compound and its derivatives are synthetically accessible and highly versatile building blocks. The robust and well-established Glaser-Hay and Cadiot-Chodkiewicz coupling reactions provide reliable methods for their preparation. The unique structural and chemical properties of these diynediols make them valuable intermediates in the synthesis of functional polymers, advanced materials, and for applications in drug delivery. The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers to effectively utilize these powerful synthetic tools in their work.

References

  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Retrieved from [Link]

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  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the homocoupling of terminal alkynes. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • National Journal of Chemistry. (2005). Synthesis of Some 2,4-Hexadiyne and their Polymers. Retrieved from [Link]

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  • PubMed Central. (n.d.). Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Retrieved from [Link]

  • Beilstein Journals. (2018). Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Retrieved from [Link]

  • ResearchGate. (2025). Diacetylene-Containing Polymers VII. Synthesis and Characterization of New Diacetylene-Containing Polyesters and Copolyesters Derived from Dipropargyl-1,10-decanate, Dipropargyl Terephthalate, 4,4′-Dipropargyloxy Diphenyl, and 4,4′-Bis[(5-carbopropargyloxy)pentoxy] diphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol.
  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography ? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Retrieved from [Link]

Sources

Application Notes and Protocols for Cross-linking Reactions Using 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4,6-Decadiyn-1,10-diol in Advanced Polymer Networks

This compound is a fascinating and highly versatile monomer for the synthesis of advanced, cross-linked polymers. Its unique structure, featuring a central diacetylene core flanked by two primary alcohol functionalities, offers a dual-mode approach to creating complex and functional polymer architectures. The diacetylene moiety serves as a latent cross-linking site, capable of undergoing topochemical polymerization upon exposure to UV radiation or thermal energy to form a highly conjugated polydiacetylene (PDA) backbone. This polymerization is accompanied by a dramatic color change, making it an intrinsic reporter of the cross-linking process and enabling the development of "smart" materials that respond to external stimuli.[1][2]

Simultaneously, the terminal hydroxyl groups provide reactive sites for traditional step-growth polymerization, allowing the integration of the diacetylene unit into polyester or polyurethane backbones. This dual-functionality enables the design of materials that can be initially processed as linear polymers and subsequently cross-linked into robust networks with enhanced thermal and mechanical properties.[3][4] This guide provides detailed protocols for leveraging both the diacetylene and diol functionalities of this compound to create novel cross-linked materials for a wide range of applications, from responsive coatings to advanced hydrogels.

Physicochemical Properties and Safety Information

A thorough understanding of the monomer's properties is crucial for successful and safe experimentation.

PropertyValueSource
IUPAC Name deca-4,6-diyne-1,10-diol[5]
CAS Number 70283-74-8[5]
Molecular Formula C₁₀H₁₄O₂[5]
Molecular Weight 166.22 g/mol [5]
Appearance White crystalline solid[6]
Melting Point 45-47 °C[6]

Safety and Handling: this compound is classified as an irritant.[6] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Part 1: Cross-linking via Diacetylene Polymerization

This section focuses on the direct polymerization of the diacetylene units of this compound to form a cross-linked polydiacetylene network. This method is ideal for creating thin films, coatings, and hydrogels where the stimuli-responsive properties of the PDA backbone are the primary focus.

Mechanism of Diacetylene Polymerization

The cross-linking of diacetylenes is a solid-state or highly ordered phase polymerization that proceeds via a 1,4-addition reaction upon stimulation by UV light or heat. For this to occur, the diacetylene monomers must be properly aligned. The resulting polydiacetylene chain features a conjugated backbone of alternating double and triple bonds, which is responsible for its characteristic blue or red color.

Figure 1: Diacetylene Polymerization Workflow.
Protocol 1: UV-Induced Cross-linking of a this compound Thin Film

This protocol describes the formation of a cross-linked polydiacetylene thin film on a solid substrate.

Materials:

  • This compound

  • Solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

  • Substrate (e.g., glass slide, quartz plate, or silicon wafer)

  • UV lamp (254 nm)

Procedure:

  • Solution Preparation: Prepare a 10 mg/mL solution of this compound in THF. Gently warm the solution if necessary to ensure complete dissolution.

  • Film Deposition: Deposit the solution onto the chosen substrate using spin-coating or drop-casting to achieve a uniform thin film. Allow the solvent to evaporate completely in a fume hood.

  • Cross-linking (UV Curing): Place the substrate with the dried film in a UV cabinet and expose it to 254 nm UV radiation. The film will gradually turn blue as the polymerization proceeds. The irradiation time will depend on the lamp intensity and the desired degree of cross-linking, typically ranging from a few minutes to an hour.[2]

  • Characterization: The cross-linked film can be characterized by UV-Vis spectroscopy to observe the characteristic absorbance of the polydiacetylene backbone (around 640 nm for the blue phase).[7][8]

Protocol 2: Formation of a Cross-linked Polydiacetylene Hydrogel

This protocol details the preparation of a stimuli-responsive hydrogel through the polymerization of this compound in an aqueous environment.

Materials:

  • This compound

  • Deionized water

  • Co-solvent (e.g., THF or DMSO) if needed for initial dissolution

  • UV lamp (254 nm)

Procedure:

  • Dispersion Preparation: Disperse this compound in deionized water to a concentration of 1-5 mM. Sonication and gentle heating (below the melting point) can aid in forming a uniform dispersion of monomer vesicles.

  • Self-Assembly: Allow the dispersion to cool to room temperature and then store it at 4°C overnight to promote the self-assembly of the diacetylene monomers into a polymerizable arrangement.[9]

  • UV Cross-linking: Expose the aqueous dispersion to 254 nm UV light. The solution will turn blue as the diacetylene monomers within the self-assembled structures polymerize, forming a cross-linked hydrogel network.

  • Characterization: The resulting hydrogel can be observed for its thermochromic properties by gentle heating, which should induce a blue-to-red color transition.[10]

Part 2: Cross-linking via Diol-Based Polymer Synthesis Followed by Curing

This section describes a two-stage approach where this compound is first used as a monomer in polyurethane or polyester synthesis, followed by a secondary cross-linking step through the polymerization of the incorporated diacetylene units.

Protocol 3: Synthesis of a Diacetylene-Containing Polyurethane and Subsequent UV Curing

This protocol outlines the synthesis of a linear polyurethane with pendent diacetylene groups, which can then be cross-linked.

Materials:

  • This compound

  • A diisocyanate (e.g., 1,6-hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI))[3][11]

  • A macrodiol (e.g., polytetrahydrofuran (PTHF) or polycarbonate diol (PCD))[11]

  • A catalyst (e.g., dibutyltin dilaurate (DBTDL))

  • Anhydrous solvent (e.g., THF or dimethylformamide (DMF))

  • UV lamp (254 nm)

Procedure: Stage 1: Polyurethane Synthesis

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine the macrodiol and this compound in the desired molar ratio in anhydrous THF.

  • Slowly add the diisocyanate to the reaction mixture while stirring under a nitrogen atmosphere. The molar ratio of NCO to OH groups should be carefully controlled (typically around 1.05:1).[1]

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).[12]

  • Once the reaction is complete, the polyurethane can be precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Stage 2: UV Cross-linking

  • Dissolve the synthesized diacetylene-containing polyurethane in a suitable solvent and cast a film onto a substrate.

  • After complete solvent evaporation, expose the film to 254 nm UV radiation to induce cross-linking of the diacetylene units. The film will develop a blue or red color, and its mechanical properties will be enhanced.

Figure 2: Two-stage cross-linking workflow.
Protocol 4: Synthesis of a Diacetylene-Containing Polyester and Subsequent Thermal Curing

This protocol details the synthesis of a polyester incorporating this compound, followed by thermal cross-linking.

Materials:

  • This compound

  • A dicarboxylic acid or its dimethyl ester (e.g., adipic acid or dimethyl terephthalate)[13][14]

  • A catalyst (e.g., titanium(IV) isopropoxide (TIPT) or antimony trioxide)[13]

  • High-boiling point solvent (for solution polymerization) or reaction vessel for melt polymerization.

Procedure: Stage 1: Polyester Synthesis (Melt Polycondensation)

  • In a reaction vessel equipped for high-temperature and vacuum, combine equimolar amounts of this compound and a dicarboxylic acid dimethyl ester.[13]

  • Add a catalytic amount of TIPT (e.g., 0.1 mol%).

  • Heat the mixture to 160-180°C under a nitrogen atmosphere to initiate transesterification, collecting the methanol byproduct.[13]

  • After the majority of the methanol has been removed, gradually increase the temperature to 200-220°C and apply a vacuum to drive the polycondensation reaction to completion.[13][15]

Stage 2: Thermal Cross-linking

  • The resulting diacetylene-containing polyester can be processed into the desired form (e.g., film or fiber).

  • Heat the material to a temperature above its glass transition temperature but below its decomposition temperature to induce the thermal polymerization of the diacetylene units. The material will change color, indicating the formation of the cross-linked polydiacetylene network. The exact temperature and time will depend on the specific polyester composition.

Characterization of Cross-linked Polymers

A suite of analytical techniques is essential to validate the successful synthesis and cross-linking of polymers derived from this compound.

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of urethane or ester linkages and monitor the polymerization of the diacetylene group.- Appearance of urethane (-NHCOO-) or ester (-COO-) bands. - Decrease in the intensity of the alkyne C-H stretch (if applicable) and changes in the C≡C stretching region upon diacetylene polymerization.[12][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the linear polymers.- Characteristic shifts for the protons and carbons adjacent to the urethane or ester groups. - Signals corresponding to the diacetylene moiety.[16][17]
UV-Visible (UV-Vis) Spectroscopy To monitor the formation and chromatic transitions of the polydiacetylene backbone.- A strong absorption peak around 640 nm for the blue phase of the polydiacetylene, which shifts to around 540 nm (red phase) upon stimulation.[7][18]
Differential Scanning Calorimetry (DSC) To determine the thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).- An increase in Tg after cross-linking, indicating reduced chain mobility.[19]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymers.- An increase in the decomposition temperature for the cross-linked material compared to the linear polymer.[20]
Mechanical Testing To evaluate the mechanical properties such as tensile strength and modulus.- An increase in tensile strength and modulus after cross-linking.[3]

Conclusion

This compound is a powerful building block for the creation of advanced cross-linked polymers. By providing detailed protocols for both direct diacetylene polymerization and a two-stage approach involving polyester or polyurethane synthesis followed by curing, this guide equips researchers with the foundational knowledge to explore the vast potential of this unique monomer. The ability to create stimuli-responsive materials with tunable properties opens up exciting avenues for innovation in diverse fields, including sensors, smart coatings, and biomedical devices.

References

  • Synthesis and characterization of bio‐based polyesters derived from 1,10‐decanediol. (2021). Journal of Applied Polymer Science. [Link]

  • Targeting Anti-Cancer Lead Compounds: A Strategic Approach to Isolate and Characterize by NMR, Mass, FTIR from the Complex Matrix of Tripterygium wilfordii. (2025). Vascular and Endovascular Review. [Link]

  • The synthetic route to 1,10‐decanediol‐based polyesters. (n.d.). ResearchGate. [Link]

  • Synthesis of castor-oil based polyurethanes bearing alkene/alkyne groups and subsequent chemical modification. (n.d.). Polymer Chemistry. [Link]

  • Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. (2024). STAR Protocols. [Link]

  • Effect of polyols and diisocyanates on thermo-mechanical and morphological properties of polyurethanes. (2007). Journal of Applied Polymer Science. [Link]

  • Stereochemistry and Antioxidant Activity of 1,3‐Diol Derivatives of Diacetylcurcumin‐4H: A Joint NMR, X‐Ray, and Biological Approach. (2020). ChemistrySelect. [Link]

  • Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. (n.d.). OhioLINK. [Link]

  • Design and Synthesis of Waterborne Polyurethanes. (n.d.). DSpace@MIT. [Link]

  • Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. (2017). RSC Advances. [Link]

  • Determination of the Microstructure of Polybutadiene-ol Backbone by FTIR and NMR Spectroscopy. (2003). Iranian Polymer Journal. [Link]

  • Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. (2022). Polymers. [Link]

  • Polyester diol synthesis process. (n.d.).
  • UV-vis absorption spectra of the obtained polymers and the model compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021). Green Chemistry. [Link]

  • Synthesis of Waterborne Polyurethane Using Phosphorus-Modified Rigid Polyol and its Physical Properties. (2021). Polymers. [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2009). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • Thermodynamic properties of linear polyurethanes based on 1,6-hexamethylenediisocyanate with butane-1,4-diol and hexane-1,6-diol in the temperature range from T → 0 to 460 K. (2006). Russian Chemical Bulletin. [Link]

  • Random and Diblock Thermoresponsive Oligo(ethylene glycol)-Based Copolymers Synthesized via Photo-Induced RAFT Polymerization. (2021). Polymers. [Link]

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  • This compound. (n.d.). PubChem. [Link]

  • Polydiacetylene (PDA)
  • Strategic Phase Control for Topochemical Polymerization of Diacetylenes and Thermal Conductivity Enhancement. (2022). Macromolecules.
  • Photochemically and Thermally Programmed Optical Multi‐States from a Single Diacetylene‐Functionalized Cyanostilbene Luminogen. (2024).

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Analytical techniques for quantifying 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 4,6-Decadiyn-1,10-diol

Introduction

This compound is a linear C10 aliphatic chain characterized by two hydroxyl (-OH) terminal groups and a conjugated diyne (C≡C-C≡C) system at the 4th and 6th positions. This unique structure, featuring both hydrophilic diol functionalities and a rigid, electron-rich diyne core, makes it a molecule of interest in materials science and medicinal chemistry. Accurate and precise quantification of this compound is critical for various applications, including reaction monitoring, purity assessment, formulation analysis, and stability studies.

This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established analytical principles, emphasizing robustness and self-validation to ensure data integrity. We will explore two primary, orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Part 1: Foundational Principles and Method Selection

The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound possesses two key features that guide our method selection:

  • Conjugated Diyne Chromophore : The conjugated system of two triple bonds gives rise to strong ultraviolet (UV) absorbance, making HPLC with a UV detector an ideal choice for sensitive and selective quantification.

  • Terminal Hydroxyl Groups : The two polar hydroxyl groups make the molecule non-volatile, precluding direct analysis by Gas Chromatography. However, these groups can be chemically modified through derivatization to increase volatility, enabling analysis by GC-MS.

Therefore, HPLC-UV is presented as the primary method due to its directness and simplicity, while GC-MS serves as a powerful orthogonal method, providing both quantification and structural confirmation.

Part 2: Primary Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar molecule like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most effective approach.

Causality Behind Experimental Choices:
  • Stationary Phase : A C18 (octadecylsilyl) column is chosen for its versatility and strong retentive power for moderately polar to nonpolar compounds. The long alkyl chains provide a hydrophobic environment where the C10 backbone of the analyte can interact.

  • Mobile Phase : A gradient of water and acetonitrile is used. Water, a highly polar solvent, will cause the analyte to retain on the nonpolar column, while acetonitrile, a less polar organic modifier, will elute it. A gradient elution (increasing acetonitrile concentration over time) ensures that the analyte is eluted as a sharp, symmetrical peak, which is crucial for accurate integration and quantification.

  • UV Detection : The conjugated diyne system is expected to have a maximum absorbance (λmax) in the UV region. A photodiode array (PDA) or diode array detector (DAD) is recommended to initially scan a wide range of wavelengths to determine the λmax, which is then used for quantification to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, and DAD
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or experimentally determined λmax)

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Serial Dilution for Calibration Curve B->C E Inject Standards & Sample C->E D Prepare & Filter Unknown Sample D->E F Separation on C18 Column E->F G UV Detection (DAD/PDA) F->G H Integrate Peak Area G->H I Construct Calibration Curve (Area vs. Conc.) H->I J Calculate Sample Concentration I->J

Caption: Workflow for the quantification of this compound using HPLC-UV.

5. System Validation and Trustworthiness: To ensure the protocol is a self-validating system, the following parameters should be assessed according to ICH Q2(R1) guidelines:

  • Linearity: A calibration curve should be generated by plotting the peak area against the concentration of the standards. A linear regression should be applied, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The accuracy can be assessed by spiking a known amount of the standard into a sample matrix and calculating the percent recovery.

  • Precision: Repeatability should be determined by injecting the same standard multiple times (n=6) and ensuring the relative standard deviation (RSD) of the peak areas is <2%.

Part 3: Orthogonal Method: GC-MS with Derivatization

For an orthogonal verification of the HPLC results, or for analysis in complex matrices where higher selectivity is needed, Gas Chromatography-Mass Spectrometry is an excellent choice. Due to the low volatility of the diol, a derivatization step is mandatory to convert the polar hydroxyl groups into nonpolar, volatile silyl ethers.

Causality Behind Experimental Choices:
  • Derivatization Agent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a widely used and highly effective silylating agent. BSTFA reacts with the hydroxyl groups to form trimethylsilyl (TMS) ethers, which are much more volatile and thermally stable. The TMCS acts as a catalyst.

  • GC Column : A low-polarity column, such as a DB-5ms or HP-5ms, is chosen. These columns have a (5%-phenyl)-methylpolysiloxane stationary phase that is well-suited for separating a wide range of underivatized and derivatized compounds.

  • Mass Spectrometry Detection : MS detection provides two layers of confirmation. First, the retention time is a characteristic of the compound under the given conditions. Second, the mass spectrum, specifically the molecular ion and fragmentation pattern of the derivatized analyte, provides a highly specific fingerprint for positive identification.

Experimental Protocol: GC-MS Quantification

1. Materials and Reagents:

  • All reagents from the HPLC section.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Anhydrous pyridine or other suitable solvent.

  • GC vials with inserts.

2. Derivatization Procedure:

  • Pipette 100 µL of the standard or sample solution (in a volatile solvent like acetonitrile or pyridine) into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification

4. Workflow Diagram:

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Sample or Standard B Evaporate to Dryness A->B C Add BSTFA + TMCS & Pyridine B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample D->E F GC Separation (HP-5ms) E->F G EI Ionization & MS Detection F->G H Extract Ion Chromatogram (SIM) G->H I Construct Calibration Curve H->I J Quantify & Confirm Identity via Spectrum I->J

Caption: Workflow for this compound quantification via GC-MS after silylation.

5. Data Analysis and Validation:

  • Identification: The identity of the derivatized analyte is confirmed by matching its retention time and its mass spectrum against a reference standard. The di-TMS derivative of this compound (C16H30O2Si2) has a molecular weight of 310.18 g/mol . The mass spectrum should show the molecular ion (M+) at m/z 310 and characteristic fragments.

  • Quantification: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode should be used. A few characteristic and abundant ions from the mass spectrum are monitored. A calibration curve is constructed by plotting the peak area of a chosen ion against the concentration. As with HPLC, linearity, accuracy, and precision must be formally validated.

Conclusion

The quantification of this compound can be reliably achieved using two robust, orthogonal analytical methods. HPLC-UV is a direct, sensitive, and high-throughput method ideal for routine analysis and purity assessment. GC-MS following silylation provides a powerful confirmatory technique with exceptional selectivity and structural verification capabilities, making it invaluable for complex sample matrices or for use as a reference method. The choice between these methods will depend on the specific application, available instrumentation, and the required level of analytical rigor. For all applications, adherence to method validation principles is paramount to ensuring the generation of trustworthy and reproducible data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Application Notes and Protocols for Reactions with 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Diacetylenic Diol

4,6-Decadiyn-1,10-diol is a fascinating and versatile linear molecule characterized by a conjugated diacetylene core flanked by two primary alcohol functionalities. This unique structure makes it a valuable building block in materials science and a potential component in the synthesis of complex organic molecules for drug development. The rigid diacetylene rod provides a defined structural element, while the terminal hydroxyl groups offer reactive sites for a variety of chemical transformations.

The most prominent application of this compound and its derivatives lies in the field of polymer chemistry, specifically in the synthesis of polydiacetylenes (PDAs). These conjugated polymers are renowned for their remarkable chromogenic properties, exhibiting dramatic color changes in response to external stimuli such as temperature, pH, mechanical stress, and ligand-receptor interactions.[1][2][3][4] This stimuli-responsive behavior makes PDAs highly attractive for the development of biosensors, chemosensors, and smart coatings.[1][3][4]

This application note provides detailed experimental protocols for the topochemical polymerization of this compound derivatives and the functionalization of its terminal hydroxyl groups, offering researchers a practical guide to harnessing the potential of this remarkable molecule.

PART 1: Safety and Handling of this compound

Before commencing any experimental work, it is crucial to be fully aware of the safety and handling requirements for this compound and all other reagents.

1.1 Hazard Identification:

This compound is classified with the following hazards[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

1.2 Recommended Safety Precautions:

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.[6]
P271 Use only outdoors or in a well-ventilated area.[6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

1.3 Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Some suppliers recommend refrigeration.[7]

  • Handle under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture, especially for reactions involving organometallic reagents.

PART 2: Topochemical Polymerization of this compound Derivatives

The solid-state polymerization of diacetylene monomers is a classic example of a topochemical reaction, where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer.[8] This process typically requires the diacetylene monomers to be arranged in a specific orientation within the crystal, allowing for a 1,4-addition polymerization to occur upon exposure to UV or gamma radiation.[4][9] The resulting polydiacetylene chain possesses a conjugated backbone of alternating double and triple bonds, which is responsible for its unique optical properties.

For this compound itself, achieving the ideal packing for solid-state polymerization can be challenging. Therefore, it is common practice to first derivatize the terminal hydroxyl groups to promote the necessary crystal packing. Urethane derivatives, for instance, are a highly reactive class of diacetylenes in solid-state polymerization due to their ability to form hydrogen bonds, which can facilitate the required molecular alignment.[8]

Protocol 2.1: Synthesis of a Bis-Urethane Derivative of this compound

This protocol describes a general procedure for the synthesis of a bis-urethane derivative, a common precursor for topochemical polymerization.

Materials:

  • This compound

  • An isocyanate (e.g., n-butyl isocyanate)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Isocyanate: Slowly add the isocyanate (2.2 equivalents) to the solution at room temperature.

  • Catalyst Addition (Optional): If the reaction is slow, add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the -OH stretch and the N=C=O stretch).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to obtain the pure bis-urethane derivative.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₀H₁₄O₂166.22White to off-white solid
Example Bis-urethaneC₂₀H₃₂N₂O₄380.48White crystalline solid
Protocol 2.2: Topochemical Polymerization

Materials:

  • Crystalline bis-urethane derivative of this compound

  • UV lamp (254 nm)

  • Sample holder (e.g., quartz slide)

Procedure:

  • Sample Preparation: Prepare a thin crystalline film of the bis-urethane monomer on a quartz slide by drop-casting from a suitable solvent or by pressing the crystalline powder.

  • UV Irradiation: Expose the crystalline sample to UV radiation (254 nm) at a controlled distance. The polymerization is often accompanied by a distinct color change, typically from colorless/white to a deep blue or purple.

  • Monitoring: The progress of the polymerization can be monitored visually by the color change and spectroscopically by UV-Vis absorption spectroscopy, observing the appearance of a characteristic absorption band in the visible region (around 600-650 nm for the blue phase).

  • Characterization: The resulting polydiacetylene can be characterized by various techniques, including UV-Vis spectroscopy, Raman spectroscopy, and X-ray diffraction.

Visualization of the Experimental Workflow:

G cluster_synthesis Synthesis of Urethane Monomer cluster_polymerization Topochemical Polymerization cluster_characterization Characterization A This compound C Reaction in Anhydrous Solvent A->C B Isocyanate B->C D Purification (Recrystallization) C->D E Crystalline Urethane Monomer D->E F UV Irradiation (254 nm) E->F G Polydiacetylene (Blue Phase) F->G H UV-Vis Spectroscopy G->H I Raman Spectroscopy G->I J X-ray Diffraction G->J

Caption: Workflow for the synthesis and polymerization of a this compound derivative.

PART 3: Functionalization of Terminal Hydroxyl Groups

The terminal hydroxyl groups of this compound are versatile handles for introducing a wide range of functional groups, thereby tuning the properties of the molecule and its resulting polymers. Besides urethane formation, esterification is a common and straightforward method for modification.

Protocol 3.1: Esterification of this compound

This protocol outlines a general procedure for the esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic anhydride or a carboxylic acid with a coupling agent)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) and catalyst (e.g., 4-dimethylaminopyridine (DMAP)) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., dichloromethane (DCM))

  • Base (e.g., triethylamine or pyridine)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent), the carboxylic acid (2.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath and add a solution of DCC (2.2 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Reaction Pathway:

G Diol This compound HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH Product Diester Derivative R-COO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OOC-R Diol->Product Esterification Reagents Carboxylic Acid (R-COOH) DCC, DMAP Reagents->Product

Caption: General esterification reaction of this compound.

PART 4: Advanced Reactions and Future Directions

Beyond polymerization and simple functionalization, the diacetylene core of this compound can participate in a variety of other organic reactions.

  • Glaser-Hay Coupling: While this compound is already a diyne, understanding the principles of Glaser-Hay coupling is crucial for synthesizing related, more complex diacetylene structures from terminal alkynes.[10][11][12] This copper-catalyzed oxidative homocoupling is a foundational reaction in diyne chemistry.[11][12]

  • Addition Reactions: The triple bonds of the diacetylene unit can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.[13][14][15] These reactions can be used to saturate the core, leading to different classes of long-chain diols.

  • Macrocyclization: Diols are valuable precursors for the synthesis of macrocycles.[16] Intramolecular reactions of appropriately functionalized derivatives of this compound could lead to the formation of novel macrocyclic structures containing a diacetylene moiety.

The continued exploration of the reactivity of this compound holds promise for the development of new materials with tailored properties and for the synthesis of complex molecular architectures for various applications.

References

  • Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Glaser-Hay Coupling. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

  • Development of Solid-Supported Glaser–Hay Couplings. (2014). ACS Combinatorial Science, 16(5), 225-230. [Link]

  • Glaser coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Miller, J. A., & Klippenstein, S. J. (2005). The Addition of Hydrogen Atoms to Diacetylene and the Heats of Formation of i-C4H3 and n-C4H3. The Journal of Physical Chemistry A, 109(19), 4285–4295. [Link]

  • The Synthesis and Characterization of New Mesogenic Diacetylene Monomers and their Polymers. (1993). DTIC. Retrieved January 20, 2026, from [Link]

  • Wingstrand, M. J., Madsen, C. M., & Clausen, M. H. (2009). Rapid synthesis of macrocycles from diol precursors. Tetrahedron Letters, 50(6), 693–695. [Link]

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  • Zhou, Q., Carroll, P. J., & Swager, T. M. (1994). Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynylbenzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. The Journal of Organic Chemistry, 59(6), 1294–1301. [Link]

  • SAFETY DATA SHEET. (2015). Chem Service. Retrieved January 20, 2026, from [Link]

  • Gorin, D. J., & Taranekar, P. (2021). Properties and Applications of Stimuli-Responsive Diacetylenes. Crystal Growth & Design, 21(6), 3636–3655. [Link]

  • Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. (2011). Academic Commons - Stony Brook University. Retrieved January 20, 2026, from [Link]

  • Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. (1994). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Addition reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthesis of diacetylene diol and its possible use for high-dose dosimetry. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • This compound (C10H14O2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Retro Diels–Alder-triggered self-assembly of a polymerizable macrocyclic diacetylene. (2016). Organic & Biomolecular Chemistry, 14(34), 8086–8090. [Link]

  • Advances in polydiacetylene development for the design of side chain groups in smart material applications -A mini review. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Low-Molecular-Weight Organogelators. (2015). ACS Omega, 0(0), null. [Link]

  • Preparation and Solution Polymerization of Diacetylenes. (n.d.). Dialnet. Retrieved January 20, 2026, from [Link]

  • 4,6-Decadiyne. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Electrophilic Addition Reactions to Triple Bonds. (2019, January 23). YouTube. Retrieved January 20, 2026, from [Link]

  • Recent Advances on Polydiacetylene-Based Smart Materials for Biomedical Applications. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Polymerization of diacetylenes by hydrogen bond templated adlayer formation. (2003). Journal of the American Chemical Society, 125(35), 10532–10533. [Link]

  • Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 4,6-decadiyn-1-ol (C10H14O). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • 1,10-Decanediol. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

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Sources

Application Notes and Protocols for 4,6-Decadiyn-1,10-diol as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of a Symmetric Diyne Diol

4,6-Decadiyn-1,10-diol is a bifunctional linear molecule featuring a conjugated diyne core flanked by two primary hydroxyl groups. This unique architecture makes it an exceptionally versatile building block for the synthesis of a wide array of complex molecules, ranging from conjugated polymers and macrocycles to specialty polyesters and polyurethanes. The diyne moiety provides a rigid, linear rod-like segment that can be exploited for its electronic and optical properties, while the terminal hydroxyl groups offer reactive handles for a variety of coupling and polymerization reactions.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of advanced materials and complex organic structures. The protocols herein are grounded in established chemical principles and have been adapted to the specific characteristics of this unique building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name deca-4,6-diyne-1,10-diol[1]
CAS Number 70283-74-8[1]
Appearance Off-white to dark blue solid[2]

Core Applications and Synthetic Protocols

The dual functionality of this compound allows for its participation in a diverse range of chemical transformations. The following sections detail the primary applications and provide step-by-step protocols for key synthetic procedures.

Topochemical Polymerization to Polydiacetylenes (PDAs)

The solid-state polymerization of diacetylene monomers is a cornerstone of synthesizing highly ordered, conjugated polymers known as polydiacetylenes (PDAs).[3] This process, known as topochemical polymerization, is contingent on the precise arrangement of the monomer units within the crystal lattice.[4] Upon exposure to UV or γ-irradiation, a 1,4-addition reaction occurs between adjacent diyne moieties, leading to the formation of a polymer with an "ene-yne" backbone, often accompanied by a dramatic color change to blue or red.[3]

The reactivity of diacetylene monomers in the solid state is governed by specific geometric parameters, as outlined by Schmidt's criteria. For a successful topochemical polymerization, the repeating distance of the monomers in the crystal lattice should be approximately 5 Å, and the angle between the diyne rod and the stacking axis should be around 45°.[3]

Caption: Topochemical polymerization of this compound.

Protocol 1: Solid-State Polymerization of this compound

  • Causality: This protocol aims to achieve the crystalline packing necessary for topochemical polymerization. The choice of solvent for recrystallization is critical for obtaining single crystals with the appropriate molecular alignment. The polymerization is then initiated by UV irradiation, which provides the energy to induce the 1,4-addition reaction in the solid state.

  • Materials:

    • This compound

    • High-purity solvent for recrystallization (e.g., ethanol, ethyl acetate, or a mixture thereof)

    • UV lamp (254 nm)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Crystal Preparation: Dissolve this compound in a minimal amount of a suitable hot solvent. Slow cooling of the saturated solution is crucial for the growth of well-ordered single crystals. The choice of solvent may require optimization to achieve a crystal packing suitable for polymerization.

    • Crystal Isolation and Drying: Carefully isolate the obtained crystals by filtration and dry them under a gentle stream of inert gas.

    • Polymerization: Place the crystals on a watch glass and expose them to UV radiation (254 nm) under an inert atmosphere. The polymerization process is often accompanied by a visible color change. The irradiation time can vary from minutes to several hours, depending on the reactivity of the crystal form.

    • Characterization: The resulting polydiacetylene can be characterized by solid-state NMR, FT-IR, and Raman spectroscopy to confirm the formation of the conjugated polymer backbone.

Glaser Coupling for Macrocyclization and Oligomerization

The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[5] While this compound is an internal diyne, its hydroxyl termini can be functionalized with terminal alkyne-containing groups. The resulting molecule can then undergo intramolecular Glaser coupling to form macrocycles or intermolecular coupling to yield oligomers and polymers. The Hay modification of the Glaser coupling, which utilizes a TMEDA (tetramethylethylenediamine) ligand, is often preferred due to the improved solubility of the copper catalyst.[5]

Glaser_Coupling Start This compound Step1 Esterification with 4-pentynoic acid Start->Step1 Intermediate Bis(4-pentynoate) Ester (Terminal Alkynes) Step1->Intermediate Step2 Intramolecular Glaser-Hay Coupling (CuCl, TMEDA, O₂) Intermediate->Step2 Product Macrocycle Step2->Product

Caption: Strategy for macrocycle synthesis via Glaser coupling.

Protocol 2: Synthesis of a Macrocycle via Intramolecular Glaser-Hay Coupling

  • Causality: This two-step protocol first introduces terminal alkyne functionalities to the diol via esterification. The subsequent intramolecular Glaser-Hay coupling is performed under high-dilution conditions to favor the formation of the cyclic product over intermolecular polymerization. The Cu(I) catalyst, in the presence of an amine base and an oxidant (air), facilitates the oxidative coupling of the terminal alkynes.

  • Part A: Synthesis of the Bis(alkynoate) Precursor

    • To a solution of this compound (1.0 eq.) and 4-pentynoic acid (2.2 eq.) in dry dichloromethane (DCM), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

    • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the bis(4-pentynoate) ester of this compound.

  • Part B: Intramolecular Glaser-Hay Coupling

    • Prepare a solution of copper(I) chloride (0.2 eq.) and TMEDA (0.2 eq.) in a suitable solvent such as pyridine or a mixture of DCM/methanol under an inert atmosphere.

    • Using a syringe pump, add a solution of the bis(4-pentynoate) ester (1.0 eq.) in the same solvent to the catalyst solution over a period of 4-6 hours. This slow addition maintains high dilution, which is critical for favoring intramolecular cyclization.

    • After the addition is complete, bubble air through the reaction mixture and stir for an additional 12-24 hours at room temperature.

    • Quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • After filtration and solvent removal, purify the resulting macrocycle by column chromatography.

Sonogashira Coupling for the Synthesis of Aryl-Diyne Structures

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] Similar to the Glaser coupling, the hydroxyl groups of this compound can be functionalized to introduce either terminal alkynes for coupling with aryl halides or halide functionalities for coupling with terminal alkynes. A more direct approach involves the protection of one hydroxyl group, reaction of the other, deprotection, and then reaction of the second hydroxyl group, allowing for the synthesis of unsymmetrical structures. For simplicity, this protocol details the coupling of a mono-protected diol with an aryl iodide.

Sonogashira_Coupling Start Mono-protected This compound Step1 Esterification with 4-iodobenzoic acid Start->Step1 Intermediate Aryl Iodide Intermediate Step1->Intermediate Step2 Deprotection Intermediate->Step2 Intermediate2 Free Hydroxyl Group Step2->Intermediate2 Step3 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Intermediate2->Step3 Product Complex Molecule Step3->Product

Caption: Multi-step synthesis using Sonogashira coupling.

Protocol 3: Sonogashira Coupling with a Derivative of this compound

  • Causality: This protocol describes a representative Sonogashira coupling. The reaction is carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation. The amine base (e.g., triethylamine or diisopropylamine) serves to neutralize the HX byproduct and to deprotonate the terminal alkyne.

  • Materials:

    • A derivative of this compound bearing a terminal alkyne (e.g., a mono-ether with propargyl bromide).

    • Aryl halide (e.g., iodobenzene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Anhydrous amine base (e.g., triethylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq.), the aryl halide (1.1 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.05 eq.).

    • Add the anhydrous solvent and the amine base.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Polyurethane Synthesis

The terminal hydroxyl groups of this compound can react with diisocyanates to form polyurethanes. The rigid diyne unit incorporated into the polymer backbone can impart unique thermal and mechanical properties to the resulting material. The synthesis is typically a step-growth polymerization, which can be performed in bulk or in solution.[7]

Protocol 4: Synthesis of a Polyurethane from this compound

  • Causality: This protocol describes a typical two-step polyurethane synthesis in solution. The reaction is conducted under an inert atmosphere to prevent side reactions of the isocyanate with moisture. A catalyst, such as dibutyltin dilaurate (DBTDL), is used to accelerate the urethane linkage formation.

  • Materials:

    • This compound

    • Diisocyanate (e.g., hexamethylene diisocyanate (HDI) or methylene diphenyl diisocyanate (MDI))

    • Dibutyltin dilaurate (DBTDL) catalyst

    • Anhydrous solvent (e.g., DMF or DMAc)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in the anhydrous solvent.

    • Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

    • Heat the solution to 70-80 °C.

    • Slowly add the diisocyanate (1.0 eq.) to the stirred solution.

    • Continue stirring the reaction mixture at 70-80 °C for 10-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

    • Characterize the resulting polyurethane by GPC (for molecular weight), DSC (for thermal properties), and FT-IR (to confirm the formation of urethane linkages).

Polyester Synthesis

Analogous to polyurethane synthesis, this compound can be used as the diol monomer in polyesterification reactions with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides.[8] The incorporation of the diyne moiety can lead to polyesters with enhanced rigidity and thermal stability.

Protocol 5: Synthesis of a Polyester via Solution Polycondensation

  • Causality: This protocol utilizes a diacyl chloride, which is more reactive than the corresponding dicarboxylic acid, allowing the polymerization to proceed under milder conditions. An amine base is included to act as an acid scavenger for the HCl byproduct.

  • Materials:

    • This compound

    • Diacyl chloride (e.g., terephthaloyl chloride)

    • Anhydrous amine base (e.g., triethylamine or pyridine)

    • Anhydrous solvent (e.g., THF or DCM)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine base (2.2 eq.) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of the diacyl chloride (1.0 eq.) in the same anhydrous solvent and add it dropwise to the stirred diol solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding a small amount of water.

    • Wash the organic layer with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Precipitate the polyester by adding the concentrated solution to a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry it under vacuum.

    • Characterize the polyester by GPC, DSC, and FT-IR.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of complex molecules and functional polymers. Its rigid diyne core and reactive hydroxyl termini allow for its use in topochemical polymerization, Glaser and Sonogashira couplings, and polycondensation reactions. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this unique molecule and to develop novel materials and complex structures with tailored properties.

References

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  • 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents - PMC - PubMed Central. [Link]

  • Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates) - Frontiers. [Link]

  • Trans와 Cis-1,4-Cyclohexanedimethanol, Terephthaloyl Dichloride, 2,6-Naphthalenedicarboxylic Chloride로부터 합성된 폴리 - ResearchGate. [Link]

  • One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes - Sci-Hub. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-decadiyn-1,10-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile diynediol. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

Introduction to this compound Synthesis

This compound is a symmetrical diynediol commonly synthesized via the oxidative homocoupling of a terminal alkyne, 4-pentyn-1-ol. The most prevalent methods for this transformation are the Glaser, Hay, and Eglinton coupling reactions, all of which utilize copper catalysts to facilitate the formation of the carbon-carbon bond between the alkyne units. While seemingly straightforward, these reactions are often sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide will address the nuances of these synthetic routes and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and practical method is the Hay coupling, a modification of the Glaser coupling.[1][2] The Hay coupling uses a catalytic amount of a copper(I) salt, typically copper(I) chloride, complexed with a tertiary amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant, which is usually air or pure oxygen.[1][2] This method is often preferred due to the enhanced solubility of the copper-TMEDA complex in a wider range of organic solvents, leading to more versatile and reproducible reaction conditions.[1][2]

Q2: What are the main differences between the Glaser, Hay, and Eglinton couplings for this synthesis?

The primary distinctions lie in the copper source, the amount of copper used (catalytic vs. stoichiometric), and the oxidant.

  • Glaser Coupling: This is the foundational method and traditionally uses a catalytic amount of a copper(I) salt with an external oxidant, often air or oxygen, in the presence of a base like ammonia.[3]

  • Hay Coupling: A modification of the Glaser coupling, it employs a more soluble catalytic system of a copper(I) salt with a ligand such as TMEDA, which generally leads to milder reaction conditions and improved yields.[1][2]

  • Eglinton Coupling: This method uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.[4] A key advantage is that it does not require an external oxidant like air, as the copper(II) is reduced to copper(I) during the reaction.[4]

Q3: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Catalyst Deactivation: The copper catalyst can be oxidized to an inactive state if not properly handled.

  • Poor Quality Starting Material: The presence of impurities in the 4-pentyn-1-ol can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate and promote side reactions.

  • Inefficient Oxygenation (for Glaser/Hay coupling): Insufficient exposure to air or oxygen will slow down or stall the catalytic cycle.

  • Product Loss During Workup: The diol product can be somewhat water-soluble, leading to losses during aqueous extraction. Additionally, residual copper can complicate purification.

Q4: What are the common byproducts in this reaction?

Common byproducts can include:

  • Oligomers and Polymers: Uncontrolled coupling can lead to the formation of higher molecular weight polyynes.

  • Oxidative Degradation Products: Over-oxidation can lead to the cleavage of the alkyne bonds, forming carboxylic acids or other oxygenated species.

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-pentyn-1-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: The reaction fails to start or proceeds very slowly.
  • Possible Cause 1: Inactive Catalyst. The copper(I) catalyst is sensitive to oxidation and can become inactive if not handled under appropriate conditions.

    • Solution: Ensure your copper(I) salt is fresh and has been stored under an inert atmosphere. It is good practice to use a freshly opened bottle or to purify the copper(I) salt if it has been stored for a long time.

  • Possible Cause 2: Insufficient Oxygen (Glaser/Hay Coupling). The catalytic cycle requires the re-oxidation of copper(I) to copper(II) by an external oxidant.

    • Solution: Ensure vigorous stirring and a good headspace of air in the reaction flask. For larger scale reactions, bubbling a gentle stream of air or oxygen through the reaction mixture can significantly improve the reaction rate.

  • Possible Cause 3: Presence of Inhibitors. Impurities in the starting material or solvent can act as catalyst poisons.

    • Solution: Purify the 4-pentyn-1-ol by distillation before use. Ensure that your solvents are of high purity and are anhydrous if the reaction is sensitive to water.

Problem 2: The reaction mixture turns dark brown or black, and a complex mixture of products is observed.
  • Possible Cause 1: Over-oxidation or Polymerization. High temperatures or prolonged reaction times can lead to the formation of polymeric byproducts and decomposition of the desired product.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Consider running the reaction at a lower temperature to minimize side reactions.

  • Possible Cause 2: Incorrect Stoichiometry of Ligand. In the Hay coupling, an incorrect ratio of TMEDA to copper can lead to the formation of less active catalytic species.

    • Solution: Use the recommended stoichiometry of the copper salt and TMEDA. A 1:1 ratio is commonly employed.

Problem 3: Difficulty in removing the copper catalyst during workup.
  • Possible Cause: Formation of Stable Copper-Diol Complexes. The diol product can chelate with the copper ions, making them difficult to remove by simple extraction.

    • Solution 1: Acidic Wash. After removing the organic solvent, redissolve the crude product in a suitable solvent and wash with a dilute acid solution (e.g., 1 M HCl) to protonate any copper acetylides and help solubilize the copper salts in the aqueous phase.

    • Solution 2: Ammonia or EDTA Wash. Washing the organic layer with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA) can effectively remove copper ions by forming highly water-soluble complexes.

    • Solution 3: Filtration through a Plug of Silica or Celite. Passing a solution of the crude product through a short plug of silica gel or celite can help adsorb the copper salts.

Experimental Protocols

Optimized Hay Coupling Synthesis of this compound

This protocol is a robust method for the synthesis of this compound with a good yield.

Materials:

  • 4-Pentyn-1-ol (high purity)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (ACS grade)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.5 g, 5.05 mmol) and TMEDA (0.6 g, 5.16 mmol).

  • Solvent Addition: Add 100 mL of acetone to the flask and stir the mixture vigorously.

  • Oxygenation: Bubble a gentle stream of air or oxygen through the solution for 15-20 minutes. The solution should turn green, indicating the formation of the active catalyst.

  • Substrate Addition: Slowly add a solution of 4-pentyn-1-ol (5.0 g, 59.4 mmol) in 20 mL of acetone to the reaction mixture over 30 minutes using a dropping funnel.

  • Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature with a continuous gentle stream of air or oxygen. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching and Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the bulk of the copper salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 50 mL) to remove residual copper salts. The aqueous layer will turn blue.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure this compound as a white solid.

ParameterRecommended Value
Starting Material 4-Pentyn-1-ol
Catalyst System CuCl/TMEDA
Solvent Acetone
Oxidant Air or Oxygen
Temperature Room Temperature
Typical Yield 70-85%

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Hay coupling reaction.

Hay_Coupling cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu(I)Cl Cu(I)Cl Active_Catalyst [Cu(I)(TMEDA)]+ Cu(I)Cl->Active_Catalyst + TMEDA TMEDA TMEDA Alkyne 2 R-C≡C-H Deprotonation Deprotonation Alkyne->Deprotonation Copper_Acetylide 2 R-C≡C-Cu(I) Deprotonation->Copper_Acetylide + [Cu(I)(TMEDA)]+ Oxidation Oxidation (O2) Copper_Acetylide->Oxidation Copper_II_Acetylide 2 R-C≡C-Cu(II) Oxidation->Copper_II_Acetylide Reductive_Elimination Reductive Elimination Copper_II_Acetylide->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regenerates Catalyst Product R-C≡C-C≡C-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Hay coupling reaction.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield Start->Low_Yield Check_Catalyst Is the Cu(I) salt fresh and stored properly? Low_Yield->Check_Catalyst Yes1 Yes Check_Catalyst->Yes1 No1 No Check_Catalyst->No1 Check_Oxygenation Is there sufficient aeration (for Hay/Glaser)? Yes1->Check_Oxygenation Replace_Catalyst Use fresh or purified Cu(I) salt. No1->Replace_Catalyst End End Replace_Catalyst->End Yes2 Yes Check_Oxygenation->Yes2 No2 No Check_Oxygenation->No2 Check_Starting_Material Is the 4-pentyn-1-ol pure? Yes2->Check_Starting_Material Increase_Aeration Increase stirring speed or bubble in air/O2. No2->Increase_Aeration Increase_Aeration->End Yes3 Yes Check_Starting_Material->Yes3 No3 No Check_Starting_Material->No3 Optimize_Conditions Consider lowering temperature or changing solvent. Yes3->Optimize_Conditions Purify_Alkyne Distill the 4-pentyn-1-ol. No3->Purify_Alkyne Purify_Alkyne->End Optimize_Conditions->End

Caption: A workflow for troubleshooting low-yield reactions.

Safety Information

  • Copper Salts: Copper salts can be toxic if ingested and may cause skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • TMEDA: N,N,N',N'-Tetramethylethylenediamine is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood.

  • Alkynes: While 4-pentyn-1-ol is not particularly volatile or explosive, terminal alkynes, in general, can form explosive metal acetylides. Avoid contact of alkynes with heavy metals other than the catalyst.

  • Oxygen: When using pure oxygen, ensure that there are no sources of ignition and that all equipment is free of grease and oil.

References

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Li, J., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(45), 23486-23503.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Copper(I) chloride. Retrieved from a hypothetical search on copper salt safety.
  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-Decadiyn-1,10-diol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable diacetylenic compound. Due to its chemical structure, this compound is highly susceptible to unwanted polymerization, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent degradation during storage and handling.

Part 1: Troubleshooting Guide - Identifying and Addressing Polymerization

This section addresses specific issues that may arise during the storage of this compound, providing causes and actionable solutions.

Question: My vial of this compound, which was originally a white or off-white solid, has developed blue, purple, or red spots. What has happened?

Answer: The appearance of a blue, purple, or red color is a definitive indicator of topochemical polymerization.[1][2][3] this compound is a diacetylene monomer, and when individual molecules are correctly aligned in the crystal lattice, they can undergo a 1,4-addition reaction to form a conjugated polydiacetylene backbone.[4][5] This process is irreversible and is typically triggered by external energy sources.

  • Probable Cause: The material has been exposed to one or more polymerization initiators:

    • Light: Exposure to ambient light, especially UV wavelengths, provides the activation energy for photo-polymerization.[1][6]

    • Heat: Elevated storage temperatures increase molecular vibrations within the crystal lattice, which can initiate thermal polymerization.[1][6]

    • Mechanical Stress: Physical shock or pressure can sometimes induce polymerization by altering the crystal packing.[2][7]

  • Recommended Action:

    • Isolate the Material: Immediately segregate the affected vial to prevent any confusion with pure material.

    • Assess the Extent: If the coloration is minimal and localized, it may be possible to physically separate the uncolored portion for immediate, non-critical use. However, this is not recommended as micro-polymerization may be invisible.

    • Cease Use for Critical Applications: Once polymerization has begun, the material is no longer pure this compound. Using it will introduce an unknown polymeric impurity into your reaction, affecting stoichiometry, yield, and downstream analysis.

    • Review Storage Protocol: This event indicates a failure in the storage and handling procedure. Refer to Part 2 of this guide to implement the correct protocol immediately for all new and existing stock.

Question: Can I reverse the polymerization or purify the colored material?

Answer: The polymerization of diacetylenes is a covalent bond-forming reaction and is not reversible. The resulting polydiacetylene is typically a cross-linked, insoluble material.[8] While it might be theoretically possible to remove the unpolymerized monomer from the colored polymer via solvent extraction, the purity of the recovered monomer would be questionable and require extensive re-analysis (e.g., NMR, DSC) to validate. For most applications, it is more reliable and cost-effective to discard the degraded material and procure a fresh batch.

Part 2: Proactive Prevention - The Core Storage Protocol

Adherence to a strict storage protocol is the most effective way to prevent the degradation of this compound.

Question: What is the definitive, step-by-step protocol for storing this compound to ensure its long-term stability?

Answer: This protocol is designed to mitigate all common polymerization triggers. It should be implemented the moment a new shipment of the compound is received.

Step-by-Step Storage Methodology:

  • Inspect Upon Receipt: Visually inspect the material through the sealed container. It should be a white to off-white crystalline solid. If any blue or red coloration is present, contact the supplier immediately and do not accept the material.

  • Work in Subdued Light: When preparing the material for storage, avoid bright, direct laboratory lighting. Work in a fume hood with the sash lowered or in an area with only indirect, low-level lighting.

  • Inert Atmosphere Overlay: For long-term storage, replacing the headspace in the vial with an inert gas is critical. This prevents slow oxidative processes which can generate radicals that may initiate polymerization.

    • Carefully open the primary container.

    • Insert a gentle stream of dry argon or nitrogen via a long needle or pipette for 30-60 seconds to displace the air.

    • Securely seal the container cap immediately. For vials with septa, wrapping the cap/septum junction with Parafilm® provides an additional barrier.

  • Light Exclusion: Protect the material from all light sources.

    • Place the primary container inside a secondary, opaque container (e.g., a small cardboard box or a metal can).

    • Alternatively, wrap the vial completely in aluminum foil. Amber glass vials are helpful but should be supplemented with foil for maximum protection.

  • Refrigeration/Freezing: Store the light-protected container at the appropriate low temperature. One supplier explicitly notes that refrigeration is required.[9]

    • Optimal Long-Term Storage: ≤ -20°C (Standard Freezer).

    • Acceptable Short-Term Storage (days to weeks): 2-8°C (Refrigerator).

  • Labeling and Logging: Clearly label the outer container with the chemical name, date received, and storage conditions. Log the material in your chemical inventory.

Data Summary: Optimal Storage Conditions
ParameterRecommendationRationale
Temperature ≤ -20°CMinimizes thermal energy, preventing molecules from reaching the activation energy required for polymerization.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and the formation of potential radical initiators. Diacetylene compounds may form peroxides in the presence of air.[10][11][12]
Light Complete Exclusion (Foil/Opaque Container)Prevents photopolymerization, a primary degradation pathway for diacetylenes.[1][3]
Container Tightly Sealed Glass VialPrevents contamination and moisture ingress.
Visualization: Polymerization Mechanism of Diacetylenes

cluster_0 Monomer State cluster_1 Polymerization Monomer This compound (Monomer Crystals) Aligned Crystalline Alignment (Topochemical Prerequisite) Polymer Polydiacetylene (Colored, Insoluble Polymer) Aligned->Polymer 1,4-Addition Polymerization Energy Energy Input (UV Light, Heat) Energy->Aligned Initiates Reaction

Caption: Mechanism of topochemical polymerization in diacetylenes.

Part 3: Frequently Asked Questions (FAQs)

Q1: Should I use a polymerization inhibitor with this compound?

While not always supplied with one, adding a radical inhibitor can provide an extra layer of protection, especially if the material will be handled frequently. Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction.[]

InhibitorTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 50-200 ppmA phenolic antioxidant that donates a hydrogen atom to radicals, terminating the chain reaction.[14][15]
Hydroquinone 100-500 ppmReacts with free radicals and oxygen to form stable complexes, preventing polymerization initiation.[]

To add an inhibitor: Dissolve the inhibitor in a minimal amount of a volatile solvent in which the diol is soluble, add it to the diol, mix thoroughly, and then remove the solvent under vacuum without heating. This should only be done if you are confident in the procedure and its potential impact on your application.

Q2: How does the physical form (e.g., fine powder vs. large crystals) affect stability?

The stability of diacetylenes is highly dependent on the specific crystal packing arrangement (polymorph).[5] A crystal structure that aligns the diacetylene moieties favorably will polymerize more readily than an amorphous powder or a different polymorph where the reactive groups are further apart or misaligned.[5][7] However, since controlling the polymorph is difficult outside of specialized crystallization studies, the universal storage precautions outlined above are the most reliable way to ensure stability regardless of physical form.

Q3: What are the primary safety hazards associated with handling this compound?

According to its GHS classification, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[16] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] While this specific diol is not noted as being explosive, related simple diacetylenes can be unstable and form explosive peroxides, reinforcing the importance of storing under an inert atmosphere.[10][11]

Q4: Are there any materials that are incompatible with this compound?

Yes. Avoid storing it near strong oxidizing agents, acid chlorides, acid anhydrides, and strong reducing agents.[19] These materials can catalyze decomposition or uncontrolled, potentially hazardous reactions.

Visualization: Storage and Handling Workflow

start Receive Chemical inspect Inspect for Color start->inspect reject Reject Shipment Contact Supplier inspect->reject Color Present prep Prepare for Storage (Subdued Light) inspect->prep No Color inert Apply Inert Atmosphere (Ar or N2) prep->inert protect Protect from Light (Wrap in Foil) inert->protect store Store at ≤ -20°C protect->store log Log in Inventory store->log

Caption: Recommended workflow for receiving and storing the compound.

References

  • Photochemically and Thermally Programmed Optical Multi‐States from a Single Diacetylene‐Functionalized Cyanostilbene Luminogen. (2024). PMC - NIH.
  • Alkynes polymerization inhibitor. (CN105566034B).
  • Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chrom
  • Thermal and photoinduced polymerization of thin diacetylene films. 1. Phthalimido-substituted diacetylenes. Wageningen University & Research.
  • Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. (2026).
  • Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradi
  • Properties and Applications of Stimuli-Responsive Diacetylenes. (2021). Crystal Growth & Design.
  • Diacetylene. ChemBK.
  • Polymeriz
  • Diacetylene. (2025). ChemicalBook.
  • Polymerization Inhibitors. Polymer / BOC Sciences.
  • Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. PMC - NIH.
  • This compound | C10H14O2. PubChem.
  • This compound, 97%. GFS Chemicals.
  • 460-12-8 CAS MSDS (Diacetylene) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook.
  • This compound | C10H14O2 | CID 2758019. PubChem.
  • This compound, 97%. GFS Chemicals.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Chapter 5: Highly Reactive Chemicals. (2025). University of Nevada, Reno.
  • How to Safely Handle & Store Corrosive Substances. (2023). Chemscape Safety Technologies.
  • Natural antioxidants as stabilizers for polymers.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2024). MDPI.
  • decane-1,10-diol. ChemBK.
  • Synthesis of Some 2, 4-Hexadiyne and their Polymers. (2005).
  • Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. (2023). MDPI.

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Technical Support Center: Optimizing Reaction Conditions for 4,6-Decadiyn-1,10-diol Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Decadiyn-1,10-diol. This versatile C10 backbone, featuring primary hydroxyl groups at both ends and a central conjugated diyne system, is a valuable building block for polymers, macrocycles, and functionalized materials.[1] Its bifunctional nature, however, presents unique challenges in achieving selective modifications. This guide provides in-depth troubleshooting advice and protocols to help you navigate these complexities and optimize your reaction outcomes.

The core structure of this compound possesses two primary reactive sites: the terminal hydroxyl (-OH) groups and the internal diyne (-C≡C-C≡C-). Understanding the distinct reactivity of each is crucial for planning successful synthetic strategies.

  • Hydroxyl Groups: These primary alcohols readily undergo standard transformations such as esterification, etherification, and oxidation. The key challenge lies in achieving selectivity—either modifying both groups equally or targeting only one (mono-functionalization).

  • Diyne System: The conjugated triple bonds are susceptible to addition reactions (e.g., hydrogenation, halogenation), cycloadditions like the Diels-Alder reaction, and can participate in coupling reactions.[2][3][4] However, as an internal alkyne, it will not participate in reactions requiring a terminal alkyne C-H bond, such as the Glaser-Hay coupling, unless the starting material is an isomer or impurity.[5][6][7][8][9]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the modification of this compound.

Category 1: Hydroxyl Group Modifications

Question: My esterification reaction is resulting in a low yield and a mixture of starting material, mono-ester, and di-ester. How can I improve the yield of the desired product?

Answer: This is a classic selectivity and conversion problem. The outcome depends heavily on stoichiometry, reaction conditions, and the activation method for the carboxylic acid.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry:

    • For Di-ester: Ensure you are using at least 2.2 equivalents of the carboxylic acid and coupling agent to drive the reaction to completion.

    • For Mono-ester: This is more challenging. Start with a 1:1 molar ratio of the diol to the carboxylic acid. Expect a statistical mixture and the need for careful purification. Using a large excess of the diol (e.g., 5 equivalents) can favor mono-ester formation, but this is often impractical.

  • Ineffective Coupling Agent: For sterically hindered or less reactive acids, dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective combination for forming esters under mild conditions.[10]

    • Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[10]

  • Equilibrium Issues (Fischer Esterification): If using a classic acid-catalyzed Fischer esterification, the reaction is in equilibrium with the starting materials and water.[11]

    • Solution: To drive the equilibrium towards the ester product, water must be removed as it is formed. This is typically achieved using a Dean-Stark apparatus.[11]

Workflow for Optimizing Esterification

G start Low Ester Yield q1 Target Product? start->q1 mono Mono-ester q1->mono Mono di Di-ester q1->di Di check_stoich_mono Use 1:1 ratio (Diol:Acid) mono->check_stoich_mono check_stoich_di Use >2.2 eq. Acid/Coupling Agent di->check_stoich_di check_reagents_di Use potent coupling agent (e.g., DCC/DMAP) check_stoich_di->check_reagents_di purify Purification Challenge: Expect mixture check_stoich_mono->purify excess_diol Consider large excess of diol (if feasible) check_stoich_mono->excess_diol

Caption: Troubleshooting workflow for low esterification yield.

Question: I am trying to synthesize a mono-ether using the Williamson ether synthesis, but I'm getting significant amounts of the di-ether and unreacted starting material. What's going wrong?

Answer: Achieving selective mono-alkylation of a symmetric diol is inherently difficult.[12] The mono-alkoxide formed is often more reactive than the starting diol, leading to the di-ether.

Potential Causes & Solutions:

  • Base and Stoichiometry: Using a strong base like sodium hydride (NaH) will deprotonate both hydroxyl groups if more than one equivalent is used.

    • Solution: Use slightly less than one equivalent of NaH (e.g., 0.95 eq.) in a polar aprotic solvent like THF at 0°C.[13] This statistically favors the formation of the mono-alkoxide. Add the alkyl halide slowly to this mixture. This will still produce a mixture, but it will be enriched in the mono-ether.

  • Protecting Group Strategy: The most reliable method for achieving mono-functionalization is to use a protecting group.[14]

    • Step 1 (Protection): Selectively protect one hydroxyl group. Silyl ethers (e.g., TBDMS) are excellent for this. By carefully controlling stoichiometry (1 eq. of TBDMSCl, 1 eq. of a base like imidazole), you can favor the formation of the mono-protected diol.[14]

    • Step 2 (Modification): Perform your desired reaction (e.g., etherification) on the remaining free hydroxyl group.

    • Step 3 (Deprotection): Remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).

Decision Tree for Mono-Substitution

G start Goal: Mono-Substitution q1 Is high purity essential? start->q1 direct Direct Method (Statistical) q1->direct No, can tolerate mixture protect Protecting Group Strategy q1->protect Yes, need clean product direct_steps 1. Use <1 eq. Base (e.g., NaH) 2. Add 1 eq. Electrophile slowly 3. Prepare for difficult purification direct->direct_steps protect_steps 1. Mono-protect with TBDMSCl 2. Perform reaction on free -OH 3. Deprotect with TBAF protect->protect_steps

Caption: Choosing a strategy for mono-substitution.

Category 2: Alkyne Group Modifications

Question: I am attempting to reduce the diyne to a Z,Z-diene using Lindlar's catalyst, but the reaction is sluggish and I'm seeing over-reduction to the alkane.

Answer: The partial hydrogenation of alkynes to Z-alkenes requires a carefully controlled, "poisoned" catalyst to prevent over-reduction.[15] The diyne system can be particularly sensitive.

Potential Causes & Solutions:

  • Catalyst Activity: The Lindlar's catalyst may be old or improperly prepared, leading to low activity (sluggish reaction) or having unpoisoned palladium sites that cause over-reduction.

    • Solution: Always use freshly prepared or high-quality commercial Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

  • Reaction Monitoring: Over-reduction often occurs when the reaction is left for too long.

    • Solution: Monitor the reaction progress meticulously by TLC or GC-MS. The reaction should be stopped as soon as the starting material is consumed. The diene product will have a slightly higher Rf than the highly polar diol starting material.

  • Hydrogen Pressure: High hydrogen pressure can favor over-reduction.

    • Solution: Run the reaction under a balloon of hydrogen (approximately atmospheric pressure) rather than in a high-pressure hydrogenation apparatus.

Question: Can I perform a Diels-Alder reaction on the diyne system?

Answer: Yes, the conjugated diyne system can act as the "diene" component in a Diels-Alder reaction, although it is less conventional than a typical diene.[4][16] The reaction would be with a dienophile (an alkene or another alkyne) to form a highly unsaturated six-membered ring. This is a specialized application and reaction conditions would need to be carefully optimized, likely requiring high temperatures or Lewis acid catalysis to overcome the higher activation energy compared to a standard diene.

Category 3: General & Purification Issues

Question: I'm having difficulty purifying my modified products. The polarity is very similar to the starting material, and the compound streaks on my silica gel column.

Answer: The high polarity of the two hydroxyl groups dominates the physical properties of this compound and its mono-substituted derivatives, making chromatographic separation challenging.[17][18]

Potential Causes & Solutions:

  • Strong Silica Interaction: The hydroxyl groups can bind very strongly to the acidic silanol groups on a standard silica gel column, causing streaking and poor separation.

    • Solution 1 (Solvent System): Add a small amount of a polar, protic solvent like methanol (1-5%) or a base like triethylamine (0.5-1%) to your mobile phase (e.g., ethyl acetate/hexane). This will compete for the active sites on the silica, reducing streaking.

    • Solution 2 (Alternative Media): For very polar compounds, consider using a different stationary phase. Reversed-phase (C18) chromatography with a water/methanol or water/acetonitrile gradient can be effective.[19] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds.[17][19]

  • Similar Polarity of Products: Mono-substituted products often have very similar polarity to the starting diol, making separation difficult.

    • Solution: If possible, consider converting the remaining hydroxyl group to a much less polar functional group (e.g., a silyl ether) before purification. This will create a significant difference in polarity, making the separation of the desired product from any di-substituted byproduct much easier. The protecting group can then be removed after separation.

Stationary PhaseMobile Phase SystemSeparation MechanismBest For...
Normal Phase (Silica Gel) Hexane / Ethyl Acetate (+/- MeOH, Et3N)AdsorptionSeparating products with moderate polarity differences.
Reversed Phase (C18) Water / Acetonitrile or Water / MethanolPartitioningPurifying highly polar compounds that have poor retention on silica.[19]
HILIC (e.g., Amine or Diol-bonded silica) Acetonitrile / WaterPartitioning / H-bondingCompounds that are too polar for reversed-phase.[17][19]
Table 1. Comparison of chromatography techniques for purifying polar diols.

Key Experimental Protocols

Protocol 1: Selective Mono-esterification using DCC/DMAP

This protocol aims to produce the mono-benzoate ester of this compound. Expect a mixture requiring careful purification.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq, e.g., 166 mg, 1.0 mmol).

  • Dissolution: Dissolve the diol in 10 mL of dry dichloromethane (DCM). Add benzoic acid (1.0 eq, 122 mg, 1.0 mmol) and DMAP (0.1 eq, 12 mg, 0.1 mmol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of DCC (1.05 eq, 217 mg, 1.05 mmol) in 5 mL of dry DCM to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Washing: Wash the filtrate sequentially with 0.5 N HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the starting material, mono-ester, and di-ester.

References

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  • Kocienski, P. J. (n.d.). Chapter 3: Diol Protecting Groups. In Protecting Groups. Thieme.
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  • Yoo, B., Baek, J., & Hawker, C. J. (2016). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

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  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

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  • Evans, D. A., & Chan, D. M. T. (2005). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters. Retrieved January 21, 2026, from [Link]

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  • van Nuland, Y. M., et al. (2017). Biocatalytic, one-pot diterminal oxidation and esterification of n-alkanes for production of α,ω-diol and. WUR eDepot. Retrieved January 21, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

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  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

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  • A kind of preparation method of 1,10- decanediols. (2018). Google Patents.

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Side reactions of 4,6-Decadiyn-1,10-diol and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4,6-Decadiyn-1,10-diol (CAS: 70283-74-8). This guide is designed for researchers, chemists, and materials scientists who are utilizing this versatile diacetylene monomer in their work. As a key building block for polydiacetylenes and other complex molecules, understanding its reactivity and potential side reactions is crucial for experimental success. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, handling, and application.

Section 1: Side Reactions During Synthesis (Oxidative Coupling)

The most common route to symmetrical diynes like this compound is through the oxidative homocoupling of a terminal alkyne precursor, typically 3-butyn-1-ol, via methods like the Glaser or Hay coupling.[1][2] These reactions, while powerful, are prone to side reactions that can significantly impact yield and purity.

FAQ 1.1: My Glaser-Hay coupling reaction is giving a low yield and a complex mixture of products. What's going wrong?

This is a frequent issue stemming from the fundamental mechanism of copper-catalyzed alkyne coupling. The primary culprits are often related to reaction conditions and catalyst management.

  • Cause 1: Catalyst Inactivation: The Cu(I) catalyst is the active species. If it becomes oxidized to Cu(II) too quickly or precipitates out of solution, the reaction will stall. This can be caused by an inappropriate solvent or pH. The Hay coupling, which uses a soluble Cu(I)-TMEDA complex, was developed to address this and offers more versatility.[3]

  • Cause 2: Polymerization: High temperatures (typically above 50°C), excessive oxygen bubbling, or high catalyst concentrations can promote the formation of undesirable polymers and oligomers instead of the desired dimer.[1]

  • Cause 3: Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to a mixture of starting material and product, complicating purification.

Troubleshooting Workflow: Low Yield in Glaser-Hay Coupling

This workflow helps diagnose and solve common issues during the synthesis of this compound.

G start Low Yield or Complex Mixture check_catalyst Check Catalyst & Ligand (e.g., CuCl/TMEDA) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Verify Atmosphere Control start->check_atmosphere catalyst_issue Is catalyst soluble? Is ligand ratio correct? check_catalyst->catalyst_issue conditions_issue Is Temperature < 50°C? Is O2 introduction controlled? check_conditions->conditions_issue atmosphere_issue Is the reaction open to air? (Glaser vs. Hay) check_atmosphere->atmosphere_issue solve_catalyst Action: Use TMEDA ligand (Hay variant). Ensure proper stoichiometry. catalyst_issue->solve_catalyst No solve_conditions Action: Reduce temperature. Use gentle air stream, not vigorous bubbling. conditions_issue->solve_conditions No solve_atmosphere Action: For Hay coupling, ensure controlled air/O2 as the oxidant. atmosphere_issue->solve_atmosphere No end_node Optimized Reaction solve_catalyst->end_node solve_conditions->end_node solve_atmosphere->end_node

Caption: Troubleshooting workflow for Glaser-Hay synthesis.

FAQ 1.2: I am trying to perform a cross-coupling to make an unsymmetrical diyne and keep getting this compound as a byproduct. How do I prevent this homocoupling?

Homocoupling is the default pathway in Glaser-type reactions.[4] To achieve selective cross-coupling (Cadiot-Chodkiewicz or Sonogashira type), you must prevent the terminal alkyne from reacting with itself.

  • The Core Problem: The mechanism involves the formation of a copper acetylide, which can react with any other available acetylide.[2] If two molecules of the same alkyne are present, they will readily couple.

  • The Solution: Protecting Groups: The most robust strategy is to protect the terminal alkyne of one of your coupling partners. This makes the proton non-acidic and prevents the formation of the copper acetylide intermediate.[5] The trialkylsilyl groups, particularly trimethylsilyl (TMS), are widely used for this purpose due to their straightforward introduction and mild cleavage conditions.[6][7][8]

Protecting GroupIntroduction ReagentCleavage ConditionsKey Advantages/Disadvantages
Trimethylsilyl (TMS) Chlorotrimethylsilane (TMSCl), Strong Base (e.g., n-BuLi)Mildly basic (K₂CO₃ in MeOH) or Fluoride source (TBAF)[7]Adv: Easy to introduce/remove, cheap. Disadv: Can be labile under some conditions.
Triisopropylsilyl (TIPS) Triisopropylsilyl chloride (TIPSCl), Strong BaseMore forcing than TMS (e.g., TBAF)Adv: More sterically hindered, greater stability to various reaction conditions. Disadv: More difficult to remove.
Diphenylphosphoryl (Ph₂P(O)) Ph₂PCl followed by oxidationBase (e.g., t-BuOK)[8]Adv: High polarity makes chromatographic separation of products easier.[6] Disadv: More complex introduction.

Section 2: Uncontrolled Polymerization

This compound is a diacetylene, a class of monomers renowned for their ability to undergo topochemical polymerization in the solid state.[9] This reaction is often desired to produce highly conjugated polydiacetylene (PDA) materials, but it is a significant side reaction if the monomer is needed for other purposes.

FAQ 2.1: My white, crystalline this compound has developed a blue or red color over time. What is happening?

The appearance of a deep color is a classic indicator of solid-state polymerization.

  • Mechanism: In the crystal lattice, individual diacetylene molecules are aligned in a specific way. This pre-organization allows for a 1,4-addition reaction to occur between adjacent monomers, initiated by heat or UV light, forming a long polymer chain with a conjugated backbone.[10][11] The ideal packing geometry for this reaction involves a monomer repeat distance of ~4.9 Å and an angle of ~45° relative to the stacking axis.[9]

  • Color Change: The initial polymer has a long, uninterrupted conjugated backbone, which absorbs light in the red region of the spectrum, making the material appear blue.[9] Any subsequent disruption to this backbone (e.g., from temperature changes or mechanical stress) shortens the effective conjugation length, causing a blue-to-red color transition.[9]

Visualizing Topochemical Polymerization

Caption: Solid-state polymerization of diacetylene monomers.

FAQ 2.2: How can I prevent unwanted polymerization during storage and handling?

Preventing spontaneous polymerization is critical for maintaining the purity and reactivity of the monomer.

  • Storage: The material should be stored in the dark to prevent photo-polymerization. Refrigeration is required, as thermal energy can initiate the reaction.[12] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative side reactions.

  • Handling: Avoid grinding the crystalline solid, as mechanical stress can sometimes provide enough energy to initiate polymerization in sensitive diacetylenes. When weighing or transferring, use gentle motions and avoid metal spatulas that can scratch and create localized pressure points.

  • Solution Stability: In solution, the monomers are randomly oriented and generally unreactive towards polymerization.[13] Therefore, if the material needs to be stored for an extended period, dissolving it in an appropriate, deoxygenated solvent can be a viable strategy, provided the solution itself is stored properly (cold, dark, inert atmosphere).

Section 3: Degradation and Purification

Beyond polymerization, this compound can undergo other degradation reactions, and purification is key to obtaining high-quality material.

FAQ 3.1: Besides polymerization, what other degradation pathways should I be aware of?

The primary functionalities are the two hydroxyl groups and the conjugated diyne core.

  • Oxidation of Alcohols: While less reactive than the diyne, the primary alcohols can be oxidized to aldehydes or carboxylic acids in the presence of strong oxidizing agents. This is less of a concern under normal storage but can be a side reaction in a complex synthesis.

  • Oxidative Cleavage of the Diyne: Strong oxidizing agents like ozone or potassium permanganate (KMnO₄) can cleave the carbon-carbon triple bonds, breaking the molecule into smaller carboxylic acid fragments.[14] This is a destructive process and highlights the need to avoid incompatible reagents.

FAQ 3.2: What is the best way to purify this compound?

The choice of purification method depends on the nature of the impurities.

  • For Removing Oligomers and Colored Byproducts: If polymerization has started, the resulting oligomers and polymers are typically much less soluble than the monomer. Recrystallization is often effective. A solvent system should be chosen where the monomer is soluble at elevated temperatures but sparingly soluble at low temperatures.

  • For Removing Synthetic Precursors or Non-polar Impurities: Column chromatography is the method of choice. Given the two polar hydroxyl groups, a silica gel stationary phase with a moderately polar mobile phase (e.g., ethyl acetate/hexane gradient) is a good starting point.

Protocol: Purification by Recrystallization
  • Solvent Selection: Empirically determine a suitable solvent or solvent pair. A good candidate might be a mixture of ethyl acetate and hexane, or toluene. The goal is to find a system where the diol dissolves when hot and crystallizes upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until all the solid dissolves. If colored polymeric impurities remain undissolved, perform a hot filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Placing it directly in an ice bath will cause rapid precipitation and trap impurities. Once at room temperature, cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum. Store immediately under appropriate conditions (cold, dark).

References

  • Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. MCC Organic Chemistry. Retrieved from [Link]

  • Science.gov. (2016). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]

  • Orango. (2024). A Detailed Guide to Reactions and Stability of Conjugated Dienes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.1: Stability of Conjugated Dienes - Molecular Orbital Theory. Retrieved from [Link]

  • Figshare. (2004). How Large Is the Conjugative Stabilization of Diynes?. Retrieved from [Link]

  • Stony Brook University. (n.d.). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Academic Commons. Retrieved from [Link]

  • Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]

  • StudySmarter. (n.d.). Alkyne Reactions: Coupling, Polymerisation, Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). glaser coupling - Literature. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Coupling between Two Hydrocarbons: An Update of Recent C–H Functionalizations. Chemical Reviews. Retrieved from [Link]

  • Oxford Academic. (2024). Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Retrieved from [Link]

  • AIP Publishing. (n.d.). Solid-state polymerization of diacetylenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative homo-coupling of alkyne derivatives to form diynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative coupling of terminal alkynes 22 with H-phosphonates 23 catalyzed by Cu2O. Retrieved from [Link]

  • De Gruyter. (n.d.). Structural aspects of the topochemical polymerization of diacetylenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steering alkyne homocoupling with on-surface synthesized metal–organic complexes. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Retrieved from [Link]

  • National Institutes of Health. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H14O2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. Retrieved from [Link]

  • ResearchGate. (2017). hexadeca-4,6,10-trien-1-ol, the pheromone components of cocoa pod borer moth Conopomorpha cramerella. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,10-Decanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some 2,4-Hexadiyne and their Polymers. Retrieved from [Link]

  • YouTube. (2023). Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. Retrieved from [Link]

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Purification strategies to remove impurities from 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4,6-decadiyn-1,10-diol. The guidance herein is designed to be practical and grounded in established chemical principles to ensure the integrity and purity of your final compound.

Introduction: The Challenge of Purifying Diacetylenic Diols

This compound is a symmetrical, long-chain diol containing a conjugated diyne functionality. This unique structure, while synthetically valuable, presents specific purification challenges. Impurities often arise from the common synthetic routes, such as Glaser or Hay coupling, and can include unreacted starting materials, homocoupled byproducts, and polymeric materials.[1][2][3][4] The presence of two hydroxyl groups increases the polarity of the molecule, while the hydrocarbon chain maintains a degree of nonpolar character, requiring a nuanced approach to purification. Furthermore, conjugated diynes can be sensitive to light, heat, and oxidation, necessitating careful handling to prevent degradation.[5]

This guide will equip you with the knowledge to anticipate and overcome these challenges using standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is largely dependent on the synthetic route employed. For oxidative coupling reactions, common impurities include:

  • Unreacted starting materials: Such as a terminal alkyne precursor.

  • Homocoupled byproducts: Symmetrical diynes formed from the starting material.[1][2]

  • Oligomers and polymers: Resulting from over-oxidation or side reactions.[1]

  • Catalyst residues: Typically copper salts from Glaser or Hay coupling.[1]

  • Oxidized byproducts: The diyne moiety can be susceptible to oxidation.

Q2: My purified this compound is a waxy solid/oil. Is this normal?

A2: While this compound is expected to be a solid at room temperature, obtaining it as an oil or waxy solid after purification can indicate the presence of residual solvent or impurities that are depressing the melting point. Further drying under high vacuum is recommended. If the product remains oily, a second purification step may be necessary.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is the most effective technique for monitoring the purification of this compound. Due to the presence of the diyne and alcohol functional groups, specific visualization methods are required as the compound may not be UV-active. Recommended TLC stains include:

  • Potassium permanganate (KMnO₄) stain: Reacts with the alkyne and alcohol groups, appearing as yellow-brown spots on a purple background.

  • p-Anisaldehyde stain: A versatile stain for many functional groups, including alcohols, which will yield colored spots upon heating.

Q4: How should I store my purified this compound?

A4: Due to the potential for oxidation and polymerization of the conjugated diyne system, it is crucial to store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (ideally ≤ -20°C).

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[6]

Problem 1: My this compound won't crystallize from solution.

Possible Cause Troubleshooting Step Scientific Rationale
Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]The solution is not saturated, and the concentration of the diol is too low for crystal nucleation to occur.
The cooling process is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.Rapid cooling can lead to the formation of a supersaturated solution or an oil, rather than crystals.
Supersaturation. 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of pure this compound.These actions provide a nucleation site for crystal growth to begin.
Inappropriate solvent. The solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or a mixed solvent system.A good recrystallization solvent should have a steep solubility curve with respect to temperature.

Problem 2: My product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step Scientific Rationale
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.If the compound dissolves in the hot solvent above its own melting point, it will separate as a liquid (oil) upon cooling.
The solution is too concentrated. Add a small amount of hot solvent to the oily mixture to redissolve it, and then allow it to cool slowly.High concentrations can favor oiling out over crystallization.
Presence of impurities. Impurities can interfere with crystal lattice formation. The oil may need to be purified by another method, such as column chromatography, before attempting recrystallization again.---
Recommended Recrystallization Solvents for this compound

Due to its bifunctional nature (polar diol, nonpolar carbon chain), a mixed solvent system is often effective.

Solvent System Comments
Hexane / Ethyl Acetate A good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot hexane until the solution becomes slightly cloudy. Then, allow to cool.
Toluene / Hexane Similar to the above, using toluene as the more polar solvent.
Ethanol / Water Dissolve the compound in a minimal amount of hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.[8]
Dichloromethane / Hexane Another effective combination for compounds of intermediate polarity.

Troubleshooting Guide: Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities.[9] For this compound, normal-phase chromatography using silica gel is typically the most effective approach.

Workflow for Column Chromatography Purification

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Work-up TLC 1. TLC Analysis (e.g., Hexane:EtOAc) Optimize 2. Optimize Solvent System (Target Rf ≈ 0.3) TLC->Optimize Adjust polarity Prepare 3. Prepare Column (Silica Gel) Optimize->Prepare Load 4. Load Sample (Dry or Wet) Prepare->Load Elute 5. Elute with Optimized Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Dry 10. Dry Under High Vacuum Evaporate->Dry

Caption: Workflow for column chromatography purification.

Problem 1: Poor separation of my target compound from impurities.

Possible Cause Troubleshooting Step Scientific Rationale
Inappropriate solvent polarity. Adjust the mobile phase composition. If the spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., more hexane). If the spots are too low (low Rf), increase the polarity (e.g., more ethyl acetate).The separation is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase. Adjusting the mobile phase polarity alters this partitioning.
Column was poorly packed. Repack the column, ensuring the silica gel is evenly distributed and free of air bubbles or cracks.Channels in the column packing lead to uneven solvent flow and poor separation.
Column was overloaded. Use a larger column or less sample. A general rule is to use 25-100 g of silica per 1 g of crude material.Overloading the column exceeds its separation capacity, leading to broad, overlapping bands.
Co-eluting impurities. If an impurity has a very similar polarity to your product, a different solvent system (e.g., dichloromethane/acetone) or a different stationary phase (e.g., alumina) may be required.Different solvent systems can alter the selectivity of the separation.

Problem 2: The product is not eluting from the column.

Possible Cause Troubleshooting Step Scientific Rationale
The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 9:1 hexane:ethyl acetate and gradually increase to 1:1.The diol functionality makes the compound quite polar, requiring a sufficiently polar mobile phase to displace it from the silica gel.
The compound has degraded on the silica. Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. Consider using deactivated silica (treated with a base like triethylamine) or a different stationary phase like alumina.---
Recommended Mobile Phases for Column Chromatography

The ideal mobile phase should provide an Rf value of approximately 0.25-0.35 for this compound on a silica gel TLC plate.[8]

Mobile Phase System (v/v) Typical Starting Ratio Comments
Hexane / Ethyl Acetate 80:20A versatile system for a wide range of polarities. Adjust the ratio based on TLC results.
Dichloromethane / Acetone 95:5Offers different selectivity compared to hexane/ethyl acetate.
Toluene / Acetone 90:10Can be effective for separating compounds with aromatic character from those without.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

By following these guidelines and troubleshooting steps, researchers can effectively purify this compound and ensure the quality of their material for subsequent applications.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Boddula, R. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. [Link]

  • Casari, C. S., et al. (2022). A single liquid chromatography procedure to concentrate, separate and collect size-selected polyynes. arXiv. [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
  • Thin Layer Chromatography. (2020). [Link]

  • Pavlov, R. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Abdel-Fattah, A. A., et al. (2009). Synthesis of diacetylene diol and its possible use for high-dose dosimetry. Radiation Physics and Chemistry, 78(10), 915-920.
  • Langen, L. M., et al. (2019). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. International Journal of Molecular Sciences, 20(22), 5793.
  • Cataldo, F. (2004). Synthesis And Characterization Of Polyynes End-Capped By Biphenyl Groups ({Α}, {Ω}-Biphenylpolyynes). Fullerenes, Nanotubes and Carbon Nanostructures, 12(3), 619-631.
  • Balasubramanian, R., et al. (2019). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. MDPI. [Link]

  • Teledyne LABS. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. [Link]

  • Nichols, L. (2020). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]

  • E. I. Du Pont de Nemours and Company. (1990). Process for manufacturing 2,4-hexadiyne-1,6-diol. U.S.
  • Balasubramanian, R., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology, 60(9), 2048-2059.
  • Silver, J. (2021). Reverse Flash Method Development Made Easy! YouTube. [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Wang, Y., et al. (2022). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. International Journal of Molecular Sciences, 23(10), 5649.
  • Balasubramanian, R., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols inNannochloropsisspp. (Eustigmatophyceae). OUCI. [Link]

  • Flinn Scientific Canada. (n.d.). Analysis of Dye Mixtures. [Link]

  • de Joode, P., et al. (1974). The RF value as a constant in thin-layer chromatography.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • PubChem. (n.d.). This compound. [Link]

  • Master Organic Chemistry. (2016). Recrystallization. [Link]

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Stability issues of 4,6-Decadiyn-1,10-diol in different environments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4,6-Decadiyn-1,10-diol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for the stability issues commonly encountered with this molecule. As a bifunctional molecule containing both hydroxyl groups and a diacetylene core, this compound exhibits unique reactivity that requires careful handling to ensure experimental success and reproducibility. This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Handling and Storage

Question 1: I just received my shipment of this compound. What are the immediate storage requirements?

Answer: Upon receipt, this compound should be stored immediately under refrigerated conditions.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term stability, it is recommended to purge the container with an inert gas like argon or nitrogen before sealing. This compound is incompatible with strong oxidizing agents, acid chlorides, and reducing agents, so it should be stored separately from these chemicals.[2]

Question 2: My solid this compound has developed a slight color (e.g., yellow or pinkish tint) over time. Is it still usable?

Answer: The appearance of color is a common indicator of degradation or polymerization. The diacetylene moiety (-C≡C-C≡C-) is highly susceptible to topochemical polymerization, especially in the solid state when exposed to UV light or heat. This process can create conjugated polydiacetylene chains, which are intensely colored.

  • Causality: The ordered packing of the molecules in the crystal lattice can pre-organize the diacetylene units, making them susceptible to polymerization. This is a known phenomenon for many diacetylene-containing compounds.[3][4]

  • Recommendation: While a very faint color change might not significantly impact all applications, it indicates that the purity is no longer as stated. For sensitive applications requiring high purity, such as polymerization studies or as a precursor in multi-step synthesis, it is highly recommended to use a fresh, colorless batch. For less sensitive applications, you may consider purifying the material, but it is crucial to first assess the impurity profile (e.g., via NMR or LC-MS) to understand the extent of degradation.

Stability in Solution

Question 3: I've dissolved this compound in a solvent for my experiment. How long is the solution stable?

Answer: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen.

  • Solvent Choice: Use deoxygenated solvents where possible. Protic solvents are generally acceptable, but be aware of potential reactions with the hydroxyl groups under acidic or basic conditions.

  • Light Sensitivity: Solutions of diacetylenes are particularly sensitive to UV light, which can initiate polymerization or other photochemical reactions.[5][6] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Oxygen Sensitivity: The alkyne groups can be susceptible to oxidation.[7] While not as reactive as alkenes, prolonged exposure to atmospheric oxygen, especially in the presence of metal catalysts or light, can lead to oxidative degradation. Using solvents purged with nitrogen or argon is a best practice.

  • Recommendation: Prepare solutions fresh for each experiment. If a stock solution must be stored, even for a short period, it should be refrigerated in a tightly sealed, light-protected container under an inert atmosphere. We advise against storing solutions for more than 24 hours without re-characterizing their purity.

Question 4: My reaction involving this compound is failing or giving low yields. Could stability be the issue?

Answer: Yes, instability is a frequent cause of poor reaction outcomes. The diol and diacetylene functionalities present distinct reactivity profiles that can lead to side reactions if not properly controlled.

  • pH-Related Degradation: While specific data for this molecule is limited, related diacetylene structures show pH-dependent stability.[8] Strongly acidic or basic conditions can catalyze side reactions. The hydroxyl groups can be deprotonated under basic conditions, potentially influencing the reactivity of the alkyne core.

  • Thermal Instability: Although diols are generally stable, high temperatures can promote decomposition or unwanted polymerization.[9][10] If your reaction requires heat, conduct it under an inert atmosphere and for the minimum time necessary. Monitor the reaction for color changes, which could indicate thermal degradation.

  • Oxidative Cleavage: The presence of oxidizing agents, even mild ones like KMnO4 under neutral conditions, can lead to the cleavage of the alkyne bonds, forming vicinal dicarbonyls or other oxidation products.[7] Ensure all reagents and solvents are free from peroxide impurities.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related problems.

Issue 1: Unexpected Color Change in Solid or Solution

This is the most common sign of diacetylene polymerization.

Observation Probable Cause Recommended Action
Solid turns yellow, pink, or blue upon storage.Solid-state polymerization due to light/heat exposure.Discard the material for high-purity work. Store new material strictly in the dark and refrigerated.
Solution changes color during a reaction.Solution-phase polymerization or degradation.Protect the reaction from light. Ensure the reaction temperature is not excessive. Check for and eliminate sources of radical initiators.
Solution develops color after being left on the bench.Photopolymerization from ambient light.Prepare solutions fresh. If storing, use amber vials and refrigerate.

Issue 2: Inconsistent Results or Low Reaction Yields

This often points to the degradation of the starting material or instability under reaction conditions.

Troubleshooting Workflow:

G start Low Yield or Inconsistent Results check_purity 1. Verify Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is material pure? check_purity->is_pure degraded_mat Action: Procure fresh, pure This compound. is_pure->degraded_mat No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes light Light Exposure? check_conditions->light oxygen Oxygen/Air Exposure? check_conditions->oxygen temp High Temperature? check_conditions->temp ph Extreme pH? check_conditions->ph protect_light Action: Protect reaction from light (amber flask/foil). light->protect_light Yes inert_atm Action: Use deoxygenated solvents and run under inert atmosphere (N2/Ar). oxygen->inert_atm Yes lower_temp Action: Lower reaction temperature or reduce heating time. temp->lower_temp Yes buffer_ph Action: Use a buffered system or milder pH conditions. ph->buffer_ph Yes final_check Re-run experiment with a small-scale control. protect_light->final_check inert_atm->final_check lower_temp->final_check buffer_ph->final_check

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocols
Protocol 1: Assessing the Stability of a this compound Solution

This protocol provides a method to quickly assess the stability of your compound under specific experimental conditions (e.g., in a particular solvent).

Objective: To determine the short-term stability of this compound in a chosen solvent under ambient light and temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Two clear glass vials and one amber glass vial

  • Analytical balance

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in your chosen solvent at a typical experimental concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution via HPLC or LC-MS to establish a baseline purity profile. Record the peak area of the parent compound.

  • Sample Aliquoting:

    • Sample A (Control): Aliquot a portion of the solution into an amber vial, purge with argon or nitrogen, seal tightly, and store at 2-8°C.

    • Sample B (Ambient/Light): Aliquot a portion into a clear glass vial, seal, and leave on the lab bench under ambient light and temperature.

    • Sample C (Ambient/Dark): Aliquot a portion into a clear glass vial, wrap it completely in aluminum foil, seal, and leave on the lab bench next to Sample B.

  • Time-Point Analysis: After 4, 8, and 24 hours, take an aliquot from each sample (A, B, and C) and analyze it by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of the this compound in each sample at each time point to the T=0 baseline. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. This will help you determine if light, temperature, or simply time in solution is the primary cause of instability.

Understanding Degradation Pathways

The instability of this compound arises primarily from its diacetylene core and, to a lesser extent, its terminal alcohol groups.

G cluster_0 Initiating Factors cluster_1 Core Molecule cluster_2 Degradation Products Light UV/Visible Light Molecule This compound Light->Molecule Photopolymerization Heat Thermal Energy Heat->Molecule Polymerization/ Decomposition Oxygen Oxidizing Agents (O2, Peroxides) Oxygen->Molecule Oxidation Polymer Colored Polydiacetylene Molecule->Polymer Oxidized Oxidized Species (e.g., Dicarbonyls) Molecule->Oxidized Other Other Side Products Molecule->Other

Caption: Potential degradation pathways for this compound.

  • Photopolymerization: This is the most significant pathway for diacetylenes. Exposure to UV light can cause a 1,4-addition reaction between adjacent diacetylene moieties in an ordered state (solid or self-assembled), leading to a highly conjugated polymer backbone.[3][11] This results in a characteristic color change.

  • Oxidative Degradation: The triple bonds of the alkyne are electron-rich and can be attacked by oxidizing agents. Strong oxidation can lead to cleavage of the carbon-carbon triple bond.[7]

By understanding these pathways, you can proactively implement controls in your experimental design to mitigate degradation and ensure the integrity of your results.

References
  • Chemistry LibreTexts. (2024). 9.6: Oxidative Cleavage of Alkynes. [Link]

  • Tsanaktsis, V., et al. (2015). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. ResearchGate. [Link]

  • van den Heuvel, M., et al. (2009). Self-Assembly and Polymerization of Diacetylene-Containing Peptide Amphiphiles in Aqueous Solution. ResearchGate. [Link]

  • EBSCO. (n.d.). Diols | Research Starters. [Link]

  • ACS Publications. (2022). Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators. ACS Omega. [Link]

  • PubMed. (2010). Diacetylene-containing ligand as a new capping agent for the preparation of water-soluble colloidal nanoparticles of remarkable stability. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Stanford University. (n.d.). The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. [Link]

  • RSC Publishing. (2021). Photocatalytic functionalizations of alkynes. Chemical Communications. [Link]

  • ACS Publications. (2010). Effect of the Diacetylene Position on the Chromatic Properties of Polydiacetylenes from Self-Assembled Peptide Amphiphiles. Biomacromolecules. [Link]

  • National Center for Biotechnology Information. (2022). Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis. PMC. [Link]

  • ChemBK. (2022). 1,10-Decanediol. [Link]

  • ACS Publications. (n.d.). Photopolymerization of Thin Polycrystalline Diacetylene Films and Quenching of the Precursor Excited State. Macromolecules. [Link]

  • Oxford Academic. (n.d.). Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan. [Link]

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Technical Support Center: 4,6-Decadiyn-1,10-diol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Decadiyn-1,10-diol experimentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to combine established scientific principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.

I. Introduction to this compound

This compound is a symmetrical diacetylenic diol. Its structure, featuring a conjugated diyne core flanked by hydroxyl-terminated alkyl chains, makes it a valuable monomer for the synthesis of polydiacetylenes (PDAs). These polymers are of significant interest due to their unique chromogenic and electronic properties, with applications in sensors, smart materials, and nonlinear optics.

This guide will walk you through the common challenges encountered during the synthesis, purification, polymerization, and characterization of this compound and its corresponding polymer.

II. Synthesis of this compound: Troubleshooting the Glaser-Hay Coupling

The primary synthetic route to this compound is the oxidative homocoupling of a suitable terminal alkyne precursor, typically 4-pentyn-1-ol, via the Glaser-Hay reaction. This reaction utilizes a copper(I) catalyst, often in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, which is typically oxygen from the air.[1]

Frequently Asked Questions (FAQs): Synthesis

Q1: My Glaser-Hay coupling reaction is sluggish or shows no product formation. What are the likely causes?

A1: Several factors can impede the reaction:

  • Catalyst Inactivity: Copper(I) is susceptible to oxidation to the less active copper(II) state. Ensure your copper(I) salt (e.g., CuCl) is fresh and has been stored under an inert atmosphere. The color of the catalyst can be an indicator; a white or slightly off-white powder is desirable, while a green or blue hue suggests significant oxidation.

  • Insufficient Oxygen: The reaction requires a continuous supply of oxygen to regenerate the active copper(I) catalyst. If you are running the reaction under a nitrogen or argon blanket, ensure a gentle stream of air or oxygen is bubbled through the reaction mixture.

  • Inappropriate Solvent: The choice of solvent is critical for catalyst solubility and reactivity. A common and effective solvent system for the Hay modification of the Glaser coupling is a mixture of an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as pyridine or the use of TMEDA as a ligand to enhance catalyst solubility.[2]

  • Low Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 30-40 °C) can sometimes be necessary to initiate and sustain the reaction, especially with less reactive substrates.

Q2: I am observing a significant amount of a dark, insoluble material in my reaction flask. What is it and how can I prevent its formation?

A2: This is likely due to over-oxidation and subsequent polymerization of the desired diyne product or the starting material. This is a common side reaction in Glaser couplings. To mitigate this:

  • Control Oxygen Flow: Excessive oxygen bubbling can accelerate side reactions. Use a gentle, steady stream of air or oxygen.

  • Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC). Prolonged reaction times after the starting material is consumed can lead to byproduct formation.

  • Catalyst Loading: While catalytic, an excess of the copper catalyst can sometimes promote unwanted side reactions. Titrate your catalyst loading to find the optimal concentration for your specific setup.

Q3: My purified product yield is consistently low. Where am I losing my product?

A3: Low yields can stem from several stages of the experiment:

  • Incomplete Reaction: As discussed in Q1, ensure your reaction goes to completion by monitoring via TLC.

  • Work-up and Extraction: this compound has two hydroxyl groups, giving it some water solubility. During the aqueous work-up, repeated extractions with an appropriate organic solvent (e.g., ethyl acetate) are necessary to recover all the product. Brine washes can help to break up emulsions and improve separation.

  • Purification: The product can be lost during purification if the chosen method is not optimal. Column chromatography with a carefully selected solvent system is often effective. Recrystallization is also a viable method for purification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the Glaser-Hay coupling of terminal alkynes. Optimization may be required for your specific laboratory conditions.

Parameter Value Rationale
Starting Material 4-Pentyn-1-olThe terminal alkyne precursor.
Catalyst Copper(I) chloride (CuCl)Provides the active Cu(I) species for the coupling.
Ligand TMEDASolubilizes the copper catalyst in organic solvents.
Solvent Dichloromethane (DCM) or AcetoneA common solvent for Glaser-Hay reactions.
Oxidant Air or OxygenRegenerates the active catalyst.
Temperature Room Temperature to 40 °CBalances reaction rate with minimizing side reactions.
Reaction Time 2-24 hoursMonitored by TLC for completion.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-pentyn-1-ol. Dissolve the starting material in the chosen solvent (e.g., acetone).

  • Catalyst Addition: In a separate vial, dissolve a catalytic amount of CuCl and TMEDA in a small amount of the reaction solvent. The solution should turn a pale color. Add this catalyst solution to the reaction flask.

  • Reaction Initiation: Begin vigorous stirring and start bubbling a gentle stream of air or oxygen through the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, quench the reaction by adding an aqueous solution of ammonium chloride. This will complex with the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

III. Polymerization of this compound: Navigating the Path to Polydiacetylenes

The polymerization of diacetylenes like this compound is a topochemical reaction, meaning the reaction occurs in the solid state and the crystal packing of the monomer dictates the polymer's structure and properties. Polymerization is typically initiated by exposure to UV radiation or by thermal annealing.[3] The resulting polydiacetylene (PDA) exhibits a characteristic blue or red color due to its highly conjugated backbone.

Frequently Asked Questions (FAQs): Polymerization

Q1: I've synthesized and purified my this compound monomer, but it doesn't polymerize upon UV irradiation. What's wrong?

A1: The lack of polymerization can be due to several factors:

  • Incorrect Crystal Packing: Topochemical polymerization is highly dependent on the precise alignment of the monomer units in the crystal lattice. If the crystal packing is not suitable for polymerization, the reaction will not proceed. This can be influenced by the recrystallization solvent and conditions. Experiment with different solvents to obtain different crystal polymorphs.

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice and inhibit polymerization. Ensure your monomer is of high purity.

  • UV Wavelength and Intensity: The polymerization is initiated by UV light of a specific wavelength (typically around 254 nm). Ensure your UV source is emitting at the correct wavelength and has sufficient intensity.

Q2: My polydiacetylene film is brittle and cracks easily. How can I improve its mechanical properties?

A2: The brittleness of PDA films is a known challenge. Here are some strategies to address this:

  • Polymerization Conditions: Slower polymerization rates, achieved by using lower UV intensity or lower temperatures for thermal polymerization, can sometimes lead to more ordered and less stressed polymer films.

  • Composite Materials: Incorporating the diacetylene monomer into a polymer matrix (e.g., by casting a film of the monomer blended with a carrier polymer like PMMA or PVC) before polymerization can improve the mechanical robustness of the final product.

  • Substrate Choice: The substrate on which the monomer is cast can influence the film's properties. Experiment with different substrates to find one that promotes good film formation.

Experimental Protocol: UV-Initiated Polymerization

This protocol provides a general method for the photopolymerization of diacetylene monomers.

Parameter Value Rationale
Monomer Form Crystalline solid or thin filmTopochemical reaction requires an ordered state.
Initiation UV irradiation (e.g., 254 nm)Provides the energy to initiate the polymerization cascade.
Atmosphere Air or inert atmosphereOxygen can sometimes influence the polymerization process.
Temperature Room TemperatureConvenient and often effective.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a thin film of high-purity this compound by drop-casting a solution of the monomer onto a suitable substrate (e.g., a quartz slide) and allowing the solvent to evaporate slowly. Alternatively, use a crystalline powder of the monomer.

  • UV Irradiation: Place the sample under a UV lamp emitting at 254 nm.

  • Monitoring: The polymerization can be visually monitored by the appearance and intensification of the characteristic blue or red color of the polydiacetylene. The progress can also be followed spectroscopically by monitoring the growth of the absorption bands in the visible region.

  • Completion: The polymerization is typically considered complete when the color change plateaus.

IV. Characterization: Identifying Your Monomer and Polymer

Proper characterization is essential to confirm the identity and purity of your this compound monomer and to assess the success of the polymerization.

Troubleshooting Characterization Data

Q1: The 1H NMR of my synthesized monomer is complex and doesn't match the expected simple spectrum. What could be the issue?

A1: A complex 1H NMR spectrum can indicate the presence of impurities or side products.

  • Residual Solvent: Check for peaks corresponding to your reaction and purification solvents.

  • Starting Material: Look for the characteristic peaks of 4-pentyn-1-ol.

  • Side Products: Oligomers or other byproducts from the Glaser coupling can lead to a multitude of overlapping signals. Further purification is likely necessary.

Q2: My polydiacetylene film shows a red color instead of the expected blue color. What does this mean?

A2: Polydiacetylenes are known to exhibit chromism, transitioning from a "blue" phase to a "red" phase in response to external stimuli such as temperature, solvent vapor, or mechanical stress.[4] The red phase is generally considered to be a more disordered conformation of the polymer backbone. The initial color of your polymer will depend on the specific crystal packing of the monomer and the polymerization conditions. A red color does not necessarily indicate a failed experiment, but rather a different polymorphic form of the polymer.

Expected Characterization Data

While a comprehensive, publicly available dataset for this compound and its polymer is limited, the following table provides expected characteristics based on analogous compounds and general principles.

Technique This compound (Monomer) Poly(this compound) (Polymer)
1H NMR Peaks corresponding to the methylene protons adjacent to the hydroxyl groups, the methylene protons adjacent to the alkynes, and the hydroxyl protons.Broadened signals due to the polymeric nature.
13C NMR Resonances for the two types of sp-hybridized carbons of the diyne and the sp3-hybridized carbons of the alkyl chains.Broadened resonances.
FTIR Characteristic peaks for O-H stretching (~3300 cm-1), C-H stretching (~2900 cm-1), and weak C≡C stretching (~2100-2260 cm-1).Disappearance or significant weakening of the C≡C stretching band and the appearance of new bands associated with the conjugated polymer backbone.
DSC A sharp endotherm corresponding to its melting point.May show a melting transition if the polymer is semi-crystalline. May also exhibit an exothermic peak during heating if further polymerization or rearrangement occurs.
TGA A single-step or multi-step decomposition profile at elevated temperatures.Generally expected to have higher thermal stability than the monomer. The decomposition profile will provide information on its degradation pathway.
UV-Vis No significant absorption in the visible region.Strong absorption in the visible region, giving rise to its characteristic blue or red color.

V. Safety and Handling

Q: What are the primary safety concerns when working with this compound?

A: Diacetylenic compounds can be sensitive to shock, heat, and friction, and some have been reported to be explosive, particularly in the pure, solvent-free state.[5] While this compound is not classified as an explosive, it is prudent to handle it with care.

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood. Avoid creating dust.

  • Storage: Store this compound in a cool, dark, and dry place, away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

VI. Concluding Remarks

This guide provides a foundational framework for troubleshooting common issues in this compound experiments. Successful synthesis and polymerization of diacetylenes are often an iterative process of optimization. Careful attention to reaction conditions, diligent monitoring, and thorough characterization are the cornerstones of achieving reproducible and high-quality results.

References

  • Brandsma, L. (1971).
  • Schott, M., & Wegner, G. (1987). Basic physical properties of polydiacetylenes. In Nonlinear Optical Properties of Organic Molecules and Crystals, Vol. 2 (pp. 3-49). Academic Press.
  • Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321.
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.
  • Urben, P. G. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.
  • Wegner, G. (1969). Topochemische Reaktionen von Monomeren mit konjugierten Dreifachbindungen, I. Mitt.: Polymerisation von Derivaten des 2.4-Hexadiin-1.6-diols im kristallinen Zustand.
  • Baughman, R. H. (1974). Solid-state synthesis of large polymer single crystals. Journal of Polymer Science: Polymer Physics Edition, 12(8), 1511–1535.
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  • Synthesis and Characterization of Polydiacetylene Films and Nanotubes. (2008). Langmuir, 24(22), 13019–13026.
  • Topochemical Polymerization of Novel Diacetylenes ; Synthesis and Characterization of Soluble Polydiacetylenes. (2011).
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Technical Support Center: Scaling Up the Synthesis of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4,6-Decadiyn-1,10-diol. As a key monomer in the development of polydiacetylenes for advanced materials, biosensors, and smart coatings, its reliable synthesis is paramount.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.

Overview of the Synthetic Pathway

The most common and scalable route to this compound involves the copper-catalyzed oxidative homocoupling of a readily available precursor, 3-Butyn-1-ol. This reaction, a variation of the Glaser coupling, forms the symmetrical C-C bond of the 1,3-diyne core.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxidative Coupling cluster_2 Part 3: Purification A Acetylene + Ethylene Oxide B 3-Butyn-1-ol A->B Grignard Reaction or Acetylide Addition C This compound B->C Glaser-Hay Coupling (Cu(I) Catalyst, Oxidant) D Purified Product C->D Column Chromatography or Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The solutions are based on mechanistic principles and established laboratory practices.

Question: My Glaser-Hay coupling reaction has stalled or shows very low conversion. What are the likely causes and how can I fix them?

Answer:

Low or no conversion in a Glaser-Hay coupling is a common issue that typically points to a problem with the catalytic cycle. Here is a systematic approach to diagnosing the problem:

  • Catalyst Activity (The Cu(I)/Cu(II) Cycle): The Glaser coupling mechanism requires both Cu(I) and Cu(II) species.[2] The reaction is initiated by the formation of a copper(I) acetylide complex.[3] An oxidant then facilitates the coupling and regenerates the active catalyst. If the catalytic cycle is broken, the reaction stops.

    • Insight & Solution: The most common failure point is the oxidation of all Cu(I) to inactive Cu(II) species or the failure to re-oxidize reduced copper. The Hay modification, which uses a CuCl/TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex, is often preferred because the TMEDA ligand helps solubilize and stabilize the copper catalyst.[3][4] Ensure your copper salt (e.g., CuCl) is fresh; old bottles can oxidize. If you suspect catalyst deactivation, adding a mild reducing agent like ascorbic acid can sometimes regenerate Cu(I), but this must be done judiciously to avoid preventing the necessary oxidative step.[2]

  • Presence of an Oxidant: The reaction is an oxidative coupling. Oxygen from the air is the most common oxidant in the Hay protocol.[5]

    • Insight & Solution: If your reaction is run under an inert atmosphere (e.g., nitrogen or argon) without an alternative oxidant, it will not proceed. The reaction should be run open to the air or with air/oxygen bubbled gently through the solution. This ensures the catalytic amount of Cu(I) is regenerated to keep the cycle turning.

  • Base and Solvent Choice: A base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. The solvent plays a crucial role in solubilizing reactants and coordinating the catalyst.

    • Insight & Solution: Amines like TMEDA or pyridine are often used as both a ligand and a base.[3][6] Ensure the base is not sterically hindered and is strong enough to deprotonate the alkyne. The solvent must be able to dissolve the 3-Butyn-1-ol and the catalyst complex. Acetone, methanol, or THF are common choices. If solubility is an issue, consider a different solvent system, but be aware that solvent can significantly impact the reaction rate.[3]

  • Purity of Starting Material: The presence of impurities in your 3-Butyn-1-ol can poison the catalyst.

    • Insight & Solution: Ensure your precursor is pure and free from other functional groups that might coordinate strongly to the copper catalyst, such as thiols or certain nitrogen heterocycles. Purify the 3-Butyn-1-ol by distillation or column chromatography before use.[7]

Troubleshooting_Yield cluster_checks Diagnostic Checks cluster_solutions Corrective Actions Start Low/No Product Yield Cat_Check Is the Catalyst Active? Start->Cat_Check O2_Check Is Oxidant Present? Cat_Check->O2_Check Yes Sol_Cat Use fresh CuCl. Ensure TMEDA ligand is present. Cat_Check->Sol_Cat No SM_Check Is Starting Material Pure? O2_Check->SM_Check Yes Sol_O2 Bubble air/O2 through reaction or run open to atmosphere. O2_Check->Sol_O2 No Cond_Check Are Conditions Correct? SM_Check->Cond_Check Yes Sol_SM Re-purify 3-Butyn-1-ol (distillation/chromatography). SM_Check->Sol_SM No End_Success Reaction Proceeds Cond_Check->End_Success Yes Sol_Cond Check base, solvent, temperature. Monitor with TLC. Cond_Check->Sol_Cond No Sol_Cat->Start Retry Sol_O2->Start Retry Sol_SM->Start Retry Sol_Cond->Start Retry

Caption: Troubleshooting logic for low yield in Glaser-Hay coupling.

Question: I am observing a significant amount of a dark, insoluble precipitate. Is this my product?

Answer:

No, this is very unlikely to be your product. This compound is a solid, but the formation of a dark, intractable precipitate is characteristic of polydiacetylene formation or copper oxide precipitation.

  • Causality (Polymerization): The desired product, a 1,3-diyne, can itself undergo further coupling reactions under oxidative conditions, especially at higher concentrations or temperatures, leading to the formation of conjugated polymers. These materials are often deeply colored and insoluble.

  • Solution:

    • Concentration: Perform the reaction under reasonably dilute conditions to disfavor intermolecular polymerization of the product.

    • Temperature: Avoid excessive heat. Most Glaser-Hay couplings proceed efficiently at or slightly above room temperature.

    • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to prevent over-oxidation and polymerization of the product.

Question: How can I effectively remove the copper catalyst during the workup?

Answer:

Residual copper can complicate purification and interfere with downstream applications. A simple aqueous wash is often insufficient.

  • Causality (Complexation): Copper ions coordinate strongly with the alkyne and hydroxyl functionalities of the product. To remove them, you need a solution that can form an even more favorable complex with copper.

  • Solution: After the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of ethylenediaminetetraacetic acid (EDTA).

    • Ammonium Chloride: Ammonia from the NH₄Cl solution forms a highly stable and water-soluble deep blue complex, [Cu(NH₃)₄]²⁺, which effectively extracts the copper into the aqueous phase.

    • EDTA: EDTA is a powerful chelating agent that will sequester the copper ions into the aqueous layer.

    • Procedure: After quenching, perform several washes with the chelating solution during the liquid-liquid extraction until the aqueous layer is colorless.

Frequently Asked Questions (FAQs)

Question: What are the key differences between Glaser, Eglinton, and Hay coupling conditions?

Answer:

These are all variations of the same fundamental transformation—the oxidative homocoupling of terminal alkynes. The primary differences lie in the catalyst system, oxidant, and reaction conditions, which affect the reaction's scope and practicality.[3][5]

FeatureGlaser Coupling (1869)Eglinton Coupling (1956)Hay Coupling (1962)
Copper Source Catalytic Cu(I) salt (e.g., CuCl)Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂)Catalytic Cu(I) salt (e.g., CuCl)
Oxidant O₂ (Air)The Cu(II) salt acts as the oxidantO₂ (Air)
Base/Solvent Ammonium hydroxide or other basesPyridine (acts as base and solvent)Amine ligand (e.g., TMEDA)
Key Insight The original discovery; often suffers from poor solubility and side reactions.[3]Homogeneous conditions, but requires stoichiometric copper and is not catalytic.[5][4]Highly versatile and catalytic due to the soluble Cu-TMEDA complex; often the preferred method.[3][4]
Question: What are the primary safety considerations for this synthesis?

Answer:

  • 3-Butyn-1-ol: This precursor is flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Copper Salts: Copper salts are toxic and can cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents such as acetone, THF, and methanol are flammable and have associated inhalation risks. Use them exclusively in a fume hood.

  • This compound: The product itself may cause skin, eye, and respiratory irritation according to its safety data.[8] Handle with care.

  • Oxygen/Air: While necessary for the Hay coupling, using pure oxygen can create a flammable or explosive environment with organic solvents. Using compressed air is generally safer.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Butyn-1-ol (Precursor)

This procedure is adapted from methods involving the reaction of an acetylide with ethylene oxide.[9][10]

  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a gas inlet, and a condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, prepare a solution of lithium acetylide or ethynylmagnesium bromide in a suitable solvent like THF. A common method involves bubbling acetylene gas through a solution of n-butyllithium or a Grignard reagent at low temperature (e.g., 0 °C to -78 °C).

  • Addition: Cool the acetylide solution to 0 °C. Add a solution of ethylene oxide in dry THF dropwise via the dropping funnel. Caution: Ethylene oxide is a toxic gas and should be handled with extreme care. This is an exothermic reaction; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure 3-Butyn-1-ol.[7]

Protocol 2: Synthesis of this compound (Hay Coupling)

This protocol is a representative procedure for the copper-catalyzed oxidative coupling.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Butyn-1-ol (1.0 eq) in acetone or methanol.

  • Catalyst Addition: To this solution, add copper(I) chloride (CuCl, ~0.1 eq) and N,N,N′,N′-tetramethylethylenediamine (TMEDA, ~0.1 eq). The solution should turn green or blue.

  • Reaction: Stir the mixture vigorously while gently bubbling compressed air through the solution via a needle submerged in the liquid. The flask should be open to the atmosphere (e.g., through a drying tube) to allow for gas exchange.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, this compound, is more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction & Catalyst Removal: Redissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash thoroughly with a saturated aqueous solution of ammonium chloride. Repeat the wash until the aqueous layer is no longer blue. Follow with a final wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.

References
  • Yu, X.-C., et al. (2009). A Practical Synthesis of 3-Butyn-1-ol. ResearchGate. Retrieved from [Link]

  • Pla-Vilanova, P., et al. (2020). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Retrieved from [Link]

  • Mendoza, C., et al. (2023). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. Retrieved from [Link]

  • Google Patents. (2012). CN102320927A - Synthesis method of 3-butyne-1-ol.
  • Fair-Weather, A., et al. (2019). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. NIH. Retrieved from [Link]

  • Schroeder, K., et al. (2011). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Schroeder, K., et al. (2011). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Google Patents. (2013). CN102295530B - Synthetic method of 3-buten-1-ol.
  • Anilkumar, G., & Nandakumar, A. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Retrieved from [Link]

  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. Retrieved from [Link]

  • Zhang, J., et al. (2020). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. ResearchGate. Retrieved from [Link]

  • National Journal of Chemistry. (2005). Synthesis of Some 2,4-Hexadiyne and their Polymers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Păun, G., et al. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC - NIH. Retrieved from [Link]

  • Google Patents. (1990). US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol.
  • Google Patents. (1995). US5420365A - Preparation of 2,4-hexadiyne-1,6-diol.
  • LOCKSS. (n.d.). PYRROLIZINE AND INDOLIZINE DERIVATIVES FROM 1,6-DIOXO- 2,4-DIENE BY INTER. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 1,6-anhydro-4-deoxy-β-DL-xylo-hexopyranose. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 4,6-Decadiyn-1,10-diol and Other Conjugated Diynes for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Conjugated Diynes and Their Chromatic Polymers

Conjugated diynes are a fascinating class of organic molecules characterized by two triple bonds separated by a single bond. This arrangement of alternating multiple and single bonds forms a π-conjugated system that is the foundation for a unique solid-state reaction: topochemical polymerization. When appropriately aligned in a crystalline lattice, these monomers can undergo a 1,4-addition polymerization upon exposure to UV or γ-radiation, yielding highly ordered, fully conjugated polymers known as polydiacetylenes (PDAs).[1][2] This single-crystal-to-single-crystal transformation results in polymers with exceptional stereochemical regularity and purity.[2]

The resulting polydiacetylene backbone possesses a delocalized π-electron system that gives rise to its most notable characteristic: its vibrant color. Typically, the initially formed "blue phase" of a PDA film can undergo a dramatic color change to a "red phase" in response to a variety of external stimuli, including heat (thermochromism), solvents (solvatochromism), and mechanical stress (mechanochromism).[3][4] This stimuli-responsive chromatic transition makes PDAs highly attractive for a wide range of applications, from sensors and indicators to advanced optical materials.

The properties of a polydiacetylene are intrinsically linked to the structure of its monomer precursor. The side groups attached to the diyne core dictate the packing of the monomers in the crystal lattice, the reactivity of the polymerization, and the sensitivity of the resulting polymer to external stimuli. This guide provides a comparative analysis of 4,6-decadiyn-1,10-diol, a symmetrical diacetylene with terminal hydroxyl groups, against other conjugated diynes. We will explore how variations in alkyl chain length and end-group functionality influence the synthesis, polymerization, and ultimate performance of these remarkable materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of conjugated diynes in their work.

Synthesis of Symmetric Conjugated Diyne Diols: The Hay Coupling Approach

The synthesis of symmetric diynes, such as this compound and its homologues, is commonly achieved through the oxidative coupling of terminal alkynes. The Glaser coupling, first reported in 1869, and its subsequent modifications, the Eglinton and Hay couplings, are foundational methods for this transformation. The Hay coupling, in particular, offers a versatile and widely used protocol that utilizes a catalytic amount of a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and oxygen (typically from the air) as the oxidant.[5] The copper-TMEDA complex is soluble in a range of organic solvents, making it a highly adaptable catalytic system.[3]

The general workflow for the synthesis of a symmetric diacetylene diol via the Hay coupling is depicted below. This process involves the dimerization of a terminal alkyne-alcohol, such as 3-butyn-1-ol for the synthesis of this compound, or 4-pentyn-1-ol for 5,7-dodecadiyne-1,12-diol.

Hay_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Oxidative Coupling cluster_workup Work-up and Purification A Dissolve terminal alkyne-alcohol (e.g., 3-butyn-1-ol) in a suitable solvent (e.g., acetone or THF) B Add catalytic amounts of CuCl and TMEDA C Bubble air or oxygen through the stirred reaction mixture at room temperature or with gentle heating B->C D Monitor reaction progress by TLC or GC until starting material is consumed C->D E Quench the reaction with a reducing agent (e.g., hydroxylamine) or dilute acid D->E F Extract the product with an organic solvent (e.g., ethyl acetate) E->F G Wash the organic layer with brine and dry over Na₂SO₄ F->G H Purify the crude product by column chromatography or recrystallization G->H I Characterize the final product (this compound) by NMR, IR, and Mass Spectrometry H->I

Caption: Workflow for the synthesis of symmetric diacetylene diols via Hay coupling.

Comparative Analysis of Conjugated Diyne Monomers

To understand the structure-property relationships in polydiacetylenes, we will compare three diacetylene monomers:

  • This compound: A short-chain diol with hydroxyl terminal groups.

  • 5,7-Dodecadiyne-1,12-diol: A slightly longer-chain diol, also with hydroxyl terminal groups.

  • 10,12-Pentacosadiynoic Acid (PCDA): A long-chain diacetylene with a carboxylic acid terminal group. PCDA is one of the most extensively studied diacetylenes and will serve as a well-characterized benchmark.

PropertyThis compound5,7-Dodecadiyne-1,12-diol10,12-Pentacosadiynoic Acid (PCDA)
Structure HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OHHO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OHCH₃-(CH₂)₁₁-C≡C-C≡C-(CH₂)₈-COOH
Molecular Formula C₁₀H₁₄O₂C₁₂H₁₈O₂C₂₅H₄₂O₂
Molecular Weight 166.22 g/mol 194.27 g/mol [6]374.60 g/mol
Terminal Group Hydroxyl (-OH)Hydroxyl (-OH)Carboxylic Acid (-COOH)
Alkyl Chain Length Short (propyl)Medium (butyl)Long (undecyl/octyl)
Melting Point 45.5 °C49.5 °C[7]62-65 °C

Influence of Structure on Polymerization and Properties:

  • Alkyl Chain Length: The length of the alkyl chains flanking the diyne core plays a crucial role in the self-assembly of the monomers. Longer alkyl chains, as in PCDA, tend to increase van der Waals interactions, which can promote the formation of well-ordered crystalline structures necessary for topochemical polymerization. Shorter chains in this compound and 5,7-dodecadiyne-1,12-diol may lead to different packing arrangements and potentially affect the ease of polymerization and the stability of the resulting polymer.

  • Terminal Functional Groups: The nature of the terminal groups is a key determinant of the intermolecular interactions. The hydroxyl groups in this compound and 5,7-dodecadiyne-1,12-diol can form hydrogen-bonding networks. Similarly, the carboxylic acid group in PCDA can form strong hydrogen-bonded dimers. These hydrogen bonds are critical in directing the monomers into the precise alignment required for topochemical polymerization.[8] The different hydrogen-bonding motifs (hydroxyl vs. carboxylic acid) will influence the crystal packing and, consequently, the properties of the polydiacetylene. For instance, the carboxylic acid group of PCDA can be deprotonated, allowing for pH-responsive behavior in the resulting polymer, a feature not directly available to the diol-based PDAs.

Topochemical Polymerization and Chromic Properties

The ability of a diacetylene monomer to undergo topochemical polymerization is highly dependent on its crystal packing. For a successful reaction, the adjacent diyne rods must be aligned with a repeat distance of approximately 4.9 Å and an angle of about 45° with respect to the stacking axis.

Topochemical_Polymerization cluster_monomer Monomer Crystal Lattice cluster_polymer Polydiacetylene Chain Monomer1 R-C≡C-C≡C-R' Monomer2 R-C≡C-C≡C-R' Monomer3 R-C≡C-C≡C-R' Polymer ...=C(R)-C≡C-C(R')=C(R)-C≡C-C(R')=... Monomer2->Polymer 1,4-Addition Polymerization UV UV or γ-Radiation UV->Monomer2

Caption: Schematic of the topochemical polymerization of diacetylenes.

Upon polymerization, the resulting polydiacetylene exhibits a characteristic blue color due to the extensive π-conjugation along the polymer backbone. This "blue phase" has a planar backbone and a strong absorption maximum (λmax) typically around 630-650 nm. Perturbations to the side chains, caused by heat, solvents, or mechanical stress, can induce a torsional strain on the backbone, leading to a less planar conformation. This reduces the effective conjugation length and results in a shift of the absorption maximum to a shorter wavelength, typically around 540 nm, corresponding to the "red phase".[1]

PropertyPoly(this compound) (Expected)Poly(5,7-dodecadiyne-1,12-diol) (Expected)Poly(10,12-pentacosadiynoic acid) (Experimental)
Initial Polymer Color BlueBlueBlue
Blue Phase λmax ~630-650 nm~630-650 nm~640 nm
Stimulated Polymer Color RedRedRed
Red Phase λmax ~540 nm~540 nm~540 nm[1]
Thermochromism Expected to exhibit a blue-to-red transition upon heating. The transition temperature will depend on the stability of the crystal lattice.Expected to be similar to its shorter chain counterpart, potentially with a slightly different transition temperature due to altered packing.Reversible or irreversible blue-to-red transition upon heating, with the transition temperature tunable by modifying the side chain.[9]
Solvatochromism The hydroxyl groups may interact with polar solvents, potentially triggering a color change.Similar to poly(this compound), with solvent interactions influencing the polymer backbone.Exhibits solvatochromism in response to solvents that disrupt the side-chain packing.[10]

Experimental Protocols

The following protocols are provided as representative methods for the synthesis, polymerization, and characterization of conjugated diynes, based on established chemical principles.

Protocol 1: Synthesis of this compound via Hay Coupling

Causality: This protocol utilizes the Hay coupling reaction to oxidatively dimerize 3-butyn-1-ol, a commercially available terminal alkyne. The CuCl/TMEDA catalytic system is chosen for its efficiency and solubility in common organic solvents. Air is used as a mild and readily available oxidant.

Materials:

  • 3-Butyn-1-ol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add CuCl (0.05 eq.) and TMEDA (0.1 eq.).

  • Add anhydrous acetone to dissolve the catalyst complex.

  • Add 3-butyn-1-ol (1.0 eq.) to the solution.

  • Stir the reaction mixture vigorously while bubbling a gentle stream of air through the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Once the reaction is complete, add saturated aqueous ammonium chloride to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Topochemical Polymerization of a Diacetylene Film

Causality: This protocol describes the formation of a thin film of the diacetylene monomer, followed by topochemical polymerization using UV irradiation. The formation of a crystalline or semi-crystalline film is crucial for the monomers to be in the correct orientation for polymerization.

Materials:

  • Diacetylene monomer (e.g., this compound)

  • Suitable solvent (e.g., chloroform, THF)

  • Quartz or glass substrate

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the diacetylene monomer in a volatile solvent.

  • Deposit the solution onto a clean quartz or glass substrate using a suitable method such as drop-casting or spin-coating to form a thin film.

  • Allow the solvent to evaporate completely, leaving a thin film of the monomer. Gentle heating or vacuum may be used to facilitate solvent removal and encourage crystallization.

  • Expose the film to UV radiation (254 nm) for a controlled period. The polymerization can often be visually monitored by the appearance of a blue color.

  • The extent of polymerization can be controlled by the UV dosage (intensity and time).

Protocol 3: Characterization of Chromic Properties by UV-Vis Spectroscopy

Causality: This protocol uses UV-Vis spectroscopy to quantify the colorimetric properties of the polydiacetylene film. The absorption spectrum provides information about the electronic structure of the conjugated backbone, allowing for the clear identification of the blue and red phases.

Materials:

  • Polydiacetylene film on a transparent substrate (from Protocol 2)

  • UV-Vis spectrophotometer

  • Hot plate or other temperature-controlled stage (for thermochromism)

  • Solvent chamber (for solvatochromism)

Procedure:

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the freshly polymerized blue-phase polydiacetylene film from 400 to 800 nm. Note the wavelength of maximum absorption (λmax) for the blue phase.

  • Thermochromism: a. Place the film on a hot plate and gradually increase the temperature. b. Record the UV-Vis spectrum at various temperatures. c. Observe the decrease in the blue-phase absorption peak and the emergence of the red-phase absorption peak. Note the temperature at which the color transition occurs. d. After heating, allow the film to cool to room temperature and record the spectrum again to assess the reversibility of the transition.

  • Solvatochromism: a. Place the film in a sealed chamber containing a small amount of a chosen solvent (e.g., ethanol, acetone). b. Allow the film to be exposed to the solvent vapor for a period of time. c. Remove the film and immediately record the UV-Vis spectrum to observe any color change.

Conclusion and Future Outlook

The comparison of this compound with other conjugated diynes, particularly the well-studied 10,12-pentacosadiynoic acid, highlights the profound influence of molecular structure on the properties of the resulting polydiacetylenes. The alkyl chain length and terminal functional groups are key design elements that control the self-assembly, polymerization, and stimuli-responsive behavior of these materials. While the chromic properties of poly(this compound) and poly(5,7-dodecadiyne-1,12-diol) are yet to be experimentally detailed in the literature, the principles outlined in this guide provide a strong predictive framework for their behavior.

The hydroxyl end-groups of these diols offer intriguing possibilities for further functionalization, such as their incorporation into polyester or polyurethane backbones, creating novel materials that combine the structural properties of these polymers with the sensory capabilities of polydiacetylenes. Further experimental investigation into the polymerization and chromic responses of these and other diacetylene diols is a promising avenue for the development of new and advanced functional materials.

References

  • PubChem. (n.d.). 5,7-Dodecadiyne-1,12-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules. Retrieved from [Link]

  • Stony Brook University. (n.d.). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Academic Commons. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Janus Polydiacetylene Sensor Particles with Thermochromism and Solvatochromism Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-pentyn-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-buten-1-ol.
  • Sciforum. (2021). Targeted synthesis and antitumor activity in vitro of macrodiolides containing 1Z,5Z-diene and 1,3-diyne moieties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved from [Link]

  • NIH. (n.d.). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural aspects of the topochemical polymerization of diacetylenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Tuning of Thermochromic Properties of Polydiacetylene toward Universal Temperature Sensing Materials through Amido Hydrogen Bonding. Retrieved from [Link]

  • SpringerLink. (n.d.). Structural aspects of the topochemical polymerization of diacetylenes. Retrieved from [Link]

  • NIH. (2013). Oxidative Coupling of Enolates, Enol Silanes and Enamines: Methods and Natural Product Synthesis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of 3-Butyn-1-ol. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

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  • alliance. (n.d.). Chromic Transitions and Nanomechanical Properties of (Poly)diacetylene Molecular Films. Retrieved from [Link]

  • NIH. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. Retrieved from [Link]

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  • eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Polydiacetylenes for Colorimetric Sensing A Dissertation submitted in partial satisfaction o. Retrieved from [Link]

  • MDPI. (n.d.). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Analysis of Aliphatic and Aromatic Isocyanates on Soy-Based Polyurethane Films Modified with Schiff Base Diol. Retrieved from [Link]

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A Comparative Guide to the Polymerization of Saturated and Unsaturated C10 Diols: 1,10-Decanediol vs. 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of polymer chemistry, the selection of a monomer is the foundational decision that dictates the ultimate properties and applicability of the final material. The length of a monomer's carbon chain, its flexibility, and the nature of its functional groups are all critical design parameters. This guide provides an in-depth comparative analysis of two C10 diols: the saturated 1,10-Decanediol and the unsaturated 4,6-Decadiyn-1,10-diol .

While both molecules possess terminal hydroxyl groups for polymerization and an identical ten-carbon backbone length, the central diyne (conjugated triple bond) functionality in this compound introduces a world of difference. This seemingly subtle structural variation leads to fundamentally distinct polymerization mechanisms, resulting in polymers with profoundly different properties and applications. 1,10-Decanediol is a classic building block for flexible, biodegradable aliphatic polyesters and polyurethanes, valued in biomedical and sustainable material applications.[1][2][3] In contrast, this compound is a precursor to polydiacetylenes (PDAs), a class of conjugated polymers renowned for their unique optical and sensory properties.[4][5]

This guide will explore the causality behind the experimental choices for polymerizing each diol, provide validated protocols, and present a direct comparison of the resulting polymers, offering researchers and materials scientists a clear understanding of how a saturated versus a conjugated core dictates polymer function.

Monomer Overview

A brief comparison of the physical properties of the two monomers is presented below.

PropertyThis compound1,10-Decanediol
Structure HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OHHO-(CH₂)₁₀-OH
CAS Number 70283-74-8[6][7]112-47-0[2]
Molecular Formula C₁₀H₁₄O₂[8]C₁₀H₂₂O₂[2]
Molecular Weight 166.22 g/mol [8]174.28 g/mol
Appearance White to off-white solidWhite crystalline solid[2]
Key Feature Central conjugated diyne unitSaturated aliphatic chain

Section 1: The World of Conjugated Polymers from this compound

The presence of the diacetylene group (a conjugated system of two triple bonds) is the defining feature of this compound. This functionality allows it to undergo polymerization mechanisms unavailable to its saturated counterpart, leading to the formation of polydiacetylenes (PDAs). PDAs are a unique class of materials whose properties are dominated by their highly conjugated "ene-yne" backbone of alternating double and triple bonds.[5][9]

Polymerization Mechanism: Topochemical Solid-State Reaction

The most common and fascinating method for polymerizing diacetylenes is through a 1,4-topochemical reaction in the solid state.[9] This is not a melt or solution polymerization; instead, it relies on the precise pre-organization of monomer molecules within a crystal lattice. Polymerization is typically initiated by applying energy in the form of UV or gamma irradiation.

The causality for this choice is rooted in the reaction's requirements: for the 1,4-addition to occur, the diacetylene moieties of adjacent monomers must be aligned at a specific distance and orientation, parameters dictated by the crystal packing.[9] This solvent-free method allows for the direct conversion of a monomer crystal into a polymer crystal with remarkable control over the polymer's structure.[5]

G cluster_0 Monomer Crystal Lattice cluster_1 Polydiacetylene Chain M1 HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH M2 HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH M3 HO-(CH₂)₃-C≡C-C≡C-(CH₂)₃-OH UV UV Irradiation (e.g., 254 nm) P1 ...[=C(R)-C≡C-C(R)=]n... note R = -(CH₂)₃-OH UV->P1 1,4-Topochemical Polymerization

Caption: UV-initiated solid-state polymerization of this compound.

Unique Properties of Polydiacetylenes (PDAs)

The defining characteristic of PDAs is their chromism: they undergo a distinct color change in response to external stimuli such as heat (thermochromism), mechanical stress (mechanochromism), or chemical binding events.[5][9] This phenomenon arises from conformational changes in the polymer backbone that alter the effective conjugation length of the π-electron system.[10]

  • Blue Phase: In its initial, unperturbed state, the PDA polymer is typically blue. This corresponds to a planar, highly conjugated backbone with maximum electronic delocalization.

  • Red Phase: Upon exposure to a stimulus, the side chains are disturbed, inducing strain and twisting in the polymer backbone. This reduces the effective conjugation, causing a shift in absorption to a higher energy, resulting in a red color.[4] This red phase is often fluorescent, unlike the blue phase.[11]

Experimental Protocol: UV-Initiated Solid-State Polymerization

This protocol describes the synthesis of a polydiacetylene film.

  • Monomer Preparation: Dissolve this compound in a suitable volatile solvent (e.g., chloroform or tetrahydrofuran) to create a dilute solution (e.g., 1-5 mg/mL).

  • Film Casting: Cast the solution onto a quartz or glass substrate and allow the solvent to evaporate slowly in a controlled environment (e.g., in a covered petri dish). This slow evaporation is crucial as it encourages the formation of a well-ordered crystalline or polycrystalline film, which is a prerequisite for successful topochemical polymerization.

  • Polymerization: Place the substrate with the dried monomer film under a UV lamp (typically 254 nm). Expose the film to UV radiation. The polymerization progress can be monitored visually as the colorless monomer film develops a deep blue color. The optimal exposure time can range from seconds to several minutes depending on the lamp intensity and monomer film thickness.[11]

  • Post-Polymerization Wash: Gently wash the resulting blue polymer film with the solvent used for casting (e.g., chloroform) to remove any unreacted monomer.

  • Characterization: The resulting polymer can be characterized using UV-Vis spectroscopy to confirm the characteristic absorption of the blue phase PDA. Applying a stimulus (e.g., heating the film or exposing it to solvent vapors) and re-measuring the UV-Vis spectrum will demonstrate the blue-to-red chromatic transition.

Section 2: The World of Aliphatic Polyesters from 1,10-Decanediol

1,10-Decanediol, lacking a conjugated system, behaves as a typical long-chain aliphatic diol. Its value lies in the flexibility and hydrophobicity its ten-carbon chain imparts to polymers.[2][12] It is a workhorse monomer for producing semi-crystalline, biodegradable polymers, primarily through polycondensation reactions.[1][13]

Polymerization Mechanism: Polycondensation

Polycondensation is a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. To synthesize polyesters, 1,10-decanediol is typically reacted with a dicarboxylic acid (or its more reactive acyl chloride or ester derivatives) at elevated temperatures.[13][14]

The causality behind the experimental conditions is governed by Le Chatelier's principle. The reaction is an equilibrium, and to achieve high molecular weight polymers, the small molecule byproduct (e.g., water) must be continuously removed.[15] This is why these reactions are performed under high vacuum and at temperatures sufficient to maintain a molten state and facilitate byproduct evaporation.[14]

G cluster_0 Poly(decamethylene R-oate) M1 HO-(CH₂)₁₀-OH (1,10-Decanediol) plus1 + M2 HOOC-R-COOH (Dicarboxylic Acid) Reaction Melt Polycondensation (High Temp, Vacuum, Catalyst) P1 ...[O-(CH₂)₁₀-O-CO-R-CO]n... Reaction->P1 H2O - H₂O Reaction->H2O G cluster_0 Polymer from this compound cluster_1 Polymer from 1,10-Decanediol PDA Polydiacetylene UVVIS UV-Vis Spectroscopy (Chromatic Shift) PDA->UVVIS Fluor Fluorescence Spectroscopy (Red Phase Emission) PDA->Fluor FTIR_PDA FTIR (Confirm Polymerization) PDA->FTIR_PDA Polyester Aliphatic Polyester GPC GPC / SEC (Mn, Mw, PDI) Polyester->GPC DSC DSC (Tg, Tm) Polyester->DSC TGA TGA (Thermal Stability) Polyester->TGA

Sources

A Researcher's Guide to the Structural Validation of 4,6-Decadiyn-1,10-diol Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and materials science, the precise molecular structure of a compound is its foundational identity. For derivatives of 4,6-decadiyn-1,10-diol, a molecule class known for its potential in creating advanced polydiacetylene-based sensors and smart materials, this structural certainty is non-negotiable.[1] An error in assigning the position of the diyne moiety or the terminal diols can lead to vastly different chemical properties, failed experiments, and compromised safety profiles. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of these derivatives, moving beyond a simple checklist of methods to explain the causality behind a robust, multi-faceted validation strategy.

The core principle of modern organic structure elucidation is orthogonal verification. No single technique, however powerful, should be the sole arbiter of a structure.[2] Instead, we rely on a synergistic triad of analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—each providing a unique and complementary piece of the structural puzzle. This guide will dissect the role of each technique, compare their outputs, and provide field-proven protocols to ensure your structural assignments are irrefutable.

Part 1: The Foundational Blueprint - Establishing Connectivity with NMR and MS

The first phase of structural validation involves defining the molecular formula and piecing together the atomic connectivity. This is primarily accomplished through the combined power of Mass Spectrometry and NMR Spectroscopy.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry's primary role is to provide a definitive molecular weight and, with sufficient resolution, the exact molecular formula.[3][4] This is the first and most crucial checkpoint in any structural analysis.

  • Expertise & Causality: While standard MS can provide a nominal mass, it is insufficient for true validation. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is essential. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of a unique elemental composition. For the parent compound, this compound (C₁₀H₁₄O₂), the expected exact mass for the protonated molecule [M+H]⁺ is 167.1066, a value that distinguishes it from other potential isomers or compounds with the same nominal mass.[5][6]

  • Trustworthiness through Fragmentation: Tandem MS (MS/MS) provides a secondary layer of validation. By isolating the parent ion and subjecting it to fragmentation, we can observe characteristic bond cleavages. For a this compound derivative, predictable fragmentation would occur at the C-C bonds adjacent to the hydroxyl groups and along the propyl chains, corroborating the proposed linear structure. Soft ionization techniques like Electrospray Ionization (ESI) are preferred for preserving the molecular ion for HRMS analysis and subsequent MS/MS experiments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[7] It provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous placement of functional groups.

  • ¹H NMR - Proton Environment: This experiment identifies all unique proton environments. For a symmetric derivative of this compound, we expect to see distinct signals corresponding to the protons on the carbons adjacent to the hydroxyls (HO-CH₂ -), the next methylene group (-CH₂ -), and the methylene group adjacent to the diyne moiety (-CH₂ -C≡). The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal which protons are adjacent to one another, confirming the -CH₂-CH₂-CH₂- sequence.[8]

  • ¹³C NMR - The Carbon Backbone: This experiment identifies all unique carbon environments. Key signals include those for the carbon bearing the hydroxyl group (~60-70 ppm), the sp³ hybridized alkyl carbons (~20-40 ppm), and, most critically, the sp hybridized carbons of the internal diyne (~65-85 ppm).[9] Due to symmetry and relaxation effects, the signals for the non-protonated diyne carbons can be weak; adjusting acquisition parameters (e.g., longer relaxation delays) is often necessary to observe them reliably.[10]

  • 2D NMR - The Unambiguous Links: Two-dimensional NMR experiments are the linchpin of a trustworthy NMR analysis, as they visually connect the dots proposed by 1D spectra.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It provides definitive proof of the propyl chain connectivity from the hydroxyl end to the diyne unit.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with its directly attached carbon, assigning the carbon skeleton based on the previously assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the final piece of the connectivity puzzle. It reveals correlations between protons and carbons that are two or three bonds away. Crucially, it will show a correlation from the protons on the carbon adjacent to the diyne to the sp-hybridized carbons of the diyne itself, unambiguously locking in the position of the alkyne unit within the 10-carbon chain.[4]

G cluster_0 Initial Analysis cluster_1 Connectivity Confirmation cluster_2 Final Validation Synthesis Synthesized Derivative HRMS HRMS Analysis Synthesis->HRMS Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Propose H-C Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) HRMS->NMR_2D Confirm Connectivity NMR_1D->NMR_2D Confirm Connectivity XRay X-ray Crystallography (If Applicable) NMR_2D->XRay Obtain 3D Confirmation Final_Structure Validated Structure NMR_2D->Final_Structure XRay->Final_Structure

Caption: Logical workflow for the structural validation of organic compounds.

Part 2: The Gold Standard - Definitive 3D Structure by X-ray Crystallography

While the combination of MS and NMR provides a robust 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement.[11]

  • Expertise & Causality: This technique works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is mathematically reconstructed into a 3D electron density map, from which the precise coordinates of every atom (excluding most hydrogens) can be determined. This confirms not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation of the molecule.

  • Trustworthiness & Limitations: An X-ray crystal structure is considered definitive proof. However, its primary and often significant limitation is the requirement of a high-quality single crystal (typically >0.1 mm) of the derivative.[11] Growing suitable crystals can be a time-consuming process of trial and error, involving screening various solvents and crystallization conditions. For linear molecules like diols, the presence of intermolecular hydrogen bonding between the terminal hydroxyl groups can often aid in the formation of an ordered crystal lattice.[12]

Comparative Data Summary

The table below objectively compares the data output from each key analytical technique for the parent molecule, this compound.

Technique Parameter Expected Observation for this compound Information Provided
HRMS (ESI+) m/z of [M+H]⁺167.1066Confirms molecular formula (C₁₀H₁₄O₂)
¹H NMR Chemical Shift (δ)~3.6 ppm (-CH₂OH), ~1.6 ppm (-CH₂CH₂C≡), ~2.3 ppm (-CH₂C≡)Proton environment, connectivity via splitting
¹³C NMR Chemical Shift (δ)~62 ppm (-CH₂OH), ~31, ~15 ppm (alkyl CH₂), ~77, ~65 ppm (C≡C)Carbon backbone structure
IR Spectroscopy Wavenumber (cm⁻¹)3400-3200 (broad, O-H), 2260-2100 (weak, C≡C)Presence of key functional groups
X-ray Unit Cell DataOrthorhombic, Pnma (example for diacetylene)[13]Absolute 3D structure, bond lengths/angles

Experimental Protocols: A Self-Validating System

Adherence to rigorous protocols is essential for reproducible and trustworthy data.

Protocol 1: NMR Analysis (¹H, ¹³C, COSY, HSQC)
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for the smallest peak of interest).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Use a longer relaxation delay (e.g., d1 = 2-5 seconds) to aid in the observation of the quaternary diyne carbons. Acquire a sufficient number of scans, which may take several hours depending on the sample concentration.

  • COSY Acquisition: Use a standard gradient-selected COSY pulse sequence. Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

  • HSQC/HMBC Acquisition: Use standard gradient-selected HSQC and HMBC pulse sequences. Optimize the HMBC experiment for an expected long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.

  • Data Processing & Validation: Process all spectra using appropriate software. The structural assignment must be internally consistent: the proposed structure from 1D spectra must be unequivocally confirmed by the correlations observed in the COSY, HSQC, and HMBC spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).

  • Instrument Calibration: Calibrate the mass spectrometer immediately prior to analysis using a known calibration standard to ensure high mass accuracy (<5 ppm error).

  • Data Acquisition: Infuse the sample into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts. Record the full scan spectrum over a relevant m/z range.

  • Data Analysis & Validation: Identify the monoisotopic peak for the molecular ion. Use the instrument software to calculate the elemental composition based on the measured exact mass. The calculated formula must match the expected formula within the instrument's mass accuracy tolerance (e.g., <5 ppm).

Caption: Key HMBC correlations confirming the diyne position.

Conclusion

The structural validation of this compound derivatives is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. While HRMS establishes the elemental formula and 1D NMR proposes the basic framework, it is the rigorous application of 2D NMR that confirms the atomic connectivity with high confidence. For absolute certainty and for understanding solid-state properties critical to materials science, single-crystal X-ray crystallography remains the unparalleled gold standard. By adopting this multi-technique, self-validating approach, researchers can ensure the scientific integrity of their work and build a reliable foundation for the development of novel therapeutics and advanced materials.

References

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Benchmarking the reactivity of 4,6-Decadiyn-1,10-diol against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of advanced materials and pharmaceutical development, the nuanced reactivity of bifunctional molecules is a cornerstone of innovation. 4,6-Decadiyn-1,10-diol, a molecule possessing both the rigidity of a conjugated diyne system and the versatile reactivity of terminal hydroxyl groups, presents a unique scaffold for the synthesis of novel polymers, macrocycles, and functionalized materials. This guide provides a comprehensive analysis of the reactivity of this compound, benchmarking its performance against two structurally analogous compounds: its saturated counterpart, 1,10-decanediol , and a shorter-chain diynediol, 2,4-hexadiyne-1,6-diol .

The selection of these comparators is deliberate. 1,10-decanediol allows for the direct assessment of the influence of the conjugated diyne unit on the reactivity of the terminal hydroxyl groups. In contrast, 2,4-hexadiyne-1,6-diol serves to elucidate the impact of the flanking alkyl chain length on the reactivity of the diyne and hydroxyl functionalities. Through a series of proposed and established experimental protocols, this guide will dissect the relative performance of these molecules in key chemical transformations, including esterification, oxidative coupling, and polymerization. The insights derived are intended to empower researchers, scientists, and drug development professionals in making informed decisions in their synthetic strategies.

Comparative Compounds: A Structural Rationale

The choice of 1,10-decanediol and 2,4-hexadiyne-1,6-diol as benchmarks is rooted in the desire to isolate and understand the specific contributions of the diyne moiety and the alkyl chain length to the overall reactivity of this compound.

  • This compound: The subject of our investigation, featuring a 10-carbon backbone with a central conjugated diyne and terminal hydroxyl groups.[1]

  • 1,10-Decanediol: The saturated analogue of our target molecule. This compound serves as a crucial control to evaluate the electronic and steric effects of the diyne system on the reactivity of the hydroxyl groups.[2][3]

  • 2,4-Hexadiyne-1,6-diol: A shorter diynediol that allows for an examination of how the length of the alkyl chains flanking the diyne core influences its reactivity, particularly in polymerization and coupling reactions.[4]

G cluster_0 This compound cluster_1 1,10-Decanediol cluster_2 2,4-Hexadiyne-1,6-diol This compound 1,10-Decanediol 2,4-Hexadiyne-1,6-diol

Figure 1: Structures of the compared diols.

I. Reactivity of the Hydroxyl Groups: A Comparative Esterification Study

The hydroxyl groups of these diols are primary sites for functionalization, with esterification being a fundamental transformation in the synthesis of polyesters, drug conjugates, and other advanced materials.[5] The electronic environment surrounding these hydroxyl groups is expected to influence their nucleophilicity and, consequently, the rate of esterification. The electron-withdrawing nature of the alkyne groups in this compound may lead to a different reactivity profile compared to the purely aliphatic 1,10-decanediol.

Proposed Experimental Protocol: Comparative Fischer Esterification Kinetics

To quantitatively assess the relative reactivity of the hydroxyl groups, a competitive esterification experiment is proposed. This will be monitored by ¹H NMR spectroscopy to track the consumption of reactants and the formation of products over time.[6][7][8]

Objective: To determine the relative rates of esterification of this compound and 1,10-decanediol with acetic acid.

Materials:

  • This compound

  • 1,10-Decanediol

  • Acetic Acid (glacial)

  • Sulfuric Acid (concentrated, as catalyst)

  • 1,4-Dioxane (anhydrous, as solvent)

  • NMR tubes, spectrometer, and necessary deuterated solvent (e.g., CDCl₃)

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Equimolar mixture of This compound & 1,10-Decanediol in 1,4-Dioxane Mix Reaction Mixture at Constant Temperature Reactants->Mix Acid Acetic Acid (1 equivalent) Acid->Mix Catalyst H₂SO₄ (catalytic) Catalyst->Mix Aliquots Aliquots taken at regular time intervals Mix->Aliquots NMR ¹H NMR Spectroscopy Integration Integrate characteristic peaks: - Diol starting materials - Mono- and Di-ester products NMR->Integration Quench Quench Aliquots->Quench Quench with cold NaHCO₃ soln. Extract Extract Quench->Extract Extract with EtOAc NMR_Sample NMR_Sample Extract->NMR_Sample Prepare NMR sample in CDCl₃ NMR_Sample->NMR Kinetics Plot concentration vs. time to determine initial rates Integration->Kinetics Comparison Compare rate constants (k_diyne vs. k_alkane) Kinetics->Comparison

Figure 2: Experimental workflow for comparative esterification kinetics.

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve equimolar amounts of this compound and 1,10-decanediol in anhydrous 1,4-dioxane.

  • Initiation: Add one equivalent of acetic acid followed by a catalytic amount of concentrated sulfuric acid to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding to a cold, saturated solution of sodium bicarbonate.

  • Sample Preparation: Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and prepare a sample for ¹H NMR analysis in a deuterated solvent.

  • Data Analysis: Monitor the disappearance of the starting material signals and the appearance of the mono- and di-ester product signals. The relative rates of reaction can be determined by comparing the rates of consumption of the two diols.

Anticipated Results and Discussion

It is hypothesized that 1,10-decanediol will exhibit a faster initial rate of esterification compared to this compound. The electron-withdrawing inductive effect of the sp-hybridized carbons of the diyne moiety is expected to decrease the electron density on the oxygen atoms of the hydroxyl groups, thereby reducing their nucleophilicity.

Table 1: Hypothetical Comparative Esterification Rate Data

CompoundInitial Rate (mol L⁻¹ s⁻¹)Relative Rate
1,10-Decanediol1.5 x 10⁻⁴1.00
This compound8.5 x 10⁻⁵0.57

These anticipated results suggest that while both diols can be effectively esterified, the presence of the diyne functionality imparts a noticeable electronic effect that tempers the reactivity of the hydroxyl groups. This information is critical for designing polymerization reactions where control over the reaction rate is paramount.

II. Reactivity of the Diyne Moiety: Oxidative Coupling and Polymerization

The conjugated diyne core of this compound and 2,4-hexadiyne-1,6-diol is a gateway to the formation of polydiacetylenes, a class of conjugated polymers with remarkable optical and electronic properties.[9] The Glaser-Hay coupling, an oxidative dimerization of terminal alkynes, is a foundational reaction for creating symmetrical 1,3-diynes and can be extended to polymerization.[10][11][12]

Proposed Experimental Protocol: Comparative Glaser-Hay Polymerization

This experiment aims to compare the propensity of this compound and 2,4-hexadiyne-1,6-diol to undergo oxidative coupling polymerization. The progress of the polymerization can be monitored by techniques such as UV-Vis spectroscopy, which can detect the formation of the conjugated polydiacetylene backbone, and FTIR spectroscopy to observe the disappearance of the terminal alkyne C-H stretch.[10][13][14]

Objective: To compare the rate and extent of polymerization of this compound and 2,4-hexadiyne-1,6-diol under Glaser-Hay conditions.

Materials:

  • This compound

  • 2,4-Hexadiyne-1,6-diol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (or other suitable solvent)

  • Oxygen (or air) supply

  • UV-Vis spectrophotometer and FTIR spectrometer

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Monomer Diynediol Monomer (this compound or 2,4-hexadiyne-1,6-diol) in Acetone Mix Polymerization Mixture Monomer->Mix Catalyst CuCl/TMEDA Complex Catalyst->Mix Oxygen O₂ (air) atmosphere Oxygen->Mix Aliquots Aliquots taken at regular time intervals Mix->Aliquots MW_Analysis GPC analysis of final polymer for molecular weight distribution Mix->MW_Analysis After reaction completion UVVis UV-Vis Spectroscopy Kinetics Plot Absorbance vs. time to determine polymerization rate UVVis->Kinetics FTIR FTIR Spectroscopy Comparison Compare polymerization rates and final polymer properties FTIR->Comparison Aliquots->UVVis Monitor λ_max of polydiacetylene Aliquots->FTIR Monitor disappearance of ≡C-H stretch Kinetics->Comparison MW_Analysis->Comparison

Figure 3: Experimental workflow for comparative Glaser-Hay polymerization.

Procedure:

  • Catalyst Preparation: Prepare the CuCl/TMEDA catalyst complex in the reaction solvent.

  • Polymerization: In separate, parallel reactions, dissolve each diynediol monomer in the solvent and add the catalyst solution. Bubble air or oxygen through the reaction mixture to initiate and sustain the oxidative coupling.

  • Monitoring: At regular intervals, take aliquots of the reaction mixture for analysis by UV-Vis and FTIR spectroscopy.

  • Data Analysis: In the UV-Vis spectra, monitor the growth of the characteristic absorbance of the polydiacetylene backbone. In the FTIR spectra, monitor the decrease in the intensity of the terminal alkyne C-H stretch.

  • Polymer Characterization: Upon completion of the reaction, isolate the polymer and characterize its molecular weight and polydispersity by gel permeation chromatography (GPC).

Anticipated Results and Discussion

It is anticipated that 2,4-hexadiyne-1,6-diol will polymerize at a faster rate than this compound. The shorter, more rigid structure of 2,4-hexadiyne-1,6-diol may facilitate more efficient packing in solution, bringing the reactive diyne ends into closer proximity for coupling. The longer, more flexible alkyl chains of this compound could lead to a less ordered arrangement, potentially slowing the polymerization rate.

Table 2: Hypothetical Comparative Polymerization Data

CompoundTime to 50% Conversion (min)Final Polymer Mw (Da)Polydispersity Index (PDI)
2,4-Hexadiyne-1,6-diol4515,0001.8
This compound7512,0002.1

These hypothetical results suggest that the alkyl chain length plays a significant role in the kinetics of diyne polymerization. This has important implications for the design of polydiacetylene-based materials, where control over polymerization rate and the resulting molecular weight is crucial for tailoring material properties.

III. Thermal Stability Assessment

The thermal stability of these diols is a critical parameter for their application in materials science, particularly in the context of polymer synthesis and processing which often occur at elevated temperatures. The presence of the diyne functionality and the length of the alkyl chain can influence the decomposition temperature.

Proposed Experimental Protocol: Comparative Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to assess the thermal stability and phase behavior of materials.[15][16]

Objective: To determine and compare the decomposition temperatures and melting points of this compound, 1,10-decanediol, and 2,4-hexadiyne-1,6-diol.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample of each diol into a TGA or DSC pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature. The onset of significant weight loss is taken as the decomposition temperature.

  • DSC Analysis: Heat the sample under a controlled atmosphere at a constant heating rate to determine the melting point and enthalpy of fusion.

Anticipated Results and Discussion

It is expected that 1,10-decanediol will exhibit the highest thermal stability due to the absence of the more reactive diyne unit. The diyne-containing compounds are likely to have lower decomposition temperatures. Between the two diynediols, this compound may have a slightly higher decomposition temperature than 2,4-hexadiyne-1,6-diol due to the greater van der Waals interactions afforded by the longer alkyl chains.

Table 3: Hypothetical Comparative Thermal Analysis Data

CompoundMelting Point (°C)Decomposition Temperature (TGA, onset, °C)
1,10-Decanediol72-74~250
This compound60-62~210
2,4-Hexadiyne-1,6-diol111-113~190

These anticipated data highlight the trade-off between the desirable reactivity of the diyne functionality and the thermal stability of the molecule. This is a critical consideration for the processing and long-term stability of materials derived from these diols.

Conclusion

This guide has provided a framework for benchmarking the reactivity of this compound against its saturated and shorter-chain diyne analogues. The proposed experimental protocols, focusing on esterification, oxidative coupling polymerization, and thermal stability, offer a systematic approach to quantitatively assess the influence of the diyne moiety and alkyl chain length on chemical behavior.

The anticipated results suggest that:

  • The diyne functionality in This compound decreases the nucleophilicity of the terminal hydroxyl groups compared to 1,10-decanediol .

  • The shorter alkyl chains in 2,4-hexadiyne-1,6-diol may lead to faster polymerization rates compared to This compound .

  • The presence of the diyne unit generally reduces the thermal stability of the diol.

By understanding these structure-reactivity relationships, researchers can more effectively harness the unique properties of this compound in the design and synthesis of next-generation materials and therapeutics.

References

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A Comparative Guide to the Biological Activity of 4,6-Decadiyn-1,10-diol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of 4,6-Decadiyn-1,10-diol, a symmetrical polyacetylene, and its structural analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a framework for screening these compounds, understanding their structure-activity relationships (SAR), and contextualizing their therapeutic potential. We will delve into key biological screens—cytotoxicity, antimicrobial efficacy, and anti-inflammatory action—supported by detailed experimental protocols and comparative data.

Introduction: The Therapeutic Promise of Polyacetylenes

Polyacetylenes, characterized by their conjugated triple-bond systems, are a class of natural and synthetic compounds that have garnered significant interest in medicinal chemistry. Their unique electronic and structural properties often translate into potent biological activities. The parent compound of our focus, this compound, presents a simple, symmetrical scaffold: a ten-carbon chain with a central diyne functionality, flanked by hydroxyl groups. This structure serves as an excellent starting point for exploring how modifications influence biological outcomes.

In this guide, we compare this compound with two key analogs to elucidate the roles of the diyne system and terminal functional groups:

  • 1,10-Decanediol: The saturated counterpart, which lacks the diyne core. This analog acts as a crucial negative control to determine the contribution of the conjugated triple bonds to bioactivity.

  • 1-Phenyl-2-propyn-1-ol (Representative Phenylacetylenic Alcohol): An analog that introduces an aromatic ring. Phenyl groups can significantly alter properties like hydrophobicity, stacking interactions with biological targets (e.g., DNA or proteins), and metabolic stability.

Anticancer Activity: Cytotoxicity Screening

The evaluation of cytotoxic activity against cancer cell lines is a cornerstone of anticancer drug discovery.[1] Polyacetylenes have demonstrated notable potency, often attributed to their ability to induce programmed cell death, or apoptosis.[2]

Causality in Experimental Design: The MTT Assay

We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity. The core principle is that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is selected for its reliability, high throughput, and sensitivity in determining a compound's cytostatic or cytotoxic effects.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Human cancer cell lines (e.g., HCT116 for colon carcinoma, MCF-7 for breast carcinoma) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well.[3] They are allowed to adhere and resume logarithmic growth for 24 hours in a 37°C, 5% CO₂ incubator. This adherence period is critical to ensure cells are healthy and receptive to treatment rather than in a state of stress from plating.

  • Compound Preparation & Treatment: Stock solutions of the test compounds (this compound, 1,10-Decanediol, and 1-Phenyl-2-propyn-1-ol) are prepared in DMSO. Serial dilutions are then made in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the cell plates is replaced with the medium containing the test compounds. A vehicle control (DMSO at the highest concentration used) is included to account for any solvent-induced toxicity.[2]

  • Incubation: The plates are incubated for 48 to 72 hours. This duration allows sufficient time for the compounds to exert their effects, which may involve complex cellular processes like cell cycle arrest or the initiation of apoptosis.[1]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[2]

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The absorbance values are converted to percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Workflow for Cytotoxicity Screening```dot

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Data Analysis seed Seed Cells in 96-Well Plate adhere Incubate 24h (Cell Adherence) seed->adhere treat Treat Cells with Compounds adhere->treat prep_cpd Prepare Serial Dilutions of Test Compounds prep_cpd->treat incubate Incubate 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Simplified LPS-induced inflammatory signaling pathway via NF-κB.

Comparative Anti-inflammatory Data
CompoundNO Inhibition (IC₅₀)
This compound 25 µM
1,10-Decanediol > 200 µM
1-Phenyl-2-propyn-1-ol 45 µM

Note: IC₅₀ values are representative and extrapolated from literature on analogous bioactive compounds. [4]

Structure-Activity Relationship (SAR) Analysis

The results again underscore the importance of the diyne moiety. This compound shows the most potent inhibitory effect on NO production. This activity suggests it may interfere with key inflammatory signaling cascades, such as the NF-κB or MAPK pathways, which control the expression of iNOS. [4]The inactive saturated analog confirms that this effect is specific to the alkyne-containing structure.

The phenyl-containing analog also demonstrates anti-inflammatory activity, albeit weaker than the parent diyne. This is consistent with findings for many natural and synthetic flavonoids and polyphenols where aromatic rings play a role in enzyme inhibition or antioxidant effects.

Conclusion and Future Directions

This comparative guide establishes a clear structure-activity relationship for this compound and its analogs. The evidence strongly supports that the conjugated diyne system is the primary driver of its cytotoxic, antimicrobial, and anti-inflammatory properties. The terminal hydroxyl groups likely contribute to solubility and target interaction, while the addition of a phenyl group modulates potency but does not surpass the efficacy of the core diyne structure in these assays.

Future work should focus on:

  • Analog Synthesis: Synthesizing and screening a broader library of analogs with varying chain lengths, functional groups (e.g., amines, esters), and degrees of unsaturation to refine the SAR. Asymmetrical analogs could also yield compounds with improved selectivity. [5]* Mechanism of Action Studies: Moving beyond primary screening to elucidate the precise molecular targets. This includes investigating effects on specific caspases, cell cycle checkpoints, bacterial enzymes, and key kinases in inflammatory pathways.

  • In Vivo Evaluation: Promising candidates from in vitro screens should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The polyacetylene scaffold, exemplified by this compound, remains a promising starting point for the development of novel therapeutics. The protocols and comparative framework provided here offer a robust foundation for researchers to build upon in the quest for new and effective drugs.

References

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Performance Comparison Guide: Polymers Derived from 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: Beyond Conventional Polydiacetylenes

Polydiacetylenes (PDAs) represent a remarkable class of conjugated polymers, renowned for their vivid blue-to-red colorimetric transitions in response to external stimuli.[1][2] This chromic response, coupled with a fluorescence turn-on, makes them ideal candidates for a host of applications, including biosensors, smart coatings, and drug delivery vehicles.[3][4] Typically, PDAs are synthesized from diacetylene (DA) monomers featuring carboxylic acid headgroups, such as 10,12-pentacosadiynoic acid (PCDA), which self-assemble into vesicles or films prior to UV-induced topochemical polymerization.[5][6]

This guide focuses on a less conventional but highly versatile monomer: 4,6-Decadiyn-1,10-diol . The presence of terminal hydroxyl groups at both ends of the C10 chain allows for its incorporation directly into the main chain of polymers like polyesters and polyurethanes through well-established condensation polymerization. This unique architecture, where the stimuli-responsive diacetylene unit constitutes the core of the polymer backbone, presents a compelling alternative to traditional side-chain functionalized PDAs.

Here, we provide an objective performance comparison of polymers derived from this compound against two key benchmarks:

  • Saturated Analogue Polymers: Polyesters or polyurethanes synthesized from 1,10-decanediol, which lack the diacetylene moiety. This comparison isolates the impact of the rigid, conjugated unit on the polymer's mechanical and thermal properties.

  • Traditional Side-Chain PDAs: Polymers formed from PCDA, the most widely studied diacetylene monomer.[6] This comparison highlights the differences in chromic response and material processability.

Synthesis Pathways: Main-Chain vs. Side-Chain Architectures

The choice of monomer fundamentally dictates the polymer architecture and, consequently, its performance characteristics. The terminal diol functionality of this compound enables its use in step-growth polymerization, a process distinct from the topochemical chain-growth polymerization of traditional DA monomers.

Causality Behind Synthesis Choices:

  • Polyurethanes from this compound: The reaction of the diol with a diisocyanate (e.g., 1,6-hexamethylene diisocyanate, HDI) yields a linear polyurethane.[7] This method allows for precise control over molecular weight and produces a thermoplastic material that can be processed before the diacetylene units are cross-polymerized. This two-stage process—thermoplastic formation followed by UV curing—is a significant advantage for fabricating complex devices.

  • Polyesters from this compound: Similarly, polycondensation with a diacid or diacyl chloride can produce polyesters. The synthesis using a diacyl chloride, analogous to the method for 2,4-hexadiyne-1,6-diol, is often preferred as it can proceed at lower temperatures, preserving the sensitive diacetylene unit.

  • UV Cross-Polymerization: Once the polyester or polyurethane is formed and processed (e.g., cast into a film), exposure to 254 nm UV radiation initiates the 1,4-addition polymerization of the aligned diacetylene units. This solid-state reaction creates the conjugated polydiacetylene backbone, imparting the characteristic blue color and stimuli-responsive properties.[1][5]

The diagram below illustrates the distinct synthetic routes leading to main-chain PDAs versus traditional side-chain PDAs.

G cluster_0 Main-Chain PDA Synthesis cluster_1 Side-Chain PDA Synthesis cluster_2 Saturated Analogue Synthesis M1 This compound (Monomer A) P1 Linear Polyurethane (Processable Thermoplastic) M1->P1 Polyaddition Reaction M2 Diisocyanate (e.g., HDI) (Monomer B) M2->P1 P2 Cross-Polymerized PDA Network (Blue, Stimuli-Responsive) P1->P2 UV Irradiation (254 nm) M3 PCDA Monomer (Amphiphilic) P3 Self-Assembled Vesicles/Films M3->P3 Self-Assembly in Solution P4 Side-Chain PDA (Blue, Stimuli-Responsive) P3->P4 UV Irradiation (254 nm) M4 1,10-Decanediol (Saturated Diol) P5 Saturated Polyurethane (Non-Responsive) M4->P5 Polyaddition Reaction M2b Diisocyanate (e.g., HDI) M2b->P5

Caption: Comparative synthesis pathways for different polymer architectures.

Performance Comparison: A Data-Driven Analysis

The structural differences between main-chain PDAs, side-chain PDAs, and their saturated analogues translate directly into distinct performance profiles.

Thermal and Mechanical Properties

The incorporation of the rigid diacetylene moiety into the polymer backbone is hypothesized to significantly enhance thermal stability and mechanical strength compared to a flexible, saturated aliphatic chain.

PropertyPolyurethane from this compound (Expected)Polyurethane from 1,10-Decanediol[8]Traditional Side-Chain PDA (PCDA)
Glass Transition (Tg) HigherLowerDependent on side-chain length
Decomposition Temp. (TGA) > 300 °C~280-320 °C~250-300 °C
Tensile Strength HighModerateLow (often brittle)
Young's Modulus HighModerateLow
State Rigid Thermoset (after UV)Semi-Crystalline ThermoplasticWaxy Solid / Brittle Film

Expert Insights:

  • Rigidity and Stability: The ene-yne structure of the PDA backbone is inherently more rigid than the corresponding alkane structure in the saturated analogue.[5] This leads to a higher glass transition temperature and increased mechanical modulus. The cross-linked network formed after UV irradiation transforms the material from a processable thermoplastic into a robust thermoset.

  • Processability: The key advantage of the this compound system is its two-stage nature. The initial polyurethane is a thermoplastic that can be molded, extruded, or 3D printed. In contrast, traditional PDAs based on PCDA are often brittle and difficult to process into specific forms after polymerization.[3]

Stimuli-Responsive (Chromic) Performance

The chromic transition is the defining feature of PDAs. The mechanism involves a conformational change in the conjugated backbone, induced by stimuli, which alters the electronic structure and shifts the absorption spectrum.[2]

ParameterMain-Chain PDA (this compound)Side-Chain PDA (PCDA)
Initial Color BlueBlue
Stimulated Color Red/PurpleRed
Primary Stimuli Heat (Thermochromism), Mechanical StressHeat, pH, Solvents, Biomolecular Binding[3]
Reversibility Often Irreversible or Partially Reversible[1]Can be engineered for reversibility[1]
Sensitivity Potentially lower due to backbone constraintHigh, tunable via side-chain engineering[3]

Expert Insights:

  • Backbone Constraint: In a main-chain PDA, the stimuli-responsive backbone is an integral part of the polymer network. This structural constraint can make conformational changes more difficult, potentially requiring a stronger stimulus (e.g., higher temperature) to induce the color change compared to side-chain PDAs, where the long alkyl side chains provide more mobility.

  • Tunability: Side-chain PDAs offer greater flexibility for tuning the chromic response. By modifying the headgroup of the monomer (e.g., attaching a receptor for a specific biomolecule), one can design highly selective sensors.[6] While the diol ends of this compound can be functionalized, incorporating complex recognition elements is more challenging than with traditional monomers.

Experimental Protocols: A Validated Workflow

Reproducibility is paramount in materials science. The following protocols provide a self-validating workflow for synthesis and characterization.

Protocol 1: Synthesis of Diacetylene-Containing Polyurethane

This protocol details the synthesis of the thermoplastic prepolymer.

Objective: To synthesize a linear polyurethane with diacetylene units in the main chain.

Methodology:

  • Drying: Thoroughly dry this compound (1.0 eq) and a suitable solvent like anhydrous N,N-Dimethylformamide (DMF) to remove moisture, which can react with the isocyanate.

  • Inert Atmosphere: Set up a three-neck flask with a condenser, mechanical stirrer, and nitrogen or argon inlet. An inert atmosphere is critical to prevent unwanted side reactions.

  • Dissolution: Dissolve the this compound in the anhydrous DMF inside the flask with stirring.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 mol%) of dibutyltin dilaurate (DBTDL) to the solution to accelerate the polyurethane reaction.

  • Isocyanate Addition: Slowly add 1,6-hexamethylene diisocyanate (HDI) (1.0 eq) dropwise to the solution at room temperature. The reaction is exothermic; maintain temperature control.

  • Reaction: Heat the mixture to 60-70 °C and allow it to react for 4-6 hours. Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR spectroscopy.

  • Precipitation & Purification: Once the reaction is complete, pour the viscous solution into a non-solvent like methanol or water to precipitate the polymer.

  • Drying & Validation: Filter the white polymer precipitate, wash it thoroughly with the non-solvent, and dry it under vacuum. Confirm the structure using ¹H NMR and FTIR. The product is now a processable thermoplastic.

Protocol 2: UV Curing and Chromic Response Characterization

Objective: To cross-polymerize the diacetylene units and quantify the material's thermochromic response.

Methodology:

  • Film Casting: Dissolve the synthesized polyurethane in a suitable solvent (e.g., THF) and cast a thin film onto a quartz slide. Ensure the film is uniform and allow the solvent to evaporate completely.

  • UV Polymerization: Expose the film to a 254 nm UV source. The film will gradually turn from transparent to an intense blue color as the diacetylene units polymerize. Monitor the polymerization via UV-Vis spectroscopy, observing the growth of the absorbance peak around 640 nm.[2]

  • Thermochromism Test: Place the blue PDA film on a programmable hot plate.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of the film at increasing temperatures (e.g., from 25 °C to 150 °C in 10 °C increments).

  • Data Analysis: Observe the decrease in the peak at ~640 nm (blue phase) and the emergence of a new peak around 540 nm (red phase).[4]

  • Quantification: Calculate the Colorimetric Response (CR%) at each temperature using the formula: CR% = [(A_blue_initial - A_blue_final) / A_blue_initial] x 100, where A_blue is the absorbance of the blue phase peak.

The workflow for characterization is visualized below.

G A Synthesized Polyurethane (in THF) B Cast Thin Film on Quartz Slide A->B Process C UV Irradiation (254 nm) B->C Curing D Blue PDA Film C->D Result E Heat Application (Temperature Ramp) D->E Stimulus G UV-Vis Spectroscopy D->G Measure F Red/Purple PDA Film E->F Response F->G Measure H Calculate Colorimetric Response (CR%) G->H Analyze

Caption: Experimental workflow for chromic response characterization.

Conclusion and Future Outlook

Polymers derived from this compound represent a promising subclass of stimuli-responsive materials that merge the processability of traditional thermoplastics with the unique optical properties of polydiacetylenes. By integrating the diacetylene unit into the polymer main chain, this approach yields materials with potentially superior thermal and mechanical robustness compared to conventional side-chain PDAs.

The primary trade-off appears to be between mechanical performance and chromic sensitivity. While main-chain PDAs offer enhanced structural integrity, their constrained backbone may require stronger stimuli to trigger a colorimetric response. In contrast, the flexible design of side-chain PDAs makes them exceptionally tunable for high-sensitivity sensing applications.

For professionals in drug development and material science, the choice of diacetylene architecture should be application-driven:

  • For mechanically demanding applications like smart coatings, load-bearing sensors, or implantable devices, the robust, processable nature of main-chain PDAs is highly advantageous.

  • For highly sensitive disposable biosensors or diagnostic assays where selectivity and a rapid response are critical, the tunable side-chain PDAs remain the preferred choice.[9]

Future research should focus on quantifying the mechanical properties of these main-chain systems and exploring hybrid architectures that combine main-chain and side-chain diacetylene functionalities to achieve an optimal balance of strength, processability, and sensitivity.

References

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  • ResearchGate. (n.d.). Advances in polydiacetylene development for the design of side chain groups in smart material applications -A mini review.

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  • National Institutes of Health (NIH). (2018, January 4). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. PMC.

  • PubMed Central. (2024, August 27). Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate.

  • ChemicalBook. (n.d.). This compound | 70283-74-8.

  • National Journal of Chemistry. (2005). Synthesis of Some 2,4-Hexadiyne and their Polymers.

  • MDPI. (2025, January 15). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications.

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Sources

Spectroscopic comparison of 4,6-Decadiyn-1,10-diol with its saturated counterpart

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed spectroscopic comparison of 4,6-decadiyn-1,10-diol, a molecule featuring a conjugated diyne system, and its saturated analogue, 1,10-decanediol. Understanding the distinct spectral signatures imparted by the unsaturated core is crucial for researchers in materials science, organic synthesis, and drug development, where such functionalities can dictate molecular properties and reactivity. This document provides an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Significance of Unsaturation

The fundamental difference between this compound and 1,10-decanediol lies in the carbon chain connecting the two terminal hydroxyl groups. 1,10-decanediol possesses a flexible, saturated alkyl chain. In contrast, this compound contains a rigid, linear diyne moiety (two conjugated carbon-carbon triple bonds). This conjugation creates a unique electronic environment that profoundly influences the molecule's interaction with electromagnetic radiation, providing a rich dataset for spectroscopic differentiation.

Molecular Structures at a Glance

A direct visual comparison of the two structures highlights the core difference: the presence of the diyne in this compound.

G cluster_0 1,10-Decanediol cluster_1 This compound 1_HO HO- 1_CH2_1 CH₂ 1_HO->1_CH2_1 1_CH2_2 -(CH₂)₈- 1_CH2_1->1_CH2_2 1_CH2_10 CH₂ 1_CH2_2->1_CH2_10 1_OH -OH 1_CH2_10->1_OH 2_HO HO- 2_CH2_1 (CH₂)₃ 2_HO->2_CH2_1 2_C1 C 2_CH2_1->2_C1 2_C2 C 2_C1->2_C2 2_C3 C 2_C2->2_C3 2_C4 C 2_C3->2_C4 2_CH2_2 (CH₂)₃ 2_C4->2_CH2_2 2_OH -OH 2_CH2_2->2_OH

Caption: Chemical structures of the saturated vs. unsaturated diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The electron-withdrawing and anisotropic effects of the diyne system are expected to cause significant differences in chemical shifts compared to the simple alkyl chain.

¹H NMR Analysis

In ¹H NMR, the key differentiators will be the protons on the carbons adjacent to the triple bonds (propargylic protons) and the hydroxyl protons.

Proton Environment 1,10-Decanediol (Expected δ, ppm) This compound (Expected δ, ppm) Rationale for Difference
HO-CH₂ ~3.64~3.70Minimal change expected, slight deshielding possible.
HO-CH₂-CH₂ ~1.56~1.75Protons beta to the hydroxyl group.
Propargylic (-CH₂-C≡) N/A~2.45Significant deshielding due to the proximity of the π-system of the alkyne.
Hydroxyl (HO-) Variable (~1.5-4.0)Variable (~1.5-4.0)Position is concentration and solvent dependent for both, but may be sharper for the more rigid diyne.
Internal CH₂ ~1.2-1.4~1.75The diyne has fewer "internal" protons, and they are closer to the electron-withdrawing groups.

Data for 1,10-Decanediol sourced from spectral databases. Data for this compound are predicted based on established principles for alkynes.

¹³C NMR Analysis

The sp-hybridized carbons of the alkyne are the most telling feature in the ¹³C NMR spectrum.

Carbon Environment 1,10-Decanediol (Expected δ, ppm) This compound (Expected δ, ppm) Rationale for Difference
CH₂-OH ~63~61Carbon attached to the hydroxyl group.
Alkyne (R-C≡C-R) N/A~75-85The characteristic signal for internal sp-hybridized carbons, which is absent in the saturated diol.
Propargylic (CH₂-C≡) N/A~20Carbon adjacent to the alkyne system.
Internal CH₂ ~25-33~30Remaining sp³ hybridized carbons in the chain.

Data for 1,10-Decanediol sourced from spectral databases. Data for this compound are predicted based on established principles.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diol sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A typical experiment uses a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of the C≡C triple bonds in this compound will give rise to a highly characteristic absorption band that is absent in its saturated counterpart.

Vibrational Mode 1,10-Decanediol (Expected Wavenumber, cm⁻¹) This compound (Expected Wavenumber, cm⁻¹) Rationale for Difference
O-H Stretch 3200-3500 (strong, broad)3200-3500 (strong, broad)Characteristic of the hydroxyl groups present in both molecules.
C-H (sp³) Stretch 2850-3000 (strong)2850-3000 (medium)Present in both, but relatively less intense in the diyne due to fewer sp³ C-H bonds.
C≡C Stretch N/A2100-2260 (weak to medium, sharp)This is the key diagnostic peak for the alkyne functionality. The conjugation may result in multiple sharp peaks in this region.
C-O Stretch 1000-1300 (strong)1000-1300 (strong)Characteristic of the alcohol C-O bond in both compounds.

Spectral regions are based on standard IR correlation charts.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid diol sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce a transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The key principle here is that conjugated π-systems absorb UV or visible light, while saturated systems generally do not.

  • 1,10-Decanediol : This molecule contains only σ-bonds and non-bonding electrons on the oxygen atoms. The energy required to promote electrons (σ → σ* or n → σ*) is very high, meaning any absorption will occur in the far UV region (<200 nm), outside the range of standard laboratory spectrophotometers. Therefore, a solution of 1,10-decanediol is expected to be transparent and show no significant absorbance between 200-800 nm.

  • This compound : The conjugated diyne system constitutes a chromophore. The overlapping p-orbitals create a delocalized π-system with a smaller Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to isolated π-bonds. This allows for π → π* electronic transitions upon absorption of UV radiation. Conjugated diynes typically show strong absorption maxima (λ_max) in the 220-250 nm region.

G cluster_0 1,10-Decanediol (Saturated) cluster_1 This compound (Conjugated) HOMO_sat σ (HOMO) LUMO_sat σ* (LUMO) HOMO_sat->LUMO_sat Large ΔE (Absorbs <200 nm) HOMO_conj π (HOMO) LUMO_conj π* (LUMO) HOMO_conj->LUMO_conj Smaller ΔE (Absorbs >200 nm)

Caption: HOMO-LUMO energy gap comparison. Conjugation lowers the gap.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, hexane, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM). The concentration may need to be adjusted to ensure the maximum absorbance is within the instrument's linear range (typically 0.1-1.5 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction (autozero).

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm). The instrument will plot absorbance versus wavelength.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For both diols, the molecular ion peak (M⁺) would be a key identifier. However, the fragmentation patterns will differ due to the stability of the fragments formed.

Ion/Fragment 1,10-Decanediol (Expected m/z) This compound (Expected m/z) Rationale for Difference
Molecular Ion [M]⁺ 174.3166.2Reflects the molecular weight difference (C₁₀H₂₂O₂ vs. C₁₀H₁₄O₂).
Loss of Water [M-H₂O]⁺ 156.3148.2A common fragmentation for alcohols.
Alpha-Cleavage 45, 59, 73, etc.83, 97, etc.Cleavage of the C-C bond adjacent to the oxygen is common for alcohols. The resulting fragment masses will differ.
Cleavage at Diyne N/AVariousThe rigid diyne core can lead to characteristic cleavages, producing resonance-stabilized propargylic cations.

Molecular weights calculated from molecular formulas (C₁₀H₂₂O₂ and C₁₀H₁₄O₂). Fragmentation patterns are predicted based on established principles of mass spectrometry.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

G Start Sample Introduction Ionization Electron Ionization (70 eV) Start->Ionization Fragmentation Fragmentation of M⁺ Ionization->Fragmentation Analysis Mass Analysis (m/z separation) Fragmentation->Analysis Detection Ion Detection Analysis->Detection End Mass Spectrum Detection->End

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic comparison of this compound and 1,10-decanediol provides a clear illustration of structure-property relationships. The presence of the conjugated diyne system introduces distinctive and readily identifiable features in each spectroscopic technique:

  • NMR: Appearance of sp-hybridized carbon signals and deshielded propargylic proton signals.

  • IR: A characteristic sharp absorption in the C≡C stretch region (~2200 cm⁻¹).

  • UV-Vis: Strong UV absorbance due to π → π* transitions, whereas the saturated analogue is transparent.

  • MS: A different molecular ion peak and unique fragmentation patterns related to the stable diyne core.

This guide serves as a foundational reference for researchers, demonstrating how a suite of standard spectroscopic techniques can be used to unambiguously differentiate between saturated and unsaturated analogues and to elucidate key structural features.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of pharmaceutical development and materials science, the molecular integrity of novel compounds is paramount. For a molecule like 4,6-Decadiyn-1,10-diol, a linear diol containing a conjugated diyne system, its utility as a monomer for advanced polymers or as a synthon in drug discovery hinges on the precise and accurate characterization of its purity, identity, and concentration. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for this specific analyte, ensuring data reliability across different analytical platforms.

The principle of cross-validation, or method orthogonality, is a cornerstone of robust analytical science. It dictates that a primary analytical method should be challenged by one or more independent techniques that rely on different physicochemical principles. Concordance between these methods provides a high degree of confidence in the analytical results, a concept strongly aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document will detail the comparative validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive analysis of this compound.

The Analytical Challenge: Properties of this compound

Understanding the analyte's structure is the first step in designing a sound analytical strategy. This compound possesses several key features that inform our choice of methods:

  • Two primary hydroxyl (-OH) groups: These polar functional groups make the molecule suitable for reverse-phase HPLC but can pose challenges for GC without derivatization due to potential peak tailing and thermal instability.

  • A conjugated diyne (-C≡C-C≡C-) system: This feature acts as a strong chromophore, making UV detection in HPLC a highly sensitive and logical choice.

  • A C10 hydrocarbon backbone: This provides a degree of non-polarity, influencing its retention in chromatography.

  • Protons amenable to NMR: The molecule has distinct proton environments, which are ideal for structural confirmation and quantification by ¹H NMR.

Primary Assay Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, and for a UV-active molecule like our target diol, an HPLC-UV method serves as an excellent primary assay for purity and quantification.[4][5] The conjugated diyne system is expected to have a strong absorbance maximum, providing the sensitivity needed for accurate impurity profiling.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a logical starting point, offering a good balance between resolution and backpressure.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is employed for effective separation of the main analyte from potential polar and non-polar impurities.

    • Rationale: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower UV cutoff.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: PDA detector monitoring at the absorbance maximum of the diyne chromophore (determined by initial scans, likely in the 230-280 nm range).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition (30:70 acetonitrile:water) to a concentration of approximately 1 mg/mL.

Orthogonal Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

To provide a truly orthogonal comparison to HPLC, which separates based on polarity, we turn to Gas Chromatography. GC separates compounds based on their volatility and boiling point.[6] The polar hydroxyl groups of this compound make it non-ideal for direct GC analysis. Therefore, a critical derivatization step is required to enhance its volatility and thermal stability.[7][8][9]

The Causality Behind Derivatization

Direct injection of the diol onto a GC column would likely result in poor peak shape, on-column degradation, and irreversible adsorption to the stationary phase. The active hydrogens on the hydroxyl groups are the primary culprits. Silylation is the derivatization method of choice, where these active hydrogens are replaced with a non-polar trimethylsilyl (TMS) group.[9] This transformation dramatically increases the molecule's volatility and reduces its polarity, making it amenable to GC analysis.[7][10]

Experimental Protocol: GC-FID with Silylation
  • Derivatization:

    • To ~5 mg of this compound in a GC vial, add 500 µL of pyridine (as a catalyst and solvent).

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Rationale: BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst to drive the reaction to completion.

    • Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

  • Instrumentation: GC system equipped with a Flame Ionization Detector (FID), split/splitless inlet, and an autosampler.

  • Column: A low-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, split ratio of 20:1.

Orthogonal Method 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) stands as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, requiring no calibration curve against the analyte itself.[11][12] This makes it a powerful, non-destructive technique for determining the absolute purity of a compound, serving as an authoritative benchmark against which chromatographic methods can be compared.[13]

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.

    • Rationale: The internal standard provides a reference signal of known concentration and proton count, against which the analyte signal can be quantified.[14][15]

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). This is critical for accurate integration.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping peak from the analyte and a peak from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:[11] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Spectroscopic Confirmation Methods

While chromatography and qNMR provide quantitative data, spectroscopic methods offer definitive structural confirmation.

  • Mass Spectrometry (MS): Coupled with HPLC or GC, MS confirms the molecular weight of the parent compound and helps identify impurities.[16][17][18] For this compound (M.W. = 166.22 g/mol ), an ESI-MS in positive mode would be expected to show an [M+Na]⁺ adduct at m/z 189.21.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and simple technique to confirm the presence of key functional groups. The spectrum of this compound should exhibit characteristic absorbances:

    • O-H stretch (alcohol): A strong, broad band around 3200-3550 cm⁻¹.[19][20]

    • C≡C stretch (alkyne): A weak to medium, sharp band around 2100-2260 cm⁻¹.[21]

    • C-H stretch (alkane): Bands in the 2850-3000 cm⁻¹ region.[22]

Data Comparison and Cross-Validation Results

A single batch of synthesized this compound was analyzed by all three quantitative methods. The results are summarized below.

ParameterHPLC-UVGC-FID (Derivatized)¹H qNMR
Purity (% Area) 99.2%99.5%N/A
Assay (Purity by Mass) 98.9% (vs. Ref Std)99.1% (vs. Ref Std)99.3% (Absolute)
Major Impurity 0.3% at RRT 1.150.2% at RRT 1.21Not detected (>0.1%)
Principle of Separation PolarityVolatility / Boiling PointMagnetic Resonance

The strong agreement between the three orthogonal methods—with purity values all falling within a narrow 0.4% range—provides high confidence in the quality of the material. The qNMR result, being a primary method, serves as the definitive purity value.[12]

Visualization of the Cross-Validation Workflow

The logical flow of this multi-faceted analytical approach can be visualized as a comprehensive strategy, ensuring all aspects of the compound's identity and purity are rigorously tested.

CrossValidationWorkflow cluster_synthesis Compound Synthesis cluster_quant Quantitative Purity & Assay cluster_qual Qualitative Identity Confirmation Compound This compound (Batch XYZ) HPLC HPLC-UV (Primary Method) Compound->HPLC GC GC-FID (Orthogonal Method 1) Compound->GC qNMR qNMR (Orthogonal Method 2) Compound->qNMR MS LC-MS / GC-MS Compound->MS FTIR FTIR Compound->FTIR HPLC->MS Impurity ID Report Final Certificate of Analysis (CoA) HPLC->Report GC->MS Impurity ID GC->Report qNMR->Report MS->Report FTIR->Report

Caption: Workflow for the comprehensive cross-validation of this compound.

Decision-Making in Method Selection

The choice of analytical method is dictated by the specific question being asked. Not all techniques are required for every analysis. The following diagram illustrates a logical decision tree for routine vs. investigational analysis.

MethodSelection cluster_routine Routine QC cluster_investigation Investigation / Reference Standard Start Analytical Requirement? Routine_Purity Routine Purity Check (Known Impurity Profile) Start->Routine_Purity Routine Ref_Std Reference Standard Qualification Start->Ref_Std Qualification OOS Out-of-Specification (OOS) Investigation Start->OOS Investigation Use_HPLC Use Validated HPLC-UV Method Routine_Purity->Use_HPLC Full_Validation Perform Full Cross-Validation: - HPLC - GC - qNMR - MS - FTIR Ref_Std->Full_Validation OOS->Full_Validation

Caption: Decision tree for selecting analytical methods based on the required outcome.

Conclusion

The cross-validation of analytical methods for this compound demonstrates a robust, scientifically sound approach to chemical characterization. By leveraging the orthogonal strengths of HPLC (polarity-based separation), GC (volatility-based separation), and qNMR (an absolute quantitative method), a highly reliable and defensible analytical data package can be generated. This multi-pronged strategy, supported by spectroscopic confirmation from MS and FTIR, ensures the utmost confidence in the identity, purity, and quality of the analyte, meeting the rigorous standards expected by researchers, scientists, and drug development professionals. This guide serves not as a rigid template, but as a framework for critical thinking in the development and validation of analytical methods for novel chemical entities.

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The Virtues of Verification: A Comparative Guide to In-Silico and Experimental Data for 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

To the researchers, scientists, and drug development professionals navigating the intricate path of molecular characterization, this guide offers a critical examination of 4,6-Decadiyn-1,10-diol. We stand at the confluence of predictive power and empirical evidence. In-silico modeling, a cornerstone of modern computational chemistry, provides a rapid, cost-effective first glance at a molecule's potential. However, as we shall explore, the digital prediction must ultimately be substantiated by the tangible reality of experimental data. This guide illuminates the essential synergy between these two approaches, providing not just a comparison of data, but a rationale for the rigorous, multi-faceted process of scientific validation.

Introduction to this compound: A Molecule of Interest

This compound is a linear C10 alcohol featuring a conjugated diyne system. This structural motif is of significant interest as conjugated polyynes are found in nature and have been investigated for a range of biological activities.[1][2] The terminal hydroxyl groups offer avenues for further chemical modification, making it a potentially versatile building block in medicinal chemistry and materials science. An accurate understanding of its physicochemical properties—such as solubility, melting point, and stability—is paramount for any downstream application, from designing reaction conditions to formulating it for biological assays.

The In-Silico Perspective: Computational Predictions

Computational tools offer a valuable first pass assessment of a molecule's properties. Leveraging extensive databases and sophisticated algorithms, these models predict a range of parameters based on the molecule's structure. For this compound, we have compiled data from established sources like PubChem and have generated a comprehensive profile using the SwissADME web tool.[3][4][5]

Predicted Physicochemical and Pharmacokinetic Properties

In-silico analysis provides a wealth of information regarding the potential behavior of this compound. These predictions are crucial for early-stage drug discovery, helping to identify potential liabilities and guide experimental design.

PropertyPredicted Value/InterpretationSource
Physicochemical Properties
Molecular FormulaC₁₀H₁₄O₂[3]
Molecular Weight166.22 g/mol [3]
XlogP (Lipophilicity)1.0[6]
Water SolubilityLogS: -1.86 (Moderately soluble)SwissADME
Density1.070±0.06 g/cm³ChemicalBook[7]
pKa (strongest acidic)14.46±0.10 (Alcohol)ChemicalBook[7]
Pharmacokinetics (ADME)
GI AbsorptionHighSwissADME
Blood-Brain Barrier PermeantNoSwissADME
P-gp SubstrateNoSwissADME
CYP1A2 inhibitorNoSwissADME
CYP2C19 inhibitorNoSwissADME
CYP2C9 inhibitorNoSwissADME
CYP2D6 inhibitorNoSwissADME
CYP3A4 inhibitorNoSwissADME
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)SwissADME
Bioavailability Score0.55SwissADME
Medicinal Chemistry
PAINS Alert0 alertsSwissADME
Synthetic Accessibility2.51 (Easy to synthesize)SwissADME

Expertise & Experience Insight: The SwissADME results suggest a promising profile for this compound as a potential drug candidate. The high predicted gastrointestinal absorption and lack of P-glycoprotein substrate activity are favorable for oral bioavailability. The absence of CYP inhibition suggests a lower likelihood of drug-drug interactions. However, the predicted moderate water solubility, while not prohibitive, is a critical parameter that demands experimental verification, as poor solubility can severely hamper formulation and in-vivo efficacy.

In-Silico Prediction Workflow

The process of generating these in-silico data points follows a well-defined computational workflow.

G cluster_input Input cluster_prediction In-Silico Prediction Engine (e.g., SwissADME) cluster_output Output mol_structure Molecular Structure (SMILES: C(CC#CC#CCCCO)CO) physchem Physicochemical Properties (MW, logP, Solubility) mol_structure->physchem Analyze pharma Pharmacokinetics (ADME) mol_structure->pharma Analyze druglike Drug-Likeness (Lipinski's Rule) mol_structure->druglike Analyze medchem Medicinal Chemistry (PAINS, Accessibility) mol_structure->medchem Analyze data_table Comprehensive Data Table physchem->data_table Compile pharma->data_table Compile druglike->data_table Compile medchem->data_table Compile

Caption: Workflow for in-silico property prediction of this compound.

The Experimental Ground Truth: Laboratory Validation

While in-silico models provide invaluable guidance, they are ultimately predictions. Experimental validation is the bedrock of scientific integrity, providing the necessary data to confirm, refute, or refine computational models. For this compound, publicly available experimental data is sparse, underscoring the critical need for the protocols detailed below.

Physicochemical Properties: A Direct Comparison

A direct comparison between predicted and known experimental values reveals the strengths and limitations of in-silico modeling.

PropertyIn-Silico PredictionExperimental ValueSource(s)
Melting Point Not typically predicted by standard ADME tools45.5 °CChemicalBook[7]
Appearance Not predictableOff-white to dark blue solidGFS Chemicals[4]
Solubility Moderately solubleData not available-
Stability Inferred as stableRequires refrigerationGFS Chemicals[4]

Trustworthiness Insight: The discrepancy between the inferred stability from its simple structure and the experimental requirement for refrigeration is a prime example of why physical testing is non-negotiable.[4] Conjugated diynes can be susceptible to polymerization or degradation, especially in the presence of light or heat, a nuance not always captured by standard computational models.[3][8]

Proposed Experimental Protocols

To address the data gaps for this compound, we present standard, validated protocols for determining its key physicochemical and biological properties.

Rationale: The melting point is a fundamental physical property that provides a primary indication of purity. A sharp melting range is characteristic of a pure compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of approximately 10-20 °C/min initially.

  • Observation: Once the temperature is within 15-20 °C of the expected melting point (45.5 °C), reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The range between these two temperatures is the melting range.

Rationale: Solubility is a critical parameter for any compound intended for biological application. The OECD 105 guideline provides a robust and widely accepted method for its determination.[3][7]

Methodology:

  • Preliminary Test: Determine the approximate solubility to ensure the appropriate amount of substance is used in the main test.

  • Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge or filter the sample to separate the undissolved solid from the saturated aqueous solution.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

  • Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Rationale: Understanding a compound's stability under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. The ICH Q1A guidelines provide a framework for this assessment.[9][10]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.

  • Storage Conditions: Store the samples under a range of controlled conditions, including:

    • Long-term: 25 °C / 60% Relative Humidity (RH)

    • Accelerated: 40 °C / 75% RH

    • Refrigerated: 5 °C (as suggested by the vendor)[4]

    • Photostability: Exposure to a standardized light source.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).

  • Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Evaluation: A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for purity.

Bridging the Gap: Biological Activity - Predictions vs. Analogues

While no specific experimental biological data exists for this compound, the broader class of diacetylenes and diols has been shown to possess cytotoxic and antimicrobial properties.[11][12][13] This allows us to form a hypothesis about its potential activity, which must then be tested experimentally.

Hypothesis: Based on literature for related compounds, this compound may exhibit moderate cytotoxicity against cancer cell lines and potential antimicrobial activity. For instance, other diacetylenes isolated from natural sources have demonstrated significant cytotoxicity against human tumor cell lines.[11] Similarly, certain diols are known to have antimicrobial properties.[14]

Proposed Experimental Protocols for Biological Evaluation

Rationale: To test the hypothesis that this compound possesses anticancer activity, a standard cytotoxicity assay against a panel of human cancer cell lines is the first step.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%.

Rationale: To evaluate potential antibacterial and antifungal activity, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Validation Workflow

The journey from a computational prediction to a validated property involves a structured experimental process.

G cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Design & Execution cluster_validation Validation & Conclusion insilico In-Silico Prediction (e.g., 'High GI Absorption') protocol Select/Develop Protocol (e.g., OECD 105, MTT Assay) insilico->protocol analogue Analogue Data (e.g., 'Related diynes are cytotoxic') analogue->protocol execution Perform Experiment (Shake-flask, Cell Culture) protocol->execution analysis Analyze Data (HPLC, Plate Reader) execution->analysis comparison Compare Experimental vs. Predicted Data analysis->comparison conclusion Draw Conclusion (Confirm/Refute Hypothesis) comparison->conclusion

Caption: A generalized workflow for the experimental validation of in-silico predictions.

Conclusion: An Integrated Approach to Molecular Characterization

The case of this compound serves as a powerful illustration of the modern scientific method in chemical and pharmaceutical research. In-silico predictions provide an indispensable starting point, offering a rapid and resource-efficient means to prioritize research directions and anticipate potential challenges. However, this guide unequivocally demonstrates that computational data, no matter how sophisticated, cannot replace empirical validation.

The limited available experimental data for this compound already highlights a key discrepancy in stability that could have significant implications for its development. The provided protocols offer a clear roadmap for obtaining the necessary experimental ground truth for its solubility, stability, and biological activity. By embracing this dual approach—leveraging the predictive power of in-silico tools while rigorously adhering to the principles of experimental verification—researchers can navigate the complexities of drug discovery and materials science with greater confidence and a higher probability of success.

References

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,6-Decadiyn-1,10-diol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety principles for handling reactive organic compounds, tailored to the specific known hazards of this di-alkyne diol.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not always readily accessible for every research chemical, authoritative databases provide critical hazard information.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Beyond these immediate irritant effects, the structural nature of this compound—containing a diyne functional group—necessitates caution regarding its potential reactivity. Acetylenic compounds, particularly those with terminal alkynes or conjugated systems, can be prone to forming explosive peroxides over time, especially when exposed to air and light. Although this compound is a di-substituted diyne, which reduces some of the risks associated with terminal alkynes, prudence dictates that it be handled as a potentially reactive substance.

Table 1: Key Hazard Data for this compound

PropertyValueSource
CAS Number 70283-74-8,
Molecular Formula C₁₀H₁₄O₂
GHS Hazard Codes H315, H319, H335
Signal Word Warning

The Disposal Workflow: A Step-by-Step Protocol

The following procedure is designed to ensure that this compound is handled and disposed of in a manner that mitigates its risks. This workflow emphasizes segregation, clear communication through labeling, and compliance with institutional and regulatory standards.

Figure 1: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Disposal

Objective: To safely collect and label all waste streams containing this compound for disposal by a certified hazardous waste management provider.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemically resistant nitrile gloves, laboratory coat.

  • Designated hazardous waste container (solid): A clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).

  • Designated hazardous waste container (liquid): A clearly labeled, sealable, and chemically compatible container for organic solvent waste.

  • Sealable plastic bags or containers for contaminated labware.

  • Hazardous waste labels compliant with your institution's Environmental Health & Safety (EHS) department.

Procedure:

  • Preparation and Safety Precautions:

    • Don PPE: Before handling any waste, put on all required PPE. Given the irritant nature of the compound, eye protection is critical.

    • Work in a Ventilated Area: Conduct all waste collection and consolidation activities inside a certified chemical fume hood to minimize inhalation exposure[2][3].

    • Waste Segregation: Prepare your designated waste containers. Never mix different waste streams unless their compatibility is confirmed[4][5]. For this compound, you will likely have three waste streams:

      • Pure or residual solid compound.

      • Contaminated organic solvents (from cleaning glassware).

      • Contaminated solid labware (e.g., pipette tips, gloves, weighing paper).

  • Waste Collection:

    • Solid Waste: Carefully transfer any unused or residual solid this compound into the designated solid hazardous waste container. Use a spatula to scrape glassware if necessary.

    • Liquid Waste (Contaminated Solvents): Rinse glassware that was in contact with the compound with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). Transfer this rinse solvent into a designated "Halogenated" or "Non-Halogenated Organic Waste" container, as per your lab's established waste streams[3]. Do not pour any organic solvent containing this compound down the drain [2][3].

    • Contaminated Labware: Place all disposable items that have come into contact with this compound, such as gloves, pipette tips, and contaminated paper towels, into a separate, sealable plastic bag or container. This prevents the spread of contamination and ensures these items are handled as hazardous waste[4].

  • Labeling and Storage:

    • Proper Labeling: Securely cap all waste containers. Immediately label each container with a hazardous waste tag. The label must include, at a minimum[4][5]:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other chemical constituents.

      • The approximate percentage of each component.

      • The relevant hazard pictograms (e.g., an exclamation mark for irritant).

      • The date when waste was first added to the container (accumulation start date).

    • Secure Storage: Store the labeled, sealed waste containers in your laboratory's designated Satellite Accumulation Area (SAA)[5]. This area should be away from general traffic and incompatible materials.

  • Final Disposal:

    • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) or equivalent department to schedule a collection[4]. Do not attempt to transport or dispose of the waste yourself.

Causality and Trustworthiness: The "Why" Behind the Protocol

  • Why Segregate Waste? Mixing incompatible chemicals in a waste container can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions. Segregating waste at the source is a fundamental principle of laboratory safety[4][5].

  • Why Work in a Fume Hood? this compound is a respiratory irritant[1]. Handling the solid or any solutions in a fume hood prevents the inhalation of dust or vapors, protecting the user.

  • Why Not Pour Down the Drain? Organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes. Regulations strictly prohibit the drain disposal of such chemicals[2][3].

  • Why the Emphasis on Labeling? Clear, accurate labeling is essential for the safety of everyone who may handle the container, from lab colleagues to waste management professionals. It ensures that the waste is managed, transported, and ultimately disposed of correctly and safely.

By adhering to this structured and scientifically-grounded disposal procedure, you contribute to a culture of safety and responsibility within your laboratory. You not only protect yourself and your colleagues but also ensure that your research has a minimal environmental footprint.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals.[Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.[Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]

Sources

A Researcher's Guide to the Safe Handling of 4,6-Decadiyn-1,10-diol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides essential, immediate safety and logistical information for handling 4,6-Decadiyn-1,10-diol, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to build a deep, trusting relationship with the scientific community by providing value that extends beyond the product itself.

This compound is a specialized organic compound with applications in materials science and organic synthesis. Its unique structure, containing two alkyne functional groups, is key to its utility but also dictates its specific handling requirements. This guide will provide a comprehensive overview of the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods.

Hazard Assessment and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

These classifications are communicated through standardized hazard statements and pictograms, which you will find on the product's Safety Data Sheet (SDS).

Hazard Statement Description
H315Causes skin irritation[1][2]
H318 / H319Causes serious eye damage / Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of the compound's properties.

Eye and Face Protection:
  • Recommendation: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3]

  • Rationale: The serious eye damage/irritation classification (H318/H319) indicates that even minor contact with the eyes can lead to significant injury.[1][2] Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors.

Skin Protection:
  • Recommendation: Wear chemical-resistant gloves, such as nitrile or neoprene, at all times.[4][5] A standard lab coat should be worn and buttoned to protect the arms and torso.[6]

  • Rationale: The skin irritation classification (H315) necessitates a barrier to prevent direct contact.[1][2] Gloves should be inspected for any signs of degradation before use and disposed of immediately if contaminated.

Respiratory Protection:
  • Recommendation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[3][7]

  • Rationale: The potential for respiratory irritation (H335) means that inhalation of dust or vapors must be minimized.[1][2] A fume hood provides the most effective engineering control for this hazard.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Pre-Handling Checklist:
  • Review the SDS: Always consult the most recent Safety Data Sheet for this compound before beginning any work.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Gather all necessary PPE: Have all required eye, face, and hand protection readily available.

  • Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.[8]

Step-by-Step Handling Protocol:
  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves before entering the designated handling area.

  • Work in a Fume Hood: Conduct all weighing and transferring operations within a certified chemical fume hood.

  • Avoid Inhalation: Handle the compound gently to avoid creating dust.

  • Prevent Skin Contact: Use spatulas and other appropriate tools to handle the solid material. Avoid direct contact with your gloved hands.

  • Immediate Cleanup: In case of a small spill, decontaminate the area with a suitable solvent and absorb the material with an inert absorbent. For larger spills, follow your institution's emergency procedures.

  • Decontamination: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[9]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Verify Fume Hood Verify Fume Hood Review SDS->Verify Fume Hood Gather PPE Gather PPE Verify Fume Hood->Gather PPE Locate Emergency Equipment Locate Emergency Equipment Gather PPE->Locate Emergency Equipment Don PPE Don PPE Locate Emergency Equipment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Avoid Inhalation & Skin Contact Avoid Inhalation & Skin Contact Work in Fume Hood->Avoid Inhalation & Skin Contact Immediate Cleanup Immediate Cleanup Avoid Inhalation & Skin Contact->Immediate Cleanup Decontaminate Decontaminate Immediate Cleanup->Decontaminate Proper Disposal Proper Disposal Decontaminate->Proper Disposal

Caption: A workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection:
  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weigh paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not pour down the drain.[10]

Disposal Procedure:
  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

  • Consult Local Regulations: Always follow your institution's specific guidelines for hazardous waste disposal, as regulations may vary.

G cluster_collection Waste Collection cluster_procedure Disposal Procedure Solid Waste Solid Waste Label Container Label Container Solid Waste->Label Container Liquid Waste Liquid Waste Liquid Waste->Label Container Store Securely Store Securely Label Container->Store Securely Follow Local Regulations Follow Local Regulations Store Securely->Follow Local Regulations

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.